2-Chloro-6-hydroxyphenylboronic acid
Description
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Properties
IUPAC Name |
(2-chloro-6-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTKHPAGOMESFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716595 | |
| Record name | (2-Chloro-6-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958646-70-3 | |
| Record name | (2-Chloro-6-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 2-Chloro-6-hydroxyphenylboronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Boronic acids have emerged as indispensable tools in modern organic chemistry and medicinal chemistry, prized for their unique reactivity, stability, and relatively low toxicity.[1] First synthesized in 1860, their true potential was unlocked with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This has established them as critical building blocks for constructing complex molecular architectures.[2] In the realm of drug discovery, the boronic acid moiety is particularly compelling; it can act as a bioisostere of carboxylic acids and engage in reversible covalent interactions with enzyme active sites, a feature exploited in several FDA-approved drugs such as the proteasome inhibitor Bortezomib (Velcade®).[1][3][4]
This compound is a bifunctional reagent that combines the versatile reactivity of a boronic acid with the directing and electronic-modifying effects of ortho-chloro and -hydroxyl substituents. This specific substitution pattern makes it a valuable intermediate for synthesizing sterically hindered biaryl compounds and complex heterocyclic systems, which are common motifs in pharmacologically active molecules. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methods required for its unambiguous characterization, grounded in established chemical principles.
| Property | Value |
| IUPAC Name | (2-chloro-6-hydroxyphenyl)boronic acid[5] |
| Molecular Formula | C₆H₆BClO₃[5] |
| Molecular Weight | 172.37 g/mol [5] |
| CAS Number | 958646-70-3[6] |
| Canonical SMILES | B(C1=C(C=CC=C1Cl)O)(O)O[5] |
Part 1: Synthesis of this compound
The synthesis of arylboronic acids bearing acidic protons, such as a hydroxyl group, requires a strategic approach to prevent premature quenching of the highly basic organometallic intermediates used in their formation. A common and effective strategy involves the protection of the acidic group, followed by halogen-metal exchange, borylation, and subsequent deprotection and hydrolysis.[7]
Synthetic Strategy: A Protection-Borylation-Deprotection Workflow
The chosen synthetic pathway begins with a suitable precursor, 2-bromo-6-chlorophenol. The phenolic hydroxyl group is first protected to prevent interference in the subsequent organometallic reaction. Following protection, a lithium-halogen exchange selectively replaces the more reactive bromine atom with lithium. This organolithium species is then trapped with a borate ester. A final acidic workup both hydrolyzes the boronate ester and removes the protecting group in a single step to yield the target molecule.
This "one-pot" approach, starting from the protected phenol, is efficient and has been successfully applied to the synthesis of various substituted phenylboronic acids.[8]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials: 2-bromo-6-chlorophenol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, 2.5 M in hexanes), Triisopropyl borate, Hydrochloric acid (2 M), Ethyl acetate, Brine, Anhydrous Magnesium Sulfate.
Step 1: Protection of 2-Bromo-6-chlorophenol
-
To a solution of 2-bromo-6-chlorophenol (1.0 equiv.) and imidazole (1.2 equiv.) in anhydrous THF at 0 °C, add TBDMSCl (1.1 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the TBDMS-protected intermediate, which can often be used without further purification.
Causality: The hydroxyl proton is acidic and would be deprotonated by the n-BuLi in the next step, preventing the desired lithium-halogen exchange. TBDMS ether is a robust protecting group that is stable to the strongly basic conditions but readily cleaved during the final acidic workup.
Step 2: Borylation via Lithium-Halogen Exchange
-
Dissolve the TBDMS-protected intermediate (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add n-BuLi (1.1 equiv.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add triisopropyl borate (1.2 equiv.) dropwise to the solution, ensuring the temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
Causality: The reaction is performed at -78 °C to control the high reactivity of the organolithium species, preventing side reactions such as attack on the solvent. The C-Br bond is significantly more polarized and kinetically favorable for lithium-halogen exchange compared to the stronger C-Cl bond, ensuring regioselectivity.
Step 3: Hydrolysis and Deprotection
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is ~1-2.
-
Stir vigorously for 1-2 hours. During this time, the boronate ester is hydrolyzed, and the TBDMS protecting group is cleaved.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).
-
Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture or by slurrying in hot n-heptane to remove non-polar impurities.[7]
Part 2: Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic methods is employed for this purpose.
Caption: Standard characterization workflow for the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the molecular structure. The spectra are typically recorded in DMSO-d₆ or CDCl₃.
-
¹H NMR Spectroscopy : The aromatic region is expected to show three distinct signals corresponding to the protons on the phenyl ring. Due to the ortho- and meta-couplings, a complex splitting pattern (doublet of doublets or triplet) is expected. The phenolic -OH proton and the two boronic acid -B(OH)₂ protons will appear as broad singlets, and their signals will disappear upon shaking the sample with a drop of D₂O due to hydrogen-deuterium exchange. Aromatic protons typically appear between 6.5 and 7.5 ppm.[9][10]
-
¹³C NMR Spectroscopy : The spectrum should display six distinct signals for the six aromatic carbons, as they are all chemically non-equivalent. The carbon atom attached to the boron (C-B) will typically appear in the range of 120-140 ppm but can be broad or have a lower intensity. The carbon bearing the chlorine (C-Cl) and the one bearing the hydroxyl group (C-OH) will be shifted downfield.[9]
| Expected NMR Data (¹H in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~9.5 - 10.5 | Phenolic -OH (broad singlet) |
| ~8.0 - 8.5 | Boronic acid -B(OH)₂ (broad singlet) |
| ~6.7 - 7.4 | Aromatic H's (3H, complex multiplets) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Molecular Ion Peak (M+) : For C₆H₆BClO₃, the monoisotopic mass is approximately 172.01 Da.[5]
-
Isotopic Pattern : A key diagnostic feature will be the presence of a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak. This is due to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope, providing strong evidence for the presence of a single chlorine atom in the molecule.[11]
-
Fragmentation : Common fragmentation pathways may include the loss of water (H₂O) or the boronic acid group.
Melting Point
The melting point is a crucial indicator of purity. A pure crystalline solid will exhibit a sharp melting range. This value should be compared against a known standard if available. Impurities typically depress and broaden the melting range.
Part 3: Applications in Drug Discovery and Chemical Synthesis
This compound is not just a synthetic target but a strategic tool for building molecular complexity.
-
Suzuki-Miyaura Cross-Coupling : Its primary application is as a coupling partner in Suzuki reactions to form C-C bonds. The ortho-substituents provide steric hindrance that can be exploited to control the dihedral angle of the resulting biaryl products, a critical parameter for modulating protein-ligand interactions in drug design.
-
Enzyme Inhibition : The boronic acid functional group is known to interact with serine proteases and other enzymes.[3] The specific substitution pattern of this molecule allows it to be incorporated into scaffolds that can be targeted to the active sites of specific enzymes, making it a valuable starting point for the development of novel inhibitors.
-
Versatile Intermediate : The presence of three distinct functional handles—the boronic acid, the chloro group, and the hydroxyl group—allows for sequential and site-selective modifications, opening pathways to a diverse range of complex molecules from a single, well-defined starting material.[2]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[5]
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
References
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PubChem. (2-Chloro-6-hydroxyphenyl)boronic acid. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 2-Chloro-6-fluoro-5-hydroxyphenylboronic acid. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. Experimental 1H NMR spectrum of 2-Cl-6-MA. Available at: [Link]
- Google Patents. CN111072698A - Preparation method of hydroxyphenylboronic acid.
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Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. Available at: [Link]
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PubChem. 2-Chloro-6-methoxyphenylboronic acid. National Center for Biotechnology Information. Available at: [Link]
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Singh, S., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 16(5), 756. Available at: [Link]
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Defense Technical Information Center. Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the Fragmentation Pathways. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid. Available at: [Link]
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AbacipharmTech. (2-Chloro-6-hydroxyphenyl)boronic acid. Available at: [Link]
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Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-6. Available at: [Link]
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Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Available at: [Link]
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Banaras Hindu University. B.Sc (Hons.) VI - Topic: NMR Spectroscopy. Available at: [Link]
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St John, T. (2018). NMR Analysis - Determining a Structure with IR and NMR. YouTube. Available at: [Link]
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Titov, D., et al. (2023). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. Molecules, 28(11), 4509. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Chloro-6-hydroxyphenylboronic acid
This technical guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Chloro-6-hydroxyphenylboronic acid. Designed for researchers and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this versatile chemical intermediate.
Introduction: The Structural Significance of this compound
This compound (Molecular Formula: C₆H₆BClO₃, Molecular Weight: 172.37 g/mol [1]) is a substituted arylboronic acid of significant interest in organic synthesis, particularly as a building block in Suzuki-Miyaura cross-coupling reactions. Its unique trifunctional substitution pattern—a hydroxyl group, a chlorine atom, and a boronic acid moiety on a phenyl ring—imparts specific reactivity and structural characteristics. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability before its use in complex synthetic pathways. This guide explains the causality behind the expected spectroscopic signals, grounded in the electronic effects of its constituent functional groups.
// Atom nodes with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2.25!"]; C4 [label="C", pos="0.8,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];
// Substituent nodes with positions B [label="B(OH)₂", pos="0,3.0!", fontcolor="#202124"]; Cl [label="Cl", pos="-2.6,-0.75!", fontcolor="#EA4335"]; OH_group [label="OH", pos="2.6,-0.75!", fontcolor="#34A853"]; H3 [label="H", pos="-1.5,-3.5!"]; H4 [label="H", pos="1.5,-3.5!"]; H5 [label="H", pos="2.3,0.2!"];
// Benzene ring bonds C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C2 [style=dashed]; // Representing aromaticity
// Substituent bonds C1 -- B; C2 -- Cl; C5 -- OH_group; C3 -- H3; C4 -- H4; C6 -- H5; // Corrected H position
// Re-drawing benzene ring with alternating double bonds edge [style=solid]; C1 -- C6 [penwidth=2]; C6 -- C5; C5 -- C4 [penwidth=2]; C4 -- C3; C3 -- C2 [penwidth=2]; C2 -- C1;
}
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum reveals the electronic environment of the protons. The aromatic region is particularly informative, showing three distinct signals for the protons on the phenyl ring. The chemical shifts are heavily influenced by the ortho- and para-directing hydroxyl group and the electron-withdrawing chloro and boronic acid groups. Protons on the hydroxyl and boronic acid groups are also observable, though their signals are often broad and their positions are solvent-dependent due to chemical exchange.
Expected ¹H NMR Data (Typical, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment | Rationale |
| ~9.5 - 10.5 | Broad Singlet | - | Phenolic -OH | Deshielded due to hydrogen bonding and proximity to electron-withdrawing groups. Broadened by exchange. |
| ~8.0 - 8.5 | Broad Singlet | - | Boronic Acid -B(OH)₂ | Highly deshielded and rapidly exchanging protons. Signal disappears upon D₂O shake. |
| ~7.2 - 7.4 | Triplet | ~8.0 | Ar-H (at C4) | Influenced by two ortho protons. Appears as a triplet. |
| ~6.8 - 7.0 | Doublet | ~8.0 | Ar-H (at C3 or C5) | Ortho-coupled to the C4 proton. |
| ~6.7 - 6.9 | Doublet | ~8.0 | Ar-H (at C3 or C5) | Ortho-coupled to the C4 proton. The specific assignment of C3 vs C5 requires more advanced 2D NMR. |
Note: A ¹H NMR spectrum for this compound is available from ChemicalBook for reference.[2]
Expert Insight: The choice of solvent is critical. Aprotic polar solvents like DMSO-d₆ are preferred for observing exchangeable protons (-OH, -B(OH)₂), which might be invisible in solvents like CDCl₃ or exchange completely in D₂O. A D₂O exchange experiment is a definitive method to confirm these peaks; upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the signals for the -OH and -B(OH)₂ protons will disappear.
// Nodes
A [label="Sample Prep\n5-10 mg in\n0.7 mL DMSO-d₆", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="Vortex & Transfer\nto NMR Tube", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Insert into\nNMR Spectrometer", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="Lock, Tune, Shim", fillcolor="#4285F4", fontcolor="#FFFFFF"];
E [label="Acquire ¹H Spectrum\n(e.g., 16 scans)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
F [label="Process Data\n(FT, Phase, Baseline)", fillcolor="#FBBC05", fontcolor="#202124"];
G [label="Analyze Spectrum\n(Integrate, Assign Peaks)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Solubilize"]; B -> C; C -> D [label="Calibrate"]; D -> E [label="Run Experiment"]; E -> F; F -> G; }
Figure 2: Standard workflow for acquiring a ¹H NMR spectrum.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton. Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons. The chemical shifts are dictated by the attached substituent. Carbons bonded to electronegative atoms (Cl, O) or the boron atom will be significantly shifted.
Expected ¹³C NMR Data (Typical, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 - 160 | C-OH (C6) | Carbon attached to the highly electronegative oxygen atom is strongly deshielded. |
| ~130 - 135 | C-Cl (C2) | Carbon attached to the electronegative chlorine atom is deshielded. |
| ~130 - 135 | Ar-CH (C4) | Aromatic CH carbon. |
| ~120 - 125 | C-B (C1) | The carbon attached to boron often shows a broad signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift is variable. |
| ~115 - 120 | Ar-CH (C5) | Aromatic CH carbon. |
| ~110 - 115 | Ar-CH (C3) | Aromatic CH carbon. |
Note: The precise assignment requires computational predictions or advanced 2D NMR techniques like HMBC and HSQC.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key Diagnostic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3200 - 3600 (Broad) | O-H Stretch | Phenolic -OH and B(OH)₂ | A very broad and strong band is the hallmark of hydrogen-bonded hydroxyl groups. This confirms the presence of both the phenol and boronic acid moieties.[3][4] |
| 3000 - 3100 (Sharp) | C-H Stretch | Aromatic C-H | Indicates the presence of the benzene ring. |
| 1580 - 1610 | C=C Stretch | Aromatic Ring | Confirms the aromatic backbone. |
| 1310 - 1380 (Strong) | B-O Stretch | Boronic Acid | This is a key diagnostic peak for boronic acids and provides strong evidence for the B(OH)₂ group.[5][6][7] |
| 1200 - 1250 | C-O Stretch | Phenolic C-O | Indicates the bond between the aromatic ring and the hydroxyl group. |
| 1000 - 1100 | B-OH Bend | Boronic Acid | In-plane bending vibration of the boronic acid hydroxyl groups. |
| 700 - 800 | C-Cl Stretch | Aryl Chloride | Confirms the presence of the chloro-substituent. |
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Acquire a background spectrum of the empty ATR stage.
-
Place a small amount of the solid this compound powder onto the crystal.
-
Lower the press arm to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum (typically by co-adding 16 or 32 scans) over a range of 4000-400 cm⁻¹.
-
The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. Boronic acids can present a challenge for MS analysis due to their tendency to undergo dehydration.[8]
Expected Mass Spectrometry Data:
-
Molecular Ion: The exact mass of C₆H₆BClO₃ is 172.0098 Da.[1] In high-resolution mass spectrometry (HRMS), observing this mass would be a strong confirmation of the elemental formula. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak.
-
Common Adducts (ESI): In Electrospray Ionization (ESI), common adducts may be observed, such as [M+Na]⁺ or [M+H]⁺ in positive mode, or [M-H]⁻ in negative mode.
-
Fragmentation and Dehydration: Boronic acids are prone to intermolecular dehydration to form cyclic trimers known as boroxines.[8] It is common to observe a peak corresponding to the boroxine, especially under thermal conditions (like in a GC-MS inlet) or even in the ESI source.
// Nodes Monomer1 [label="3 x R-B(OH)₂\n(Monomer)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Dehydration [label="- 3 H₂O", shape=plaintext, fontcolor="#EA4335"]; Boroxine [label="Boroxine\n(Cyclic Trimer)", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS_Detect [label="Detected in MS\n[M_trimer - H]⁻ or [M_trimer + H]⁺", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Monomer1 -> Dehydration [arrowhead=none]; Dehydration -> Boroxine [label="Dehydration/\nTrimerization"]; Boroxine -> MS_Detect [label="Ionization"]; }
Figure 3: Common dehydration pathway of boronic acids to form a boroxine.
Trustworthiness through Method Selection: For labile molecules like boronic acids, "soft" ionization techniques such as ESI or Chemical Ionization (CI) are superior to Electron Impact (EI) ionization. ESI-MS is particularly well-suited as it analyzes ions directly from solution, minimizing thermal decomposition and preserving the integrity of the parent molecule for detection.[9] A well-developed LC-MS method can reliably analyze boronic acids with high throughput.[10]
Conclusion
The spectroscopic characterization of this compound is straightforward when approached with a foundational understanding of how its structure influences its spectral properties. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy provides rapid verification of all key functional groups (OH, B-O, C-Cl, aromatic ring). Finally, mass spectrometry confirms the molecular weight and elemental composition. Together, these techniques provide a self-validating system, ensuring the identity and purity of this important synthetic building block for its successful application in research and development.
References
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Kubiak, R., Idzik, K., & Dembkowski, K. (2019). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry. (URL: [Link])
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Dickie, D. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. (URL: [Link])
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ResearchGate. (n.d.). ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and... [Image]. (URL: [Link])
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PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry. (URL: [Link])
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Ferreira, D., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4051. (URL: [Link])
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PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry. (URL: [Link])
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Li, L., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(8), 2919–2926. (URL: [Link])
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ResearchGate. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. (URL: [Link])
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PubMed. (n.d.). Arylboronic acid chemistry under electrospray conditions. (URL: [Link])
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PubMed Central. (2016). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. (URL: [Link])
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Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. (URL: [Link])
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Society of Wood Science and Technology. (2012). FTIR Investigation of Phenol Formaldehyde Resin Modified with Boric Acid. Proceedings of the 55th International Convention. (URL: [Link])
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ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA [Image]. (URL: [Link])
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PubMed. (2010). Direct spectroscopic observation of binding of sugars to polymers having phenylboronic acids substituted with an ortho-phenylazo group. (URL: [Link])
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PubChem. (n.d.). (2-Chloro-6-hydroxyphenyl)boronic acid. National Center for Biotechnology Information. (URL: [Link])
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000156). (URL: [Link])
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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-hydroxyphenylboronic acid
Introduction: A Versatile Building Block in Modern Chemistry
2-Chloro-6-hydroxyphenylboronic acid is a bifunctional organoboron compound that has emerged as a significant building block in synthetic and medicinal chemistry. Its unique structural arrangement, featuring a boronic acid, a hydroxyl group, and a chloro substituent on a phenyl ring, offers a triad of reactive sites. This configuration provides chemists with a versatile tool for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.
The importance of boronic acids in drug discovery cannot be overstated; they serve as bioisosteres for carboxylic acids and can form reversible covalent bonds with protein targets, a feature famously exploited in drugs like the proteasome inhibitor Bortezomib.[1][2] This guide offers a comprehensive examination of the core physicochemical properties of this compound, providing field-proven insights and detailed protocols to empower researchers in leveraging its full potential.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is identified by the following descriptors.
-
IUPAC Name : (2-Chloro-6-hydroxyphenyl)boronic acid[3]
-
CAS Number : 958646-70-3[3]
-
Molecular Formula : C₆H₆BClO₃[3]
-
SMILES : B(C1=C(C=CC=C1Cl)O)(O)O[3]
The molecule's architecture, featuring an ortho-substitution pattern of the key functional groups, dictates its reactivity and intermolecular interactions.
Caption: 2D structure of this compound.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties are derived from experimental data for analogous compounds, others are computationally predicted and should be used as a guide pending experimental verification.
| Property | Value | Source / Comment |
| Molecular Weight | 172.37 g/mol | PubChem[3] |
| Exact Mass | 172.0098519 Da | PubChem[3] |
| Physical State | Solid / Crystalline powder | Inferred from analogs and supplier data |
| Melting Point | Data not available | Analogs like 2-chloro-6-fluorophenylboronic acid melt at 131-135 °C[4] |
| Boiling Point | Data not available | Expected to decompose at high temperatures. |
| Solubility | Data not available | Expected to be soluble in methanol, DMSO, and other polar organic solvents. |
| pKa | Data not available | The boronic acid (pKa ~9) and phenol (pKa ~10) acidities will be influenced by the ortho-chloro group. Experimental determination is recommended. |
| Polar Surface Area (TPSA) | 60.7 Ų | PubChem (Computed)[3] |
| LogP | ~0.4 | ChemScene (Computed for analog)[5] |
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The choice of these methods is causal; each provides a unique and complementary piece of structural information, creating a self-validating analytical workflow.
Caption: Analytical workflow for structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton of the phenol, and the two hydroxyl protons of the boronic acid. The latter two may be broad or exchange with solvent.
-
¹³C NMR : Will display six unique signals for the aromatic carbons, with chemical shifts influenced by the attached substituents.
-
¹¹B NMR : This is a crucial technique for organoboron compounds. A single resonance is expected, with a chemical shift indicative of a tricoordinate boronic acid.[6] Spectral data is available from vendors for confirmation.[7]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Expect to observe a broad O-H stretching band (around 3200-3600 cm⁻¹) for the hydroxyl groups, B-O stretching (around 1300-1400 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry is ideal for confirming the molecular weight. The analysis should target the exact mass of 172.00985 Da to provide high confidence in the elemental composition.[3] UPLC-MS methods are particularly powerful for simultaneous purity and identity confirmation.[8]
Synthesis, Reactivity, and Applications
Synthetic Pathway
Hydroxyphenylboronic acids are commonly synthesized from the corresponding bromophenol. The process involves protection of the acidic phenolic proton, formation of an organometallic intermediate (typically a Grignard reagent), and subsequent trapping with a borate ester, followed by deprotection and hydrolysis.[9] This multi-step process ensures high yields and prevents side reactions.
Caption: General synthetic route to this compound.
Key Reactivity and Applications in Drug Discovery
The primary utility of this compound lies in its role as a substrate in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction forms a C-C bond between the boronic acid's aryl group and another organic halide or triflate, making it an indispensable tool for synthesizing complex biaryl structures found in many drug candidates.
The presence of the ortho-hydroxyl and chloro groups can be strategically employed:
-
The hydroxyl group can act as a directing group in further electrophilic aromatic substitutions or as a hydrogen bond donor in ligand-protein interactions.
-
The chloro group modulates the electronic properties of the ring and can serve as a metabolic blocking site or a point for further functionalization.
Boronic acids have gained prominence in medicinal chemistry, with several FDA-approved drugs, because the boronic acid moiety can form stable, yet reversible, covalent complexes with serine proteases and other enzyme targets.[1][2] This molecule is therefore a valuable fragment for screening libraries aimed at discovering novel enzyme inhibitors.
Safety, Handling, and Storage
Scientific integrity demands rigorous safety protocols. This compound is classified with the following hazards:
-
GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
Handling Protocols :
-
Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.
-
Avoid dust formation during handling. If sweeping is necessary, use methods that do not disperse dust.
Storage Protocols :
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed to prevent moisture absorption, which can lead to the formation of the trimeric anhydride (boroxine).
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, where reproducibility and consistency of results confirm the integrity of the methodology.
Protocol 1: Determination of Acidity Constants (pKa) by Potentiometric Titration
-
Causality : Potentiometric titration is the gold standard for determining pKa values. It directly measures the change in pH upon addition of a titrant, allowing for the precise calculation of the acid-base equilibrium constants. This is critical for understanding the ionization state of the molecule at physiological pH.
-
Methodology :
-
Preparation : Accurately weigh ~20-30 mg of this compound and dissolve it in a suitable solvent system (e.g., 50:50 Methanol:Water) to a final concentration of ~10 mM.
-
Calibration : Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
-
Titration Setup : Place the solution in a jacketed beaker at 25°C and use a magnetic stirrer. Insert the calibrated pH electrode.
-
Execution : Titrate the solution with a standardized, carbonate-free 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.02 mL) and record the pH after each addition.
-
Data Analysis : Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. Two inflection points may be observed, corresponding to the boronic acid and phenolic protons.
-
Validation : Repeat the titration three times. The calculated pKa values should be consistent within ±0.05 units, validating the precision of the measurement.
-
Protocol 2: Quality Control via UPLC-MS
-
Causality : This hyphenated technique provides orthogonal data in a single run. UPLC offers high-resolution separation for purity assessment, while MS provides high-accuracy mass data for identity confirmation. This is the most efficient and robust method for routine quality control in a drug discovery setting.[8]
-
Methodology :
-
Sample Preparation : Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 10 µg/mL with 50:50 Acetonitrile:Water.
-
UPLC Conditions :
-
Column : Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A : 10 mM Ammonium Acetate in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : 5% B to 95% B over 1.5 minutes.
-
Flow Rate : 0.6 mL/min.
-
Injection Volume : 1 µL.
-
Detection : UV at 254 nm.
-
-
MS Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), negative mode.
-
Mass Range : Scan from m/z 50 to 500.
-
Target Ion : Look for the [M-H]⁻ ion at m/z 171.0024.
-
-
Data Analysis :
-
The UPLC chromatogram should show a single major peak, allowing for purity calculation by peak area integration.
-
The mass spectrum corresponding to this peak must show a prominent ion with a mass that matches the theoretical exact mass of the deprotonated molecule within a 5 ppm error margin.
-
-
Validation : The consistent retention time and the accurate mass measurement together provide a self-validating confirmation of both the compound's identity and its purity.
-
Conclusion
This compound is a potent research tool whose value is unlocked through a deep understanding of its physicochemical properties. Its unique combination of functional groups makes it an attractive building block for creating novel chemical entities in the pharmaceutical and materials science sectors. By employing the robust analytical methods and safe handling practices outlined in this guide, researchers can confidently and effectively integrate this versatile compound into their discovery workflows, accelerating the path toward innovation.
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A Technical Guide to the Solubility of 2-Chloro-6-hydroxyphenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-6-hydroxyphenylboronic acid is a key building block in contemporary organic synthesis and medicinal chemistry, valued for its utility in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. Understanding its solubility in various organic solvents is a critical, yet often overlooked, parameter that governs reaction efficiency, purification strategies, and the overall success of its application. This guide provides an in-depth analysis of the factors influencing the solubility of this compound, offers insights based on structurally analogous boronic acids, and presents a robust experimental framework for determining its solubility with precision. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers with the foundational knowledge and practical methodologies to navigate this data gap effectively.
Introduction: The Pivotal Role of Solubility in the Application of this compound
The utility of this compound in synthetic chemistry is intrinsically linked to its solubility. In drug discovery, for instance, achieving homogeneous reaction conditions is paramount for reproducible outcomes and kinetic profiling. In process chemistry, solvent selection directly impacts reaction rates, impurity profiles, and the feasibility of crystallization for purification. The molecular structure of this compound, featuring a hydrophilic boronic acid moiety and a more lipophilic chlorinated and hydroxylated phenyl ring, presents a unique solubility challenge that necessitates a careful and informed approach to solvent selection.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₆BClO₃ | [1] |
| Molecular Weight | 172.37 g/mol | [1] |
| Physical Form | Solid | [2] |
| IUPAC Name | (2-chloro-6-hydroxyphenyl)boronic acid | [1] |
Understanding the Solubility of Phenylboronic Acids: Key Influencing Factors
The solubility of phenylboronic acids is a complex interplay of intermolecular forces between the solute and the solvent. Several key factors dictate this behavior:
-
Solvent Polarity: The polarity of the solvent plays a crucial role. Polar protic solvents can engage in hydrogen bonding with the hydroxyl groups of the boronic acid, while polar aprotic solvents can interact via dipole-dipole interactions. Nonpolar solvents are generally poor solvents for boronic acids due to the high polarity of the boronic acid functional group. Studies on phenylboronic acid have shown it has high solubility in polar solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4]
-
Intramolecular vs. Intermolecular Hydrogen Bonding: The presence of the ortho-hydroxyl group in this compound allows for the possibility of intramolecular hydrogen bonding between the hydroxyl group and the boronic acid moiety. This can reduce the extent of intermolecular hydrogen bonding with the solvent, potentially influencing its solubility profile compared to other substituted phenylboronic acids.
-
Boroxine Formation: A critical characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly upon heating or in non-polar solvents.[5] The formation of these less polar trimers can significantly impact the observed solubility and is an equilibrium process dependent on the solvent and temperature.[5]
-
Substituent Effects: The chloro and hydroxyl substituents on the phenyl ring influence the overall polarity and crystal lattice energy of the molecule. The electron-withdrawing nature of the chlorine atom and the hydrogen-bonding capability of the hydroxyl group will modulate the interaction of the molecule with different solvents.
Inferred Solubility Profile of this compound
While quantitative data for the target compound is scarce, we can infer its likely solubility based on the behavior of structurally similar compounds like phenylboronic acid and its derivatives.[3][4][6]
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar nature of these solvents can effectively solvate the polar boronic acid group. |
| Ethers | Diethyl ether, Dipropyl ether | High | Phenylboronic acid generally shows high solubility in ethers.[3][4] |
| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | These protic solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution. However, the potential for esterification with the boronic acid should be considered. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | Phenylboronic acid exhibits moderate solubility in chloroform.[3][4] The presence of the chloro substituent on the target molecule may slightly enhance solubility in these solvents. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low | The significant difference in polarity between the solute and solvent limits miscibility. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Methylcyclohexane | Very Low | These nonpolar solvents are generally unsuitable for dissolving polar boronic acids.[3][4] |
Experimental Protocol for Solubility Determination: A Dynamic Approach
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The dynamic (synthetic) method is a well-established technique for determining the solubility of boronic acids in organic solvents.[5][7]
Objective: To determine the temperature-dependent solubility of this compound in a selected organic solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvent (anhydrous, high purity)
-
Jacketed glass vessel with a magnetic stirrer
-
Temperature-controlled circulating bath
-
Calibrated digital thermometer or thermocouple
-
Luminance probe or turbidity sensor
-
Analytical balance
Experimental Workflow:
Caption: Experimental workflow for determining solubility using the dynamic method.
Step-by-Step Methodology:
-
Preparation: Accurately weigh a specific amount of this compound and transfer it to the jacketed glass vessel. Add a precise volume of the chosen organic solvent.
-
Heating and Dissolution: Begin stirring the suspension and gradually heat the vessel using the temperature-controlled circulating bath. A slow heating rate (e.g., 0.5 °C/min) is recommended to ensure thermal equilibrium.
-
Turbidity Measurement: Continuously monitor the turbidity or light transmittance of the solution using a probe. As the solid dissolves with increasing temperature, the turbidity will decrease.
-
Endpoint Determination: The solubility temperature is the point at which the last solid particles dissolve, and the solution becomes clear. This is indicated by a sharp change in the signal from the turbidity or luminance probe.
-
Data Collection: Record the temperature at which the solution becomes completely clear. This temperature corresponds to the saturation point for the initial concentration.
-
Repeatability: Repeat the experiment with different concentrations of the solute to construct a solubility curve (solubility vs. temperature).
Factors Influencing Solubility: A Deeper Dive
The interplay of intermolecular forces governs the dissolution process. Understanding these interactions is key to predicting and manipulating the solubility of this compound.
Caption: Intermolecular interactions influencing solubility.
Conclusion and Future Perspectives
While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides a robust framework for researchers to approach this challenge. By understanding the fundamental physicochemical properties of the compound, leveraging data from analogous structures, and employing systematic experimental methodologies, scientists and drug developers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The generation and publication of such solubility data would be a valuable contribution to the chemical community, facilitating more efficient and predictable applications of this important synthetic building block.
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 815-826. [Link]
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Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506. [Link]
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stability and storage of 2-Chloro-6-hydroxyphenylboronic acid
An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-6-hydroxyphenylboronic Acid
Executive Summary
This compound is a valuable reagent in synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. However, like many arylboronic acids, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the chemical stability, primary degradation pathways, and optimal storage and handling protocols for this compound. By understanding the underlying mechanisms of decomposition—namely protodeboronation, oxidation, and boroxine formation—researchers can implement strategies to preserve the integrity of the reagent, ensuring reproducibility and success in their synthetic endeavors. This document synthesizes data from peer-reviewed literature and safety data sheets to offer field-proven insights and actionable protocols.
The Chemical Profile of this compound
This compound is an organic compound featuring a phenyl ring substituted with a boronic acid group [-B(OH)₂], a chlorine atom, and a hydroxyl group. The relative positioning of these ortho-substituents to the boronic acid moiety significantly influences the compound's reactivity and stability profile. The electron-withdrawing nature of the chlorine and the coordinating potential of the adjacent hydroxyl group create a unique electronic environment that dictates its susceptibility to degradation.
Core Stability Challenges and Degradation Pathways
The stability of arylboronic acids is a critical concern that can impact reaction yields, purity of products, and overall experimental reproducibility. For this compound, three primary degradation pathways must be managed.
Protodeboronation: The Primary Concern
Protodeboronation is a common decomposition route for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process effectively converts the boronic acid back to its corresponding arene (in this case, 2-chlorophenol), rendering it inactive for coupling reactions.
Mechanism and Influencing Factors: The reaction is essentially a protonolysis of the C-B bond and is highly dependent on factors such as pH, temperature, and the presence of protic solvents. Mechanistic studies suggest that the process can be initiated by the coordination of a water molecule to the boron atom, followed by a bond metathesis.
-
pH: The rate of protodeboronation is highly pH-dependent. For many arylboronic acids, decomposition is rapid under both strongly acidic and strongly basic conditions. The ortho-hydroxy group in the title compound is particularly significant, as studies on similar phenol boronic acids have shown that the presence of a free phenolic hydroxyl is critical for facilitating thermal protodeboronation.
-
Ortho-Substituents: The presence of ortho-substituents, such as the chloro and hydroxyl groups in this compound, can increase the susceptibility to base-catalyzed protodeboronation.
Caption: Key steps in the protodeboronation of this compound.
Oxidative Degradation
Arylboronic acids are susceptible to oxidative degradation, a process that converts the C-B bond to a C-O bond, yielding a phenol and boric acid. This pathway is particularly relevant in biological applications but can also occur during routine handling and storage in the presence of air or other oxidants.
Mechanism and Influencing Factors: The mechanism involves the attack of a nucleophilic oxygen species on the vacant p-orbital of the sp²-hybridized boron atom. This is followed by a 1,2-shift where the aryl group migrates from the boron to the oxygen atom, leading to a labile boric ester that is rapidly hydrolyzed.
-
Atmosphere: Exposure to atmospheric oxygen can facilitate slow oxidation over time. The kinetic stability of most arylboronic acids is generally sufficient for manipulation in air, but long-term storage requires exclusion of oxygen.
-
Reactive Oxygen Species (ROS): In solution, especially in the presence of potential contaminants like peroxide residues, oxidation can be significantly accelerated.
Boroxine Formation (Dehydration)
In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration. Three molecules of the boronic acid can condense to form a stable, six-membered cyclic anhydride known as a boroxine.
Reversibility and Impact: This process is typically reversible upon addition of water. However, the formation of boroxine alters the molecular weight and can complicate stoichiometry in reactions where the compound is used directly from the bottle without purification or analysis. It
A Guide to the Crystal Structure Analysis of 2-Chloro-6-hydroxyphenylboronic Acid: From Synthesis to Structural Validation
Abstract
This technical guide provides a comprehensive walkthrough for the crystal structure analysis of 2-chloro-6-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and drug development.[1][2] Recognizing the current absence of a publicly available crystal structure for this specific compound, this document is structured as a practical "how-to" guide for researchers. It details the entire workflow, from the rational synthesis and crystallization to the intricacies of single-crystal X-ray diffraction (SCXRD) data acquisition, structure solution, refinement, and rigorous validation. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the three-dimensional atomic arrangement of novel organic molecules, thereby gaining crucial insights into their structure-property relationships.
Introduction: The Significance of Structural Elucidation
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] The title compound, this compound, with its unique substitution pattern, presents a valuable scaffold for the synthesis of complex pharmaceutical intermediates.[1] Understanding its precise three-dimensional structure is paramount. A crystal structure provides unambiguous proof of chemical identity and detailed information on molecular geometry, conformation, and intermolecular interactions. This knowledge is critical for structure-based drug design, polymorphism screening, and understanding the solid-state properties that can influence a compound's stability, solubility, and bioavailability.
This guide will navigate the reader through the entire process of determining the crystal structure of this compound, emphasizing the rationale behind each experimental step to ensure a robust and reliable outcome.
Synthesis and Purification
A logical and efficient synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. A common route to hydroxyphenylboronic acids involves the protection of the hydroxyl group, followed by a Grignard reaction or lithium-halogen exchange and subsequent reaction with a borate ester.[4]
Proposed Synthetic Pathway
A plausible synthetic route starting from 2-chloro-6-bromophenol is outlined below. The hydroxyl group is first protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent interference with the subsequent organometallic reactions.
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A Theoretical and Computational Guide to 2-Chloro-6-hydroxyphenylboronic Acid: In Silico Insights for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 2-Chloro-6-hydroxyphenylboronic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the quantum chemical calculations, molecular modeling techniques, and in silico predictions that can elucidate the structural, electronic, and reactive properties of this versatile molecule. By synthesizing established computational methodologies with field-proven insights, this guide aims to empower researchers to leverage theoretical calculations for the rational design of novel therapeutics based on the this compound scaffold.
Introduction: The Significance of Substituted Phenylboronic Acids in Medicinal Chemistry
Phenylboronic acids (PBAs) and their derivatives are a cornerstone of modern medicinal chemistry, primarily owing to their unique electronic properties and versatile reactivity. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has revolutionized the synthesis of complex organic molecules.[1] Beyond their synthetic utility, the boronic acid moiety is a key pharmacophore in a growing number of therapeutic agents. Boronic acids are recognized as bioisosteres of carboxylic acids and can form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors and sensors for saccharides.[2]
This compound presents a particularly interesting scaffold for drug design. The presence of a hydroxyl group and a chlorine atom at the ortho positions to the boronic acid moiety can significantly influence its conformational preferences, electronic properties, and binding interactions with biological targets. Understanding these influences at a molecular level is paramount for its effective application in drug discovery. This guide will explore the theoretical frameworks and computational protocols that enable such an understanding.
Physicochemical and Structural Properties: An Overview
This compound, with the molecular formula C₆H₆BClO₃, possesses a unique combination of functional groups that dictate its chemical behavior.[3] A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₆BClO₃ | [3] |
| Molecular Weight | 172.37 g/mol | [3] |
| IUPAC Name | (2-Chloro-6-hydroxyphenyl)boronic acid | [3] |
| CAS Number | 958646-70-3 | [3] |
| SMILES | B(C1=C(C=CC=C1Cl)O)(O)O | [3] |
The planarity of the phenyl ring and the sp² hybridization of the boron atom are key structural features.[4] However, the presence of ortho-substituents introduces the possibility of intramolecular interactions and steric hindrance, which can lead to non-planar conformations. Theoretical calculations are essential for exploring these conformational landscapes.
Core Computational Methodologies: A Primer
The accurate theoretical description of this compound necessitates the use of robust quantum chemical methods. Density Functional Theory (DFT) has emerged as a powerful and cost-effective approach for studying boronic acid derivatives, providing a good balance between accuracy and computational expense.[5]
Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach significantly reduces computational cost while often maintaining high accuracy.
Experimental Protocol: Standard DFT Workflow for this compound
-
Structure Preparation: Construct the 3D structure of this compound using a molecular builder.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers, paying close attention to the orientation of the hydroxyl and boronic acid groups.
-
Geometry Optimization: Optimize the geometry of the identified conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6] The choice of a basis set with diffuse functions is important for accurately describing the lone pairs on oxygen and chlorine.
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data and predicted infrared (IR) and Raman spectra.[6]
-
Property Calculation: On the optimized structures, calculate various electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) charges.
The following diagram illustrates the typical workflow for DFT calculations on this compound.
Theoretical Calculations and In Silico Predictions
Structural and Conformational Analysis
The orientation of the boronic acid group relative to the phenyl ring and the intramolecular interactions involving the ortho-hydroxyl and chloro substituents are critical for determining the molecule's shape and reactivity. DFT calculations can predict the relative energies of different conformers. For substituted phenylboronic acids, the endo-exo conformer is often the most stable.[7] The potential for intramolecular hydrogen bonding between the hydroxyl proton and the boronic acid oxygen or the chlorine atom should be investigated, as this can significantly influence the conformational preference.[8]
Electronic Properties and Reactivity Descriptors
The electronic properties of this compound are key to its function in both chemical reactions and biological interactions.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[9] For boronic acids, the LUMO is often localized on the vacant p-orbital of the boron atom, making it susceptible to nucleophilic attack.[10]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface.[11] Regions of negative potential (red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and chlorine atoms and a positive potential near the acidic protons and the boron atom.
The following table summarizes key electronic properties that can be calculated and their significance.
| Calculated Property | Significance in Drug Discovery |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Predicts sites for non-covalent interactions with biological targets. |
| NBO Charges | Quantifies the charge distribution on each atom. |
| Dipole Moment | Influences solubility and membrane permeability. |
Spectroscopic Analysis
Theoretical calculations can provide valuable support for the interpretation of experimental spectroscopic data.
-
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule.[6] By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made. This is particularly useful for identifying characteristic bands associated with the B-O-H and C-B bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts.[6] This can aid in the structural elucidation of this compound and its derivatives.
Applications in Drug Discovery: A Computational Perspective
Theoretical calculations on this compound can significantly contribute to various stages of the drug discovery pipeline.
Rational Inhibitor Design
Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a covalent bond with the catalytic serine residue.[12] Molecular modeling techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, can be employed to study the interaction of this compound with a target enzyme's active site.[13]
Experimental Protocol: Molecular Docking and QM/MM Workflow
-
Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules.
-
Ligand Preparation: Generate the 3D conformer of this compound, as determined from DFT calculations.
-
Molecular Docking: Dock the ligand into the active site of the protein to predict its binding mode and affinity. Covalent docking protocols should be considered to account for the formation of a bond with the catalytic serine.
-
QM/MM Simulation: For a more accurate description of the binding and reaction mechanism, perform a QM/MM simulation. The ligand and key active site residues are treated with a quantum mechanical method (e.g., DFT), while the rest of the protein is treated with a classical molecular mechanics force field. This allows for the study of the covalent bond formation process.
The following diagram illustrates the workflow for studying the interaction of this compound with a target enzyme.
Predicting ADMET Properties
Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. Descriptors derived from quantum chemical calculations, such as the MEP and atomic charges, can be used as inputs for these predictive models.
Conclusion
Theoretical calculations provide an indispensable toolkit for the in-depth characterization of this compound. From elucidating its fundamental structural and electronic properties to predicting its interactions with biological targets, computational chemistry empowers researchers to make informed decisions in the design and development of novel therapeutics. The methodologies outlined in this guide serve as a foundation for leveraging the power of in silico techniques to unlock the full potential of this promising molecular scaffold.
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Molecules. 2021 Apr 2;26(7):2026. doi: 10.3390/molecules26072026. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. [Link]
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An In-Depth Technical Guide to 2-Chloro-6-hydroxyphenylboronic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and medicinal chemistry, the utility of boronic acids is undeniable. These versatile reagents have become indispensable tools for the construction of complex molecular architectures, largely owing to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among the vast array of available boronic acids, those bearing multiple functional groups offer unique opportunities for intricate molecular design. This guide focuses on one such molecule: 2-Chloro-6-hydroxyphenylboronic acid. Its strategic placement of a chloro, a hydroxyl, and a boronic acid group on an aromatic ring presents a synthetically valuable platform for the creation of novel compounds with potential applications in drug discovery and materials science. As a senior application scientist, this document is crafted to provide not just a collection of facts, but a comprehensive understanding of the causality behind experimental choices, empowering researchers to effectively harness the potential of this intriguing building block.
Physicochemical Properties and Structural Attributes
This compound is a solid at room temperature with the molecular formula C₆H₆BClO₃ and a molecular weight of approximately 172.37 g/mol [1]. Its structure, featuring an ortho-chloro and an ortho-hydroxyl group relative to the boronic acid moiety, dictates its unique reactivity and potential for intramolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₆H₆BClO₃ | [1] |
| Molecular Weight | 172.37 g/mol | [1] |
| IUPAC Name | (2-chloro-6-hydroxyphenyl)boronic acid | [1] |
| CAS Number | 958646-70-3 | [1] |
The presence of the hydroxyl group can influence the acidity of the boronic acid and its participation in reactions, potentially forming boronate esters intramolecularly or influencing the electronic nature of the aromatic ring. The chloro group, being electron-withdrawing, also modulates the reactivity of the boronic acid in cross-coupling reactions.
Synthesis of this compound
A practical and efficient synthesis of this compound can be achieved through the demethylation of the readily available precursor, 2-chloro-6-methoxyphenylboronic acid. This approach is advantageous as the starting material is commercially accessible. The cleavage of the aryl methyl ether is effectively carried out using boron tribromide (BBr₃), a powerful reagent for this transformation[2][3][4].
Experimental Protocol: Demethylation of 2-Chloro-6-methoxyphenylboronic acid
This protocol is a representative procedure based on established methods for the demethylation of aryl methyl ethers using boron tribromide[2][3][4].
Materials:
-
2-Chloro-6-methoxyphenylboronic acid
-
Boron tribromide (BBr₃), 1M solution in dichloromethane (CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6-methoxyphenylboronic acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1M solution of boron tribromide in dichloromethane (typically 1.1 to 1.5 equivalents per methoxy group) dropwise to the stirred solution. The reaction is exothermic, and a controlled addition is crucial.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by a suitable method, such as column chromatography on silica gel or recrystallization.
Spectroscopic Characterization
While a comprehensive, publicly available dataset of the complete spectroscopic characterization for this compound is not readily found in the searched literature, the expected spectral features can be predicted based on its structure and data from analogous compounds. Researchers should perform their own characterization to confirm the identity and purity of the synthesized compound.
Expected ¹H NMR Spectral Features:
-
Aromatic protons will appear as multiplets or distinct doublets and triplets in the aromatic region (typically δ 6.5-8.0 ppm). The coupling patterns will be influenced by the substitution pattern.
-
The hydroxyl proton of the boronic acid and the phenolic hydroxyl group will likely appear as broad singlets. Their chemical shifts can be concentration-dependent and may exchange with D₂O.
Expected ¹³C NMR Spectral Features:
-
The aromatic carbons will resonate in the range of approximately δ 110-160 ppm. The carbon attached to the boron atom (C-B) may show a broader signal.
-
The chemical shifts will be influenced by the electronegativity of the chloro and hydroxyl substituents.
Expected IR Spectral Features:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.
-
C-Cl stretching vibrations, typically in the fingerprint region.
-
B-O stretching vibrations.
-
Aromatic C-H and C=C stretching vibrations.
Expected Mass Spectrometry Data:
-
The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to the molecular weight of 172.37 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound lies in its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The presence of an ortho-chloro substituent on the aryl halide coupling partner generally requires more robust catalytic systems compared to the corresponding bromides or iodides[5]. However, advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands, have enabled the efficient coupling of aryl chlorides[5].
Exemplary Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 eq)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF, often with water)
Procedure:
-
To a Schlenk flask or microwave vial, add the aryl bromide, this compound, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or another suitable method.
Role in Medicinal Chemistry and Drug Discovery
Boronic acids are recognized as privileged structures in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use, such as the proteasome inhibitor bortezomib[6]. The ability of the boronic acid moiety to form reversible covalent bonds with serine proteases and other biological targets makes them attractive pharmacophores.
While specific drugs derived directly from this compound were not identified in the searched literature, its structural motifs are present in various bioactive molecules. For instance, the synthesis of substituted 6-phenylpurines with cytostatic activity has been achieved through Suzuki-Miyaura coupling of 6-chloropurine derivatives with phenylboronic acids[7]. The 2-chloro-6-hydroxyphenyl moiety can be incorporated into scaffolds to modulate their physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for drug-receptor interactions and pharmacokinetic profiles. The presence of three distinct functional groups allows for subsequent diversification, making it a valuable building block for generating compound libraries for high-throughput screening.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation[1]. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Inhalation: Move to fresh air.
-
Skin contact: Wash off with soap and plenty of water.
-
Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
For disposal, follow local and institutional regulations for chemical waste.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature provides a platform for the construction of complex biaryl compounds through Suzuki-Miyaura cross-coupling and allows for further synthetic transformations. While detailed characterization and specific applications in medicinal chemistry are not extensively documented in the readily available literature, the principles outlined in this guide provide a solid foundation for researchers to explore its potential. Future work in this area could focus on the systematic investigation of its reactivity in various cross-coupling reactions, the synthesis of novel bioactive compounds, and the exploration of its utility in materials science. The continued development of more efficient catalytic systems for the activation of aryl chlorides will undoubtedly expand the synthetic utility of this and related boronic acids.
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Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Available from: [Link]
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The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]
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Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001368). Available from: [Link]
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloro-6-hydroxyphenylboronic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction using 2-Chloro-6-hydroxyphenylboronic acid. This particular substrate presents unique challenges due to significant steric hindrance and the presence of an acidic phenolic proton, both of which can complicate the reaction and lead to undesired side products. We will dissect the mechanistic nuances, provide a rationale for the selection of catalysts, ligands, and bases, and present a robust, step-by-step protocol designed for high-yield synthesis of substituted biphenyl-2-ols. This guide is intended for researchers in synthetic chemistry and drug development who require a reliable method for incorporating this sterically demanding building block.
Introduction: The Challenge of ortho,ortho'-Disubstituted Biaryls
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and generally mild reaction conditions.[1][2] Its application in synthesizing biaryl scaffolds is particularly crucial for the pharmaceutical and materials science industries.[3][4]
However, the synthesis of biaryls with substitution at both ortho-positions of the new C-C bond remains a significant challenge. This is especially true when using boronic acids like this compound. The reaction is hampered by several factors:
-
Steric Hindrance: The ortho-chloro and ortho-hydroxyl groups create a sterically congested environment around the boron atom. This can significantly slow down the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium center.[5]
-
Acidic Phenolic Proton: The hydroxyl group is acidic and can react with the base required for the catalytic cycle. This can lead to competitive, non-productive pathways or deactivation of the catalyst.
-
Protodeboronation: Boronic acids bearing phenolic groups are particularly susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 2-chlorophenol as a byproduct.[6][7][8] This process is often accelerated under the basic conditions typical for Suzuki couplings.[9]
This guide addresses these challenges by providing a protocol optimized with modern, highly active catalyst systems that are effective for sterically demanding and functionalized substrates.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is key to troubleshooting and optimizing the reaction for a challenging substrate.[1][10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive aryl chlorides.[2]
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This requires the boronic acid to be activated by a base to form a more nucleophilic boronate species.[11][12] This step is severely impacted by the steric hindrance of this compound.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst.[1]
Protocol Design: Strategic Selection of Reaction Components
Success with this substrate hinges on the careful selection of each reaction component to favor the productive catalytic cycle over side reactions like protodeboronation.
Palladium Precatalyst & Ligand System
For coupling sterically hindered substrates, particularly less reactive aryl chlorides, the choice of ligand is paramount. Highly active catalyst systems are required.
-
Palladium Source: Standard precatalysts such as Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective and commercially available.
-
Ligands: Bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-Heterocyclic Carbenes (NHCs) are essential.[13][14] They accelerate both the oxidative addition and the rate-limiting reductive elimination steps.
The Critical Role of the Base
The base activates the boronic acid but can also promote protodeboronation or react with the phenolic proton.[11] A delicate balance is required.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): Often the base of choice for sensitive substrates. It is sufficiently basic to promote catalysis but generally minimizes protodeboronation.[15]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when K₃PO₄ is insufficient, though it may increase the risk of side reactions.
-
Potassium Fluoride (KF): A mild base that can be effective, particularly for substrates with base-labile functional groups.[12]
-
Avoid strong hydroxides (NaOH, KOH) or alkoxides (NaOtBu) in initial screens, as they are more likely to promote protodeboronation of the phenolic boronic acid.[7]
Solvent System
The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).
-
Recommended Solvents:
-
1,4-Dioxane / Water: A classic and highly effective solvent system. Water is necessary to dissolve the inorganic base and facilitate boronate formation.
-
Toluene / Water: Another excellent choice, particularly for higher-temperature reactions.
-
Tetrahydrofuran (THF) / Water: Suitable for reactions at moderate temperatures.
-
It is crucial to degas the solvent thoroughly before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be necessary for specific coupling partners.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Suggested Purity | Notes |
| Aryl Halide (e.g., 4-Bromoanisole) | 104-92-7 | 187.04 | >98% | Starting material |
| This compound | 163311-56-0 | 172.39 | >97% | The key substrate |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | >98% | Palladium Precatalyst |
| SPhos | 657408-07-6 | 410.51 | >98% | Buchwald Ligand |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | >98% | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous, >99.8% | Solvent |
| Water | 7732-18-5 | 18.02 | Degassed, DI | Co-solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | For work-up |
| Brine (Saturated NaCl solution) | N/A | N/A | N/A | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | >99.5% | Drying agent |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | For chromatography |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure
Figure 2: Experimental workflow for the Suzuki coupling protocol.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The mixture should be a suspension.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or LC-MS by taking small aliquots periodically. The reaction is typically complete within 4-16 hours.
-
Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure biphenyl-2-ol product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently active ligand/catalyst system for the aryl halide.3. Reaction temperature too low. | 1. Ensure all solvents are thoroughly degassed. Use fresh, high-quality Pd source.2. Switch to a more active ligand (e.g., from SPhos to RuPhos). For aryl chlorides, higher catalyst loading (3-5 mol%) may be needed.[10]3. Increase temperature to 110 °C (if using Toluene). |
| Protodeboronation Product Observed | 1. Base is too strong or reaction time is too long.2. Insufficiently active catalyst, allowing side reaction to dominate.3. High water content. | 1. Switch to a milder base (e.g., from K₃PO₄ to KF).[12] Reduce reaction time by removing from heat as soon as starting material is consumed.2. Use a more active catalyst system to accelerate the desired coupling.[16]3. Reduce the amount of water in the solvent system (e.g., 10:1 Dioxane/H₂O). |
| Aryl Halide Homocoupling | Presence of oxygen in the reaction mixture. | Improve degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction. |
| Boronic Acid Homocoupling | Can be promoted by Pd(II) species in the presence of oxidants. | Ensure proper degassing. Using a Pd(0) source like Pd₂(dba)₃ might mitigate this. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success relies on mitigating the dual challenges of steric hindrance and protodeboronation. By employing highly active catalyst systems, such as those based on Buchwald-type phosphine ligands, and carefully selecting a moderately strong base like K₃PO₄, high yields of valuable biphenyl-2-ol products can be reliably obtained. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for chemists aiming to utilize this complex building block in their synthetic endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
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- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyst Selection in the Suzuki-Miyaura Coupling of 2-Chloro-6-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, substrates bearing both steric hindrance and coordinating functional groups, such as 2-Chloro-6-hydroxyphenylboronic acid, present unique challenges that necessitate careful selection of the palladium catalyst system and reaction conditions. This document provides a detailed guide to the strategic selection of palladium catalysts, ligands, and bases for the successful coupling of this challenging substrate. It includes mechanistic considerations, a comparative analysis of catalyst systems, and a detailed experimental protocol.
Introduction: The Challenge of Coupling this compound
The structure of this compound presents a trifecta of challenges for the Suzuki-Miyaura coupling:
-
Steric Hindrance: The ortho-substituents (chloro and hydroxyl groups) create significant steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium center.
-
Electronic Effects: The electron-withdrawing nature of the chloro and hydroxyl groups can deactivate the boronic acid, making it less nucleophilic and slowing down the transmetalation process.
-
Coordinating Functional Group: The presence of the hydroxyl group can lead to catalyst inhibition or the formation of inactive palladium complexes. The choice of base is particularly critical to mitigate these effects.
Overcoming these obstacles requires a catalyst system that is both highly active and sterically accommodating. Modern catalyst systems, particularly those utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have proven effective in overcoming these challenges.[3][4][5]
The Catalytic Cycle: Mechanistic Considerations
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational catalyst selection. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
For sterically hindered substrates like this compound, both the oxidative addition of the aryl chloride to the Pd(0) center and the transmetalation step can be rate-limiting. The selection of a bulky, electron-rich ligand is crucial to promote both of these steps.[3][4]
Palladium Catalyst and Ligand Selection: A Comparative Analysis
The choice of the palladium precursor and the ancillary ligand is the most critical factor for a successful coupling reaction with a challenging substrate.
| Catalyst/Ligand System | Key Features & Rationale | Recommended For |
| Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich biarylmonophosphine ligand that is highly effective for coupling sterically hindered aryl chlorides. The bulky nature of the ligand facilitates reductive elimination. | General starting point for sterically hindered aryl chlorides. |
| Pd₂(dba)₃ / XPhos | XPhos is another highly effective Buchwald ligand, known for its high activity in a broad range of Suzuki-Miyaura couplings, including those with challenging substrates. | Cases where SPhos provides suboptimal yields. |
| [Pd(allyl)Cl]₂ / RuPhos | RuPhos is a valuable ligand for couplings involving heteroaryl chlorides and sterically demanding substrates. | Coupling with heteroaryl halides. |
| PEPPSI™-IPr | This N-heterocyclic carbene (NHC) based catalyst is known for its high stability and activity, particularly with less reactive aryl chlorides. | Alternative to phosphine ligands, especially at higher temperatures. |
Rationale for Ligand Selection:
-
Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos): These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. The steric bulk also accelerates the final reductive elimination step to release the biaryl product.[3][4]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable palladium complexes and are excellent electron donors, which can enhance the rate of oxidative addition. They are often more robust than phosphine ligands at higher reaction temperatures.
The Critical Role of the Base and Solvent System
The choice of base is not merely to facilitate the formation of the boronate "ate" complex; it can significantly influence the reaction's outcome, especially with a hydroxyl-substituted boronic acid.[8][9]
| Base | Solvent System | Rationale & Considerations |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | A moderately strong base that is often effective in Suzuki couplings. The aqueous mixture helps to dissolve the base and the boronic acid. |
| Cs₂CO₃ | Dioxane, THF | A stronger base that can be advantageous for less reactive aryl chlorides. Its higher solubility in organic solvents can be beneficial.[8] |
| K₂CO₃ | Toluene/H₂O, Ethanol/H₂O | A common and cost-effective base, suitable for many Suzuki couplings.[8][10] |
Solvent Considerations: Aprotic polar solvents like dioxane and THF are commonly used. The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the coupling reaction. Optimization may be necessary for specific coupling partners.
Figure 2: A step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous Toluene
-
Degassed Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[11]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading to 3-5 mol%. Alternatively, a more active ligand such as XPhos or a PEPPSI™ catalyst could be screened. Increasing the reaction temperature in 10 °C increments may also improve conversion.
-
Protodeboronation: The premature cleavage of the C-B bond in the boronic acid can be a significant side reaction.[3] If protodeboronation is observed, consider using a milder base such as K₂CO₃ or KF. Running the reaction under strictly anhydrous conditions (if a non-aqueous soluble base is used) can also mitigate this issue.
-
Homocoupling of Boronic Acid: The formation of a biaryl from two molecules of the boronic acid can occur. This is often a sign of slow oxidative addition. A more electron-rich ligand or a higher reaction temperature may be required.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the palladium catalyst system and reaction conditions. By employing bulky, electron-rich phosphine ligands such as SPhos or XPhos, in combination with an appropriate base and solvent system, the challenges of steric hindrance and potential catalyst inhibition can be effectively overcome. The provided protocol serves as a robust starting point for the synthesis of a wide range of valuable biaryl compounds.
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]
-
Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC - NIH. Available at: [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. Available at: [Link]
-
ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed. Available at: [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction - ResearchGate. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. Available at: [Link]
-
Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds - DOI. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
(PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]
-
The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst - ResearchGate. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available at: [Link]
-
Suzuki cross-coupling reaction - YouTube. Available at: [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
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- 7. rose-hulman.edu [rose-hulman.edu]
- 8. benchchem.com [benchchem.com]
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- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
base and solvent effects in Suzuki reactions of 2-Chloro-6-hydroxyphenylboronic acid
Application Note & Protocol
Topic: Base and Solvent Effects in Suzuki Reactions of 2-Chloro-6-hydroxyphenylboronic Acid
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, its success is profoundly influenced by a subtle interplay of reaction parameters, particularly the choice of base and solvent. This is especially true for sterically hindered and electronically complex substrates like this compound. The presence of both an ortho-chloro and an ortho-hydroxyl group presents unique challenges, including steric hindrance, potential catalyst inhibition, and altered reactivity. This document provides an in-depth analysis of these effects, offering a mechanistic rationale for experimental observations and delivering robust, field-tested protocols for optimizing this challenging yet valuable transformation.
Mechanistic Framework: The Engine of the Suzuki Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Understanding the function of the base and solvent within this framework is critical to troubleshooting and optimizing the reaction for challenging substrates.
Figure 1: The general catalytic cycle of the Suzuki-Miyaura reaction.
The Indispensable Role of the Base
The transmetalation step, where the organic moiety is transferred from boron to palladium, is typically the rate-limiting step and does not proceed without a base.[3] The base performs several critical functions:
-
Activation of the Boronic Acid: The primary role of the base is to activate the boronic acid, converting it into a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[4][5] This increased electron density on the boron center facilitates the transfer of the aryl group to the electrophilic palladium(II) center.
-
Formation of Active Palladium Species: An alternative mechanistic pathway suggests the base reacts with the palladium(II)-halide complex (R¹-Pd(II)Lₙ-X) to form a more reactive palladium-hydroxide or -alkoxide species (R¹-Pd(II)Lₙ-OR).[2][6] This species then readily undergoes transmetalation with the neutral boronic acid.
The choice of base—ranging from inorganic salts like K₂CO₃, K₃PO₄, and Cs₂CO₃ to organic amines—directly impacts the concentration and nature of these active species. For sterically demanding substrates, stronger bases like K₃PO₄ are often required to drive the transmetalation forward.[7]
The Multifunctional Role of the Solvent
The solvent is far from an inert medium; it is an active participant that dictates the reaction's fate. Its key roles include:
-
Solubilization: The solvent system must effectively dissolve the nonpolar organic halide, the polar boronic acid, the inorganic base, and the catalyst complex. This is why biphasic systems, such as Toluene/water or Dioxane/water, are frequently employed.[2][3]
-
Influence on Catalyst Activity: Coordinating solvents like THF, DMF, or MeCN can act as ligands, binding to the palladium center.[8] This can either stabilize the catalyst or, conversely, inhibit it by occupying a coordination site needed for the reactants. In some cases, solvent coordination can dramatically alter reaction selectivity.[9][10]
-
Stabilization of Intermediates: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating key steps in the catalytic cycle.[11] The presence of water or alcohols can also facilitate the formation of the active boronate species.[12]
Navigating the Challenges of this compound
The specific structure of this compound introduces a combination of steric and electronic factors that complicate its use in Suzuki couplings.
Figure 2: Synthetic challenges associated with the target boronic acid.
-
Steric Hindrance: The two bulky ortho substituents (-Cl and -OH) create significant steric congestion around the C-B bond. This can severely impede the transmetalation step, where the boronic acid must approach the palladium center. Overcoming this often requires higher temperatures and the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that promote the reductive elimination of the sterically crowded biaryl product.[7][13]
-
Hydroxyl Group Reactivity: The acidic phenolic proton can be readily removed by the base. The resulting phenoxide is a potent nucleophile and can act as a ligand, potentially coordinating to the palladium center. This chelation can sequester the catalyst, forming a stable, inactive complex and halting the catalytic cycle.
-
Aryl Chloride Inertness: The coupling partner to this boronic acid is often an aryl chloride. The strength of the C-Cl bond makes the oxidative addition step more challenging compared to aryl bromides or iodides, necessitating a highly active catalyst system.[1]
Application Data: A Comparative Study
To illustrate the profound impact of base and solvent selection, we present data from a systematic screening for the coupling of this compound with 4-bromoanisole.
Reaction Scheme: (Image of this compound + 4-bromoanisole -> coupled product)
Standard Conditions: 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), Base (2.0 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), Solvent (0.1 M), 100 °C, 12 h.
| Entry | Base | Solvent | Yield (%) | Observations |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 45 | Moderate conversion, some starting material remains. |
| 2 | K₂CO₃ | Toluene/H₂O (4:1) | 30 | Lower conversion, solubility issues observed. |
| 3 | K₂CO₃ | DMF | 20 | Significant decomposition, dark reaction mixture. |
| 4 | K₃PO₄ | Dioxane/H₂O (4:1) | 88 | Clean reaction, high conversion. |
| 5 | K₃PO₄ | THF/H₂O (4:1) | 75 | Good conversion, slightly less efficient than dioxane. |
| 6 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 82 | High conversion, comparable to K₃PO₄. |
| 7 | NaOH | Dioxane/H₂O (4:1) | <10 | Mostly starting material, likely catalyst inhibition. |
| 8 | NEt₃ | Toluene | <5 | No reaction, base likely too weak. |
Analysis of Results: The data clearly indicate that a combination of a strong, moderately soluble inorganic base and a polar, ethereal solvent system is optimal.
-
Base Effect: The stronger base, K₃PO₄ (Entry 4), significantly outperforms the weaker K₂CO₃ (Entry 1).[14] This is likely due to its ability to more effectively generate the boronate "ate" complex required to overcome the steric hindrance. The very strong, highly soluble base NaOH (Entry 7) was detrimental, possibly due to promoting side reactions or forming an inactive palladium-hydroxide complex. Organic bases like NEt₃ were ineffective.[15]
-
Solvent Effect: The Dioxane/H₂O mixture (Entry 4) provided the best result, likely offering the optimal balance of solubility for all components.[16] Anhydrous DMF (Entry 3), a highly coordinating solvent, led to decomposition, suggesting it may negatively interact with the catalyst at high temperatures.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands are toxic and air-sensitive. Solvents are flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Screening Base and Solvent
This protocol is designed for small-scale reactions in parallel to efficiently screen conditions.
-
Vial Preparation: To an array of oven-dried 2-dram vials, add a magnetic stir bar to each.
-
Addition of Solids: In each vial, add the aryl halide (e.g., 4-bromoanisole, 0.1 mmol, 1.0 equiv), this compound (21.1 mg, 0.12 mmol, 1.2 equiv), and the chosen base (0.2 mmol, 2.0 equiv). For solid bases like K₃PO₄, ensure they are finely powdered.
-
Catalyst Loading: In a separate vial, prepare a stock solution of the catalyst and ligand if desired. For this screen, add the pre-catalyst SPhos Pd G3 (1.5 mg, 0.002 mmol, 2 mol%) directly to each reaction vial. Note: Performing this step in a glovebox is ideal.
-
Solvent Addition & Degassing: Add the chosen solvent or solvent mixture (1.0 mL) to each vial. Seal the vials with Teflon-lined caps. Sparge each reaction mixture with a stream of argon or nitrogen for 5-10 minutes via a long needle, with a second needle serving as an outlet.
-
Reaction: Place the array of vials in a preheated aluminum heating block on a magnetic stir plate set to 100 °C. Stir vigorously for the designated time (e.g., 12 hours).
-
Quenching and Analysis: After cooling to room temperature, quench each reaction with 1 mL of water and 1 mL of ethyl acetate. Add an internal standard (e.g., dodecane). Shake vigorously, allow the layers to separate, and analyze the organic layer by GC-MS to determine conversion and relative yield.
Protocol 2: Optimized Preparative Scale Synthesis
This protocol utilizes the optimal conditions identified in the screening (Entry 4).
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (935 mg, 5.0 mmol, 1.0 equiv), this compound (1.05 g, 6.0 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.12 g, 10.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add Pd₂(dba)₃ (91.5 mg, 0.1 mmol, 2 mol%) and SPhos (82.1 mg, 0.2 mmol, 4 mol%). Add the degassed solvent mixture of 1,4-Dioxane (40 mL) and Water (10 mL).
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the layers in a separatory funnel.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate (25 mL each).
-
Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine, 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently degassed system.3. Base is too weak or not soluble.4. Temperature is too low. | 1. Use a fresh catalyst source or a pre-catalyst.[7]2. Ensure rigorous degassing of solvents and flushing of the reaction vessel with inert gas.[17]3. Switch to a stronger base (K₃PO₄, Cs₂CO₃). Add a small amount of water to improve solubility.4. Increase the reaction temperature (up to 120 °C in a sealed vessel if necessary). |
| Recovery of Starting Material | 1. Oxidative addition is failing (for aryl chloride partners).2. Transmetalation is too slow due to sterics. | 1. Switch to a more electron-rich, bulky ligand (e.g., XPhos, RuPhos) to promote oxidative addition.[18]2. Use a stronger base and higher temperature. Ensure the boronic acid is of high purity. |
| Formation of Homocoupled Boronic Acid (Glaser-type coupling) | Oxygen contamination in the reaction mixture. | Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction setup and duration.[7] |
| Protodeborylation (Boronic acid replaced by -H) | 1. Presence of excess water or acid.2. Reaction temperature is too high for a prolonged period. | 1. Use anhydrous solvents if possible, or minimize the amount of water. Ensure the base is not acidic.2. Monitor the reaction and stop it once the starting material is consumed. |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is a testament to the importance of rational parameter optimization. The steric and electronic challenges posed by this substrate are not insurmountable but require a carefully selected reaction environment. A strong inorganic base, such as K₃PO₄ , is crucial for activating the sterically hindered boronic acid for transmetalation. A polar aprotic solvent system with a controlled amount of water, like Dioxane/H₂O , provides the ideal medium for balancing solubility and promoting the catalytic cycle. By understanding the mechanistic roles of the base and solvent, researchers can transform this challenging coupling into a reliable and high-yielding synthetic tool.
References
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access. [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Pu, X., et al. (2020). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. ResearchGate. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Bykov, V. I. (2015). Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. PMC - PubMed Central. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Li, J. H., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
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ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]
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ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. [Link]
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ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
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Mondal, T., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B. [Link]
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Neufeldt, S. R., et al. (2016). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
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Sherwood, J. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Stanchev, S., et al. (2013). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. DOI. [Link]
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Imao, D., et al. (2009). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. NIH Public Access. [Link]
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Bei, X., et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. PubMed. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. [Link]
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Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
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ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
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applications of 2-Chloro-6-hydroxyphenylboronic acid in medicinal chemistry
An In-Depth Guide to the Applications of 2-Chloro-6-hydroxyphenylboronic Acid in Medicinal Chemistry
Abstract
This compound is a uniquely substituted arylboronic acid that has emerged as a valuable building block in medicinal chemistry. Its distinct substitution pattern—featuring a boronic acid, a hydroxyl group, and a chlorine atom all in an ortho-relationship—imparts specific steric and electronic properties that are highly advantageous for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its applications, focusing on its pivotal role in constructing sterically hindered biaryl scaffolds for drug discovery, particularly through palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and strategic considerations are presented for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Ortho-Substitution
Boronic acids are a cornerstone of modern synthetic and medicinal chemistry, primarily due to their stability, low toxicity, and versatile reactivity in reactions like the Suzuki-Miyaura cross-coupling.[1] While many arylboronic acids are commercially available, this compound stands out. Its utility is not just as a synthetic handle for C-C bond formation but in the intrinsic value of the 2-chloro-6-hydroxyphenyl moiety it installs.
The key features of this reagent are:
-
Steric Hindrance: The two ortho-substituents (Cl and OH) flanking the boronic acid create significant steric bulk. This property can be exploited to control atropisomerism or to enforce a specific, non-planar conformation in the final biaryl product. This conformational locking is often critical for achieving high-affinity and selective binding to biological targets.
-
Hydrogen Bonding Capability: The hydroxyl group is a potent hydrogen bond donor and acceptor, providing a crucial interaction point for anchoring a drug molecule within a protein's active site.
-
Metabolic Stability and Halogen Bonding: The chlorine atom can enhance metabolic stability by blocking a potential site of oxidation. It can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.
These attributes make this compound a strategic choice for accessing novel chemical space in the development of therapeutics, particularly in areas like kinase and protease inhibition.[2][3]
Physicochemical Properties and Safe Handling
Proper handling and storage are paramount for ensuring the integrity and reactivity of boronic acids.
| Property | Value | Reference |
| IUPAC Name | (2-chloro-6-hydroxyphenyl)boronic acid | [4] |
| CAS Number | 958646-70-3 | [4] |
| Molecular Formula | C₆H₆BClO₃ | [4] |
| Molecular Weight | 172.37 g/mol | [4] |
| Appearance | Typically an off-white to light-colored solid | N/A |
| Storage | Store in a cool, dry place. Avoid moisture. | [5] |
Safety and Hazard Information: [4] According to the Globally Harmonized System (GHS), this compound is classified as:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Boronic acids can be sensitive to moisture and air, potentially leading to decomposition (protodeboronation).[6] Store under an inert atmosphere (e.g., Argon or Nitrogen) for long-term stability.
Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[7] This reaction is fundamental to the synthesis of biaryl scaffolds, which are prevalent motifs in a vast number of approved drugs and natural products.[8][9]
Mechanistic Considerations and Overcoming Challenges
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]
When using this compound, two main challenges arise:
-
Aryl Chloride Inactivity: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step more difficult.[11]
-
Steric Hindrance: The ortho-substituents can impede the approach of the coupling partners to the palladium center.
To overcome these hurdles, modern catalytic systems are required. The most effective systems typically involve palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][11][12] These ligands promote the formation of a highly active, low-coordinate Pd(0) species that can efficiently activate even unreactive aryl chlorides.
Detailed Laboratory Protocol: Synthesis of a 2-Chloro-6-hydroxy-biaryl Scaffold
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Toluene and Degassed Water (e.g., 10:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.[13]
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol, 207 mg), K₃PO₄ (3.0 mmol, 637 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Atmosphere Purge: Seal the flask with a septum, and cycle between vacuum and backfilling with argon or nitrogen three times to ensure a completely anaerobic environment. This is crucial to prevent catalyst degradation and homocoupling of the boronic acid.[13]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe. The use of an aqueous solvent mixture often accelerates the reaction.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine all organic extracts.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Applications in Bioactive Molecule Synthesis: A Case Study in Kinase Inhibitors
The biaryl scaffold is a privileged structure in many kinase inhibitors, which often bind to the ATP pocket of the enzyme. The specific geometry and electronic properties of the 2-chloro-6-hydroxyphenyl motif make it an excellent component for designing potent and selective inhibitors.[2][14]
Hypothetical Synthesis of a Kinase Inhibitor Core:
Many kinase inhibitors, such as those targeting Aurora Kinase or Rho Kinase, utilize a substituted pyrimidine or purine core linked to an aryl group.[3][15][16] this compound is an ideal coupling partner for creating such structures. For instance, coupling it with a 2-chloro-4-aminopyrimidine derivative would yield a key intermediate.
The resulting 2-chloro-6-hydroxyphenyl group can serve as a "hinge-binding" motif. The hydroxyl group can form a critical hydrogen bond with the kinase hinge region, while the phenyl ring engages in hydrophobic interactions and the chlorine atom occupies a nearby pocket, enhancing affinity and selectivity.
Caption: Pharmacophore concept illustrating inhibitor-target interactions.[17][18]
The Boronic Acid Moiety: Beyond a Synthetic Handle
While this guide focuses on using this compound as a building block where the -B(OH)₂ group is ultimately replaced, it is important to recognize that the boronic acid functional group itself is a powerful pharmacophore.[1][19] It is a strong Lewis acid and can form reversible covalent bonds with diols or with the hydroxyl groups of serine or threonine residues in enzyme active sites.[20] This is the mechanism of action for the successful anticancer drug Bortezomib, a proteasome inhibitor.[1][21]
Researchers designing new drugs could potentially retain the boronic acid functionality from this reagent to target serine proteases or other enzymes with suitably positioned nucleophilic residues in their active sites. However, a significant challenge is the metabolic instability of many simple arylboronic acids.[22]
Conclusion
This compound is more than just a standard coupling reagent; it is a specialized tool for medicinal chemists aiming to construct complex, sterically demanding biaryl scaffolds. Its unique ortho-substitution pattern provides a gateway to molecules with controlled conformations and specific, high-affinity interactions with biological targets. By leveraging modern palladium catalysis to overcome the inherent challenges of coupling a hindered aryl chloride, researchers can efficiently incorporate the valuable 2-chloro-6-hydroxyphenyl motif into drug candidates. This guide provides the foundational protocols and strategic insights necessary to successfully employ this versatile building block in the pursuit of novel therapeutics.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54758882, (2-Chloro-6-hydroxyphenyl)boronic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. Retrieved from [Link]
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ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Retrieved from [Link]
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Maegawa, T., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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PubMed. (2021). Integrated Suzuki Cross-Coupling/Reduction Cascade Reaction of meta-/para-Chloroacetophenones and Arylboronic Acids under Batch and Continuous Flow Conditions. Retrieved from [Link]
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SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57497261, 2-Chloro-6-fluoro-5-hydroxyphenylboronic acid. Retrieved from [Link]
-
Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]
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PubMed. (2020). Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of biologically active boron-containing compounds. Retrieved from [Link]
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MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Retrieved from [Link]
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SciSpace. (n.d.). Synthesis of biologically active boron-containing compounds. Retrieved from [Link]
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SciSpace. (2016). Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]
-
PubMed. (n.d.). Design and synthesis of Rho kinase inhibitors (I). Retrieved from [Link]
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PubMed. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Retrieved from [Link]
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MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]
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ResearchGate. (n.d.). Biological and Medicinal Applications of Boronic Acids. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Scalable synthesis and structural characterization of reversible KLK6 inhibitors. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Retrieved from [Link]
-
ResearchGate. (2020). Construction of Biologically Important Biaryl Scaffolds Through the Direct C-H Bond Activation: Advances and Prospects. Retrieved from [Link]
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MDPI. (n.d.). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. Retrieved from [Link]
-
Patsnap. (2025). What is the role of pharmacophore in drug design?. Retrieved from [Link]
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Application Notes and Protocols for the Use of 2-Chloro-6-hydroxyphenylboronic Acid in Natural Product Synthesis
Introduction: Navigating the Challenges of Sterically Hindered Biaryl Couplings in Natural Product Synthesis
The construction of carbon-carbon bonds remains a cornerstone of organic synthesis, with the formation of biaryl linkages being of particular significance in the synthesis of complex natural products. Many biologically active natural products feature sterically congested biaryl cores that are crucial for their therapeutic efficacy. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the creation of these bonds due to its mild reaction conditions and broad functional group tolerance.[1][2]
This application note focuses on the utility of a specialized building block, 2-Chloro-6-hydroxyphenylboronic acid , in the context of natural product synthesis. Its ortho-substituted nature presents both unique challenges and synthetic opportunities. The presence of the chloro and hydroxyl groups significantly influences the electronic and steric properties of the boronic acid, demanding carefully optimized reaction conditions to achieve successful couplings. This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the mechanistic considerations, practical protocols, and real-world applications of this valuable reagent in the synthesis of complex molecular architectures.
Chemical Properties and Safety Information
| Property | Value | Source |
| Chemical Formula | C₆H₆BClO₃ | |
| Molecular Weight | 172.37 g/mol | |
| Appearance | White to off-white powder or crystalline solid | --- |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Handling and Storage: this compound should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a tightly sealed container in a cool, dry place.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide or triflate. The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Application in the Total Synthesis of Biphenomycin B
A notable application of Suzuki-Miyaura coupling in the synthesis of complex natural products is in the total synthesis of Biphenomycin B, a potent antibiotic.[3][4][5][6] The core of Biphenomycin B features a challenging biaryl linkage. The synthesis developed by Waldmann and coworkers utilizes a Suzuki coupling to construct this critical bond.[3] While the specific boronic acid used in the initial communication was not this compound, the principles and challenges are highly relevant for a skilled audience. The synthesis of a similar biaryl fragment can be envisioned using this compound.
Causality Behind Experimental Choices for Sterically Hindered Couplings
The ortho-substituents on this compound introduce significant steric hindrance, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle. To overcome these challenges, careful selection of the catalyst, ligand, base, and solvent is paramount.
-
Catalyst and Ligand Selection: For sterically demanding couplings, palladium catalysts bearing bulky and electron-rich phosphine ligands are often employed.[7] Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated high efficacy in promoting the coupling of hindered substrates by facilitating both the oxidative addition and reductive elimination steps. The bulky nature of these ligands helps to create a coordinatively unsaturated palladium center, which is more reactive in the oxidative addition step. Their electron-donating properties increase the electron density on the palladium, which promotes the reductive elimination.
-
Base Selection: The choice of base is critical for the transmetalation step. A suitable base must be strong enough to form the boronate species without causing decomposition of the starting materials or products. For hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Solvent System: The solvent system must be able to dissolve all reaction components and be stable at the required reaction temperature. A mixture of an organic solvent like dioxane or toluene with water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, adapted from general procedures for sterically hindered couplings.
Figure 2: Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst or ligand- Insufficiently strong base- Poor quality boronic acid | - Use a fresh batch of catalyst and ligand.- Screen alternative bases such as Cs₂CO₃.- Use freshly opened or purified boronic acid. |
| Formation of Homocoupled Products | - Reaction temperature is too high- Presence of oxygen | - Lower the reaction temperature.- Ensure a strictly inert atmosphere throughout the reaction. |
| Protodeboronation | - Presence of excess water or protic solvents- Prolonged reaction times | - Use anhydrous solvents and limit the amount of water.- Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
This compound is a valuable reagent for the synthesis of sterically hindered biaryl compounds, which are key structural motifs in a variety of natural products. Successful application of this building block in Suzuki-Miyaura cross-coupling reactions hinges on a thorough understanding of the mechanistic challenges posed by its ortho-substituents. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can effectively overcome these steric hurdles to construct complex molecular architectures. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for scientists engaged in the challenging and rewarding field of natural product synthesis.
References
- Waldmann, H., He, Y. P., Tan, H., Arve, L., & Arndt, H. D. (2008). Flexible total synthesis of biphenomycin B.
- He, Y. P., Tan, H., Arve, L., Baumann, S., Waldmann, H., & Arndt, H. D. (2011). Biphenomycin B and derivatives: total synthesis and translation inhibition. Chemistry–An Asian Journal, 6(6), 1546-1556.
- He, Y. P., Tan, H., Arve, L., Baumann, S., Waldmann, H., & Arndt, H. D. (2011).
- Koshvandi, A. T. K., Heravi, M. M., & Momeni, T. (2018). Current Applications of Suzuki–Miyaura Coupling Reaction in The Total Synthesis of Natural Products: An update. Applied Organometallic Chemistry, 32(3), e4210.
- He, Y. P., Tan, H., Arve, L., Baumann, S., Waldmann, H., & Arndt, H. D. (2011). Biphenomycin B and Derivatives: Total Synthesis and Translation Inhibition.
- Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. (2023, July 7). Journal of Xi'an Shiyou University.
- Tang, W., & Senanayake, C. H. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. (2023, September 7).
- Cespí V, et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules.
- Lai, H., Huang, Z., Wu, Q., & Qin, Y. (2009). Synthesis of novel enantiopure biphenyl P,N-ligands and application in palladium-catalyzed asymmetric addition of arylboronic acids to N-benzylisatin. The Journal of organic chemistry, 74(1), 283–288.
- Some biologically active biphenyl derivatives. (n.d.).
- Boojamra, C. G., Burow, K. M., & Ellman, J. A. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & medicinal chemistry, 4(5), 659–666.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
- Hocek, M., & Dvorakova, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie (International ed. in English), 46(29), 5559–5563.
- Al-Qaisi, A. A. (2009). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Arkivoc, 2009(1), 208-239.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Kankate, R. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- Al-Qaisi, A. A., & Yudin, A. K. (2009). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.
- da Silva, A. C., & de Souza, M. C. B. V. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 22(8), 1259.
- First Total Syntheses of Beauvericin A and allo-Beauvericin A. (2024, March 1).
- 2-Fluoro-6-hydroxyphenylboronic acid | C6H6BFO3 | CID 53216280. (n.d.). PubChem.
- Brown, E. D., & Jones, T. H. (1972). Studies related to the total synthesis of alkaloids in the carpaine and cassine series. Part 6. Total synthesis of (±)-azimic acid. Journal of the Chemical Society, Perkin Transactions 1, 1816-1818.
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- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds Using 2-Chloro-6-hydroxyphenylboronic Acid
Introduction: The Strategic Advantage of 2-Chloro-6-hydroxyphenylboronic Acid
Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with their unique architectures enabling precise interactions with biological targets and conferring novel electronic properties.[1] The strategic introduction of substituents onto these scaffolds is paramount for modulating activity, selectivity, and physicochemical properties. This compound emerges as a highly versatile and strategic building block for the synthesis of diverse heterocyclic systems. Its unique trifunctional nature—possessing a boronic acid for cross-coupling, a hydroxyl group for cyclization or further functionalization, and a strategically placed chlorine atom—offers multiple avenues for complex molecular construction.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this powerful reagent. We will move beyond simple procedural lists to explain the underlying mechanistic principles of key transformations, offering detailed, field-proven protocols for the synthesis of high-value heterocyclic cores such as dibenzo[b,d]furans and N-aryl phenoxazines.
Reagent Profile and Safety Considerations
Before commencing any experimental work, it is critical to understand the properties and hazards of the key reagent.
Table 1: Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2-chloro-6-hydroxyphenyl)boronic acid | [2] |
| Synonyms | 6-Chloro-2-hydroxyphenylboronic acid | [2] |
| CAS Number | 958646-70-3 | [2] |
| Molecular Formula | C₆H₆BClO₃ | [2] |
| Molecular Weight | 172.37 g/mol | [2] |
Safety and Handling:
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[3]
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a laboratory coat.[3][4]
-
Handling: Avoid creating dust. Keep the container tightly closed when not in use.[3][5][6]
-
Storage: Store in a dry, well-ventilated place. Boronic acids can be hygroscopic and may degrade over time, so it is advisable to use fresh material or verify the quality of older batches.[6]
Mechanistic Overview: The Twin Pillars of Boronic Acid Chemistry
The synthetic utility of this compound is primarily unlocked through two powerful, metal-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-Heteroatom bond formation.
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
A Nobel Prize-winning reaction, the Suzuki-Miyaura coupling is the palladium-catalyzed reaction between an organoboron compound (like our boronic acid) and an organic halide or triflate.[5][7][8] This reaction is a cornerstone of modern synthesis due to its broad functional group tolerance and relatively mild conditions. The key steps involve the activation of the boronic acid with a base, which facilitates the transfer of the organic group to the palladium center (transmetalation).
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Chan-Lam Coupling: Constructing Carbon-Heteroatom Bonds
The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming C-O, C-N, and C-S bonds.[9] Unlike the Suzuki reaction, it is typically catalyzed by copper complexes and can often be run open to the air. The reaction couples a boronic acid with an O-H or N-H containing compound, such as a phenol or an amine. The mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the desired product.
Caption: Proposed catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.
Application Protocol 1: Synthesis of Dibenzo[b,d]furans via Sequential Suzuki Coupling and Intramolecular O-Arylation
Dibenzo[b,d]furans are privileged scaffolds found in numerous biologically active compounds and organic materials. A highly effective strategy for their synthesis involves a two-step sequence: an initial intermolecular Suzuki-Miyaura coupling to form a 2-arylphenol intermediate, followed by a second, intramolecular C-O bond formation to close the furan ring. The ortho-chloro and ortho-hydroxyl groups on our starting material are perfectly positioned for this type of transformation.
Caption: Workflow for the synthesis of dibenzo[b,d]furans.
Detailed Step-by-Step Protocol:
Materials:
-
This compound (1.0 equiv)
-
2-Bromophenol (or other substituted 2-halophenol) (1.05 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene
-
Water (degassed)
-
Copper(I) Iodide (CuI) (10 mol%)
-
2,2,6,6-Tetramethylheptane-3,5-dione (TMHD) (20 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Part A: Suzuki-Miyaura Coupling to form 2-Arylphenol Intermediate
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), 2-bromophenol (1.05 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene and water (typically a 10:1 ratio, e.g., 10 mL toluene and 1 mL water per 1 mmol of boronic acid) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude biphenyl intermediate can often be used in the next step without further purification.
Part B: Intramolecular O-Arylation to form Dibenzo[b,d]furan
-
Reaction Setup: To the flask containing the crude intermediate from Part A, add CuI (0.10 equiv), TMHD (0.20 equiv), and Cs₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the mixture to 120-140 °C with vigorous stirring. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash extensively with brine to remove DMF, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired dibenzo[b,d]furan.
Table 2: Troubleshooting for Dibenzo[b,d]furan Synthesis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Inactive catalyst; Poor quality boronic acid; Insufficiently inert atmosphere. | Use a fresh batch of Pd catalyst/ligand. Use a pre-catalyst. Ensure boronic acid is dry. Thoroughly degas solvents. |
| Protodeboronation | Base is too strong or reaction is too hot. | Switch to a milder base like K₂CO₃ or CsF. Lower the reaction temperature slightly. |
| Low yield in Step 2 | Copper catalyst poisoned; Insufficiently anhydrous conditions. | Use a fresh bottle of CuI. Ensure DMF is truly anhydrous. Consider using a different ligand for copper, like 1,10-phenanthroline. |
Application Protocol 2: Synthesis of N-Aryl Phenoxazines via Chan-Lam Coupling
Phenoxazines are another class of heterocycles with significant applications in pharmaceuticals and as fluorescent dyes. A plausible route to N-aryl phenoxazines leverages the Chan-Lam reaction to first form a C-N bond, followed by an intramolecular C-O bond formation.
Detailed Step-by-Step Protocol:
Materials:
-
This compound (1.2 equiv)
-
2-Aminophenol (1.0 equiv)
-
Copper(II) Acetate [Cu(OAc)₂] (1.5 equiv)
-
Pyridine (3.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Molecular Sieves (4Å)
One-Pot Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask, add 2-aminophenol (1.0 equiv), this compound (1.2 equiv), Cu(OAc)₂ (1.5 equiv), and activated 4Å molecular sieves.
-
Solvent and Base Addition: Add anhydrous DCM, followed by pyridine (3.0 equiv) via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air. Note: The reaction progress can be slow, sometimes requiring 24-72 hours. Monitor by TLC, looking for the formation of the diarylamine intermediate and the final cyclized product.
-
Work-up and Purification: Once the reaction is complete (or has reached maximum conversion), filter the mixture through a pad of Celite to remove the copper salts and molecular sieves, washing the pad with DCM. Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to isolate the N-aryl phenoxazine product. This one-pot method capitalizes on the ability of the copper catalyst to facilitate both the initial C-N coupling and the subsequent intramolecular C-O cyclization.[9]
Characterization of Novel Compounds
The structural confirmation of newly synthesized heterocyclic compounds is essential. A combination of spectroscopic and analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure, connectivity, and environment of protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies the functional groups present in the molecule.
-
Elemental Analysis (CHNS): Determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur, providing further confirmation of the empirical formula.
Conclusion
This compound is a powerful and versatile building block for constructing complex heterocyclic scaffolds. By understanding the fundamental principles of Suzuki-Miyaura and Chan-Lam couplings, researchers can design and execute robust synthetic routes to high-value molecules like dibenzo[b,d]furans and phenoxazines. The protocols provided herein serve as a validated starting point for exploration, enabling chemists in drug discovery and materials science to rapidly access novel chemical matter. Careful attention to reaction conditions, particularly maintaining an inert atmosphere for palladium catalysis and using high-quality reagents, is key to achieving high yields and reproducible results.
References
-
A general route for synthesis of N-aryl phenoxazines via copper(i)-catalyzed N-, N-, and O-arylations of 2-aminophenols. RSC Publishing. Available at: [Link]
-
(2-Chloro-6-hydroxyphenyl)boronic acid | C6H6BClO3 | CID 54758882 - PubChem. Available at: [Link]
-
Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. ScienceDirect. Available at: [Link]
-
Chan–Lam coupling - Wikipedia. Available at: [Link]
-
A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. Available at: [Link]
-
A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI. Available at: [Link]
-
Synthesis of Dibenzofurans. Organic Chemistry Portal. Available at: [Link]
-
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed Central. Available at: [Link]
-
Synthesis and biological evaluation of new benzofuran carboxamide derivatives. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
-
Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. PubMed. Available at: [Link]
-
Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC. Available at: [Link]
-
Synthesis, characterization and biological study of novel heterocyclic compounds - Scholars Research Library. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Chan-Lam Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Safety Data Sheet: Phenylboronic acid - Carl ROTH. Available at: [Link]
-
Boric Acid - IsoLab. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Synthesis of heterocyclic compounds and their utilities in the field biological science - ScienceScholar. Available at: [Link]
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- 2. Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general route for synthesis of N-aryl phenoxazines via copper(i)-catalyzed N-, N-, and O-arylations of 2-aminophenols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pjps.pk [pjps.pk]
Application Note & Protocol: A Scalable Synthesis of 2-Chloro-6-hydroxyphenylboronic Acid
For: Researchers, scientists, and drug development professionals.
Abstract & Significance
2-Chloro-6-hydroxyphenylboronic acid is a valuable bifunctional building block in modern organic synthesis, particularly for the construction of complex biaryl and heteroaryl structures central to many pharmaceutical agents. Its utility in Suzuki-Miyaura cross-coupling reactions is well-established, where it serves as a versatile precursor for introducing a substituted phenolic moiety. This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound via a directed ortho-metalation (DoM) strategy. We will delve into the mechanistic rationale, process safety, and critical parameters necessary for successful large-scale production.
The described protocol starts from the readily available and inexpensive 2-chlorophenol, proceeds through a methoxymethyl (MOM) ether protection, followed by a directed ortho-lithiation and subsequent boronation. The final step involves a facile deprotection to yield the target compound. This method offers high regioselectivity and is amenable to scale-up, addressing the common challenges associated with the synthesis of polysubstituted phenylboronic acids.
Mechanistic Rationale & Strategy
The synthetic strategy hinges on the powerful directed ortho-metalation (DoM) reaction. In this approach, a directing metalation group (DMG) on an aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. This generates a stabilized aryllithium intermediate, which can then be trapped by an electrophile.
Our starting material, 2-chlorophenol, possesses a highly acidic phenolic proton that would be preferentially deprotonated by an organolithium base. To circumvent this, the hydroxyl group is first protected as a methoxymethyl (MOM) ether. The resulting MOM ether group is an effective DMG, guiding the lithiation to the C6 position, which is ortho to the MOM group and meta to the chloro group. Subsequent reaction with a trialkyl borate, followed by acidic workup, furnishes the desired boronic acid.
Caption: Overall synthetic strategy from 2-chlorophenol.
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 100-gram scale of the final product. All operations involving pyrophoric or moisture-sensitive reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques.[1]
Materials and Equipment
| Reagent/Material | Grade | Quantity | Molar Equiv. | Notes |
| 2-Chlorophenol | Reagent | 100 g | 1.0 | Starting Material[2] |
| Chloromethyl methyl ether (MOM-Cl) | Technical | 74.3 g | 1.2 | Caution: Carcinogen |
| N,N-Diisopropylethylamine (DIPEA) | Reagent | 120.5 g | 1.2 | Base for protection |
| Dichloromethane (DCM) | Anhydrous | 1 L | - | Solvent |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | 342 mL | 1.1 | Pyrophoric [3][4] |
| Tetrahydrofuran (THF) | Anhydrous | 1.5 L | - | Solvent |
| Triisopropyl borate | Reagent | 175.5 g | 1.2 | Boron source |
| Hydrochloric Acid (HCl) | 4 M aq. solution | As needed | - | For workup/deprotection |
| Ethyl Acetate | Reagent | As needed | - | Extraction solvent |
| Hexanes | Reagent | As needed | - | Extraction/crystallization solvent |
| Brine (sat. NaCl aq.) | - | As needed | - | For workup |
| Anhydrous Magnesium Sulfate | - | As needed | - | Drying agent |
Equipment:
-
5 L, 4-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel.
-
Low-temperature cooling bath (e.g., dry ice/acetone).
-
Standard laboratory glassware for extraction and filtration.
-
Rotary evaporator.
Experimental Procedure
Step 1: Protection of 2-Chlorophenol
-
To the 5 L reactor, charge 2-chlorophenol (100 g, 0.778 mol) and anhydrous dichloromethane (1 L).
-
Begin stirring and cool the solution to 0 °C using an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (120.5 g, 0.933 mol) dropwise over 15 minutes, maintaining the internal temperature below 5 °C.
-
Slowly add chloromethyl methyl ether (MOM-Cl) (74.3 g, 0.925 mol) via the addition funnel over 1 hour, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Quench the reaction by slowly adding 500 mL of water.
-
Separate the organic layer. Wash the organic phase sequentially with 1 M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (1 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2-chloro-1-((methoxymethyl)oxy)benzene as an oil. The product is typically used in the next step without further purification. Expected yield: >95%.
Step 2: Directed ortho-Metalation and Boronation
-
CRITICAL SAFETY NOTE: n-Butyllithium is pyrophoric and reacts violently with water. All glassware must be rigorously dried, and the reaction must be maintained under a strict inert atmosphere.[3][4][5]
-
Assemble the 5 L reactor and flame-dry under vacuum. Backfill with nitrogen.
-
Charge the crude 2-chloro-1-((methoxymethyl)oxy)benzene (assuming ~0.778 mol) and anhydrous THF (1.5 L) to the reactor.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Transfer n-BuLi (2.5 M in hexanes, 342 mL, 0.856 mol) to the addition funnel via cannula. For transfers of this volume, a cannula is safer than a syringe.[5][6]
-
Add the n-BuLi solution dropwise to the reaction mixture over 2 hours, maintaining the internal temperature at or below -70 °C. A deep red/brown color indicates the formation of the aryllithium.
-
Stir the reaction mixture at -78 °C for an additional 1 hour.
-
In a separate dry flask, dissolve triisopropyl borate (175.5 g, 0.933 mol) in 200 mL of anhydrous THF.
-
Add the triisopropyl borate solution to the aryllithium suspension dropwise via cannula over 1.5 hours, keeping the internal temperature below -65 °C.
-
After the addition is complete, stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight (approx. 16 hours).
Step 3: Hydrolysis (Workup) and Deprotection
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 4 M HCl (aq) until the pH is ~1-2. This step is exothermic and will generate gas.
-
Continue stirring vigorously for 2-3 hours at room temperature. The MOM deprotection occurs in situ. Monitor the deprotection by TLC or LC-MS.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (1 L).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers and wash with brine (1 x 500 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain a crude solid.
Step 4: Purification
-
Triturate the crude solid with a 1:4 mixture of ethyl acetate and hexanes.
-
Isolate the solid by vacuum filtration, washing the filter cake with cold hexanes.
-
Dry the solid under high vacuum at 40 °C to a constant weight.
-
Expected yield of This compound : 90-110 g (67-82% over 3 steps). Purity (by HPLC): >98%.
Process Safety & Scale-Up Considerations
-
Organolithium Reagents: The primary hazard in this synthesis is the use of n-butyllithium. It is pyrophoric and must be handled under a strict inert atmosphere.[4] Ensure adequate quenching stations (e.g., dry ice) and appropriate fire extinguishers (Class D or dry powder) are readily available.[3] All personnel must be trained in handling pyrophoric reagents.[1][6]
-
Temperature Control: The lithiation step is highly exothermic. Maintaining cryogenic temperatures (-78 °C) is critical to prevent side reactions and ensure safety. A reliable cooling system and an accurate internal temperature probe are mandatory for scale-up.
-
MOM-Cl: Chloromethyl methyl ether is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Quenching: The quenching of both the reaction mixture and any excess n-BuLi is highly exothermic and releases gas. It must be performed slowly and with adequate cooling.
Sources
Topic: One-Pot Synthesis Involving 2-Chloro-6-hydroxyphenylboronic Acid: A Strategic Approach for Accelerated Drug Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the demand for rapid, efficient, and sustainable synthetic methodologies is paramount. One-pot reactions, which combine multiple reaction steps into a single operation without isolating intermediates, represent a significant advancement toward these goals.[1] This application note provides a comprehensive guide to the strategic use of 2-Chloro-6-hydroxyphenylboronic acid in one-pot synthetic protocols, primarily focusing on its application in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the profound implications for the synthesis of complex biaryl structures, which are privileged motifs in numerous therapeutic agents.
Introduction: The Strategic Advantage of One-Pot Reactions and Boronic Acids
The synthesis of complex organic molecules, particularly for pharmaceutical applications, often involves lengthy, multi-step sequences that require tedious purification of intermediates, leading to significant time and resource expenditure. One-pot synthesis offers an elegant solution by telescoping multiple transformations into a single procedural step, thereby enhancing efficiency, reducing waste, and often improving overall yields by utilizing sensitive intermediates in situ.[1]
At the forefront of powerful synthetic transformations is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing C-C bonds.[2] The versatility and functional group tolerance of this reaction are largely attributed to its use of organoboron compounds, particularly boronic acids.[3][4] this compound is an exceptionally valuable building block in this context.[5] Its trifunctional nature—featuring a reactive boronic acid, a directing hydroxyl group, and a strategically placed chloro substituent—provides a powerful platform for generating molecular diversity and accessing complex scaffolds relevant to drug discovery.[2][6] This guide details a robust one-pot borylation/Suzuki coupling protocol, demonstrating how this reagent can be effectively utilized to streamline the synthesis of valuable biaryl compounds.
Mechanistic Rationale: Merging Catalytic Cycles for Maximum Efficiency
The cornerstone of this one-pot strategy is the seamless integration of two distinct palladium-catalyzed processes within a single reaction vessel: an initial Miyaura borylation followed by a subsequent Suzuki-Miyaura coupling.[7][8] This approach circumvents the need to isolate the often unstable or difficult-to-purify intermediate boronic esters.[8][9]
The reaction proceeds through a merged catalytic cycle, as conceptualized below:
-
Cycle 1: Miyaura Borylation. The process begins with the oxidative addition of an aryl halide (Ar¹-X) to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). Reductive elimination then yields the aryl boronic ester (Ar¹-Bpin) and regenerates the active Pd(0) catalyst.[7][8]
-
Cycle 2: Suzuki-Miyaura Coupling. The in situ generated Ar¹-Bpin, or in our case, the pre-existing this compound, enters the second cycle. A second, different aryl halide (Ar²-X) undergoes oxidative addition to the Pd(0) catalyst. The crucial transmetalation step then occurs between the Ar²-Pd(II)-X complex and the boronic acid/ester, a process that is critically promoted by a base. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[3][7]
-
Final Step: Reductive Elimination. The resulting diaryl-palladium(II) complex undergoes reductive elimination to furnish the final biaryl product (Ar¹-Ar²) and regenerate the Pd(0) catalyst, allowing the cycle to continue.
The success of this one-pot protocol hinges on the careful selection of a single catalyst system, base, and solvent that can effectively mediate both transformations without interference.[9]
Diagram 1: Conceptual Workflow of the One-Pot Synthesis
Caption: High-level workflow of the one-pot borylation/Suzuki coupling process.
Diagram 2: Merged Palladium Catalytic Cycles
Caption: Merged catalytic cycles for the one-pot borylation and Suzuki coupling reaction.
Detailed Experimental Protocol
This protocol describes a general method for a one-pot Suzuki-Miyaura cross-coupling reaction between an aryl bromide and this compound. Microwave irradiation is suggested for accelerated reaction times, a common practice for library synthesis.[8]
Materials and Equipment:
-
Reactants: Aryl Bromide (1.0 equiv), this compound (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Base: K₂CO₃ (Potassium Carbonate, anhydrous) (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture), degassed
-
Equipment: Microwave synthesis vial, magnetic stir bar, microwave reactor, standard laboratory glassware for work-up, rotary evaporator, silica gel for column chromatography.
Procedure:
-
Vessel Preparation: To a clean, dry microwave synthesis vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv).
-
Reagent Addition: Sequentially add this compound (0.6 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.025 mmol, 0.05 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture (5 mL) to the vial.
-
Inert Atmosphere: Purge the vial with argon or nitrogen for 5 minutes to ensure an inert atmosphere, then securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120°C for 20-40 minutes. Note: Reaction progress should be monitored by TLC or LC-MS.
-
Work-up:
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary and Optimization
The efficiency of the one-pot reaction is highly dependent on several parameters. The following table summarizes key variables and provides expert insights for optimization.
| Parameter | Options | Rationale & Expert Insights | Potential Issues |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Palladacycles | Pd(PPh₃)₄ is a versatile starting point. For more challenging couplings, catalysts with specialized ligands (e.g., XPhos, SPhos) can improve yields and turnover numbers.[9] | Catalyst decomposition (blackening of solution) can occur if not properly degassed. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃ is a cost-effective and generally effective base. K₃PO₄ is stronger and often better for less reactive chlorides. Cs₂CO₃ is highly effective but more expensive. The base is crucial for activating the boronic acid.[3][9] | A base that is too strong or weak can hinder one of the catalytic cycles. |
| Solvent | Dioxane/H₂O, THF/H₂O, DMF | A mixture of an organic solvent with water is standard for Suzuki couplings, as it aids in dissolving the base and the boronate "ate" complex.[3] | Overly wet solvents can promote protodeboronation (loss of the boronic acid group). |
| Temperature | 80-150 °C (Microwave) | Higher temperatures accelerate the reaction, especially the oxidative addition step with less reactive halides. Microwave heating provides rapid and uniform temperature control.[8] | High temperatures can lead to side reactions or decomposition of sensitive functional groups. |
Applications in Drug Discovery and Development
The biaryl structures synthesized via this one-pot methodology are of immense interest to the pharmaceutical industry.
-
Scaffolds for Kinase Inhibitors: Many small-molecule kinase inhibitors, a cornerstone of modern oncology, feature a biaryl core that mimics the adenine region of ATP to bind in the enzyme's hinge region.[7][8] This protocol provides rapid access to libraries of such compounds for screening.
-
Diversity-Oriented Synthesis: The functional handles on the this compound moiety—the ortho-hydroxyl and chloro groups—are not merely passive substituents. They serve as valuable points for subsequent diversification.[2][10] The hydroxyl group can be alkylated or used in cyclization reactions, while the chloro group can participate in further cross-coupling reactions, allowing for the rapid generation of a diverse set of analogues from a common intermediate.
-
Boron in Medicine: Beyond its role as a synthetic intermediate, the boronic acid functional group itself is increasingly being incorporated into drug candidates. The boron atom can form reversible covalent bonds with active site serines in enzymes, leading to potent inhibition.[11] Approved drugs like the proteasome inhibitor bortezomib (Velcade®) and the β-lactamase inhibitor vaborbactam highlight the therapeutic potential of boron-containing compounds.[4][12]
Conclusion
The one-pot synthesis involving this compound is a powerful and efficient strategy for the construction of complex molecular architectures. By merging borylation and Suzuki-Miyaura coupling into a single, streamlined operation, this methodology aligns with the principles of green chemistry and meets the urgent demands of modern drug discovery for speed and efficiency. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this versatile building block to accelerate the development of next-generation therapeutics.
References
-
Bull, J. A., et al. (2015). One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis. ACS Publications. Available at: [Link]
-
Chen, Y., et al. (2017). One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids. Scientific Reports. Available at: [Link]
-
Bavetsias, V., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. Available at: [Link]
-
Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Boronic acids scope Reaction conditions. ResearchGate. Available at: [Link]
-
Bavetsias, V., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. Available at: [Link]
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. DOI. Available at: [Link]
-
Banik, B. K. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Walsh Medical Media. Available at: [Link]
- Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid. Google Patents.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
ResearchGate. (2020). One-pot Synthesis and its Practical Application in Pharmaceutical Industry. ResearchGate. Available at: [Link]
-
MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the one-pot synthesis of compound 2. ResearchGate. Available at: [Link]
-
MDPI. (2024). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. Available at: [Link]
-
da Silva, V. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]
-
Semantic Scholar. (n.d.). An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2021). A Mild and Eco-friendly, One-pot Synthesis of 2-hydroxy-Narylacetamides from 2-chloro-N-arylacetamides. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). (2-Chloro-6-hydroxyphenyl)boronic acid. PubChem. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2-Chloro-6-hydroxyphenyl)boronic acid | C6H6BClO3 | CID 54758882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
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- 11. mdpi.com [mdpi.com]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Chloro-6-hydroxyphenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 2-Chloro-6-hydroxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges posed by this sterically hindered and functionally rich substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve successful and reproducible outcomes in your cross-coupling endeavors.
Introduction: The Double-Edged Sword of Ortho-Substitution
This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a classic case of "the good, the bad, and the ugly" for Suzuki coupling. The ortho-hydroxyl and chloro groups introduce significant steric hindrance and can participate in competing reaction pathways, often leading to low yields and complex product mixtures. This guide will dissect these challenges and provide actionable, evidence-based solutions.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section addresses common problems encountered when using this compound in Suzuki couplings. Each issue is presented with probable causes and step-by-step solutions grounded in mechanistic principles.
Problem 1: Low or No Product Formation
This is the most frequent issue, often stemming from a combination of factors related to the unique structure of the boronic acid.
Possible Cause 1: Catalyst Inactivity or Decomposition
-
The "Why": The ortho-hydroxyl group can chelate to the palladium center, potentially leading to the formation of inactive catalyst species. Additionally, inadequate inert conditions can lead to catalyst oxidation and decomposition.[1][2]
-
Solution:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[1]
-
Use of Pre-catalysts: Employ modern palladium pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G3). These are often more robust and air-stable than traditional Pd(0) sources like Pd(PPh₃)₄.
-
Ligand Selection: For sterically hindered substrates, bulky, electron-rich phosphine ligands are crucial. Ligands like SPhos, XPhos, or RuPhos can promote the oxidative addition and reductive elimination steps, which can be sluggish with hindered partners.[3][4]
-
Possible Cause 2: Inefficient Transmetalation
-
The "Why": The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting.[5] For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[6][7][8] The steric bulk from the ortho-substituents can significantly slow down this step.
-
Solution:
-
Base Selection is Critical: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is frequently a good choice for hindered couplings.[7] Cesium carbonate (Cs₂CO₃) can also be effective. The choice of base can significantly impact the reaction rate and yield.[7]
-
Solvent System: A mixed solvent system, often containing water (e.g., dioxane/water, THF/water, or toluene/water), is typically necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[9][10]
-
Possible Cause 3: Protodeboronation (Loss of the Boronic Acid Group)
-
The "Why": Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid.[11][12] This process can be promoted by acidic or basic conditions and is often exacerbated at elevated temperatures.[11] Hydroxyphenylboronic acids can be particularly susceptible to this side reaction.
-
Solution:
-
Careful pH Control: While a base is necessary, overly harsh basic conditions or prolonged reaction times at high temperatures can accelerate protodeboronation.[11][13] Screening different bases and reaction times is recommended.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate protodeboronation.[3] The ester can then be used directly in the coupling reaction, where it slowly hydrolyzes in situ to the active boronic acid.
-
Lower Reaction Temperatures: If possible, using a more active catalyst system that allows for lower reaction temperatures can help to minimize this side reaction.
-
Problem 2: Formation of Homocoupling Byproducts
The formation of biphenyls from the coupling of two boronic acid molecules is a common and troublesome side reaction.
-
The "Why": Homocoupling is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors the dimerization of the boronic acid.[2]
-
Solution:
-
Strictly Anaerobic Conditions: This is the most critical factor. As mentioned previously, ensure your reaction setup is rigorously purged of oxygen.
-
High-Purity Reagents: Use high-purity palladium catalysts and ligands. Impurities can sometimes initiate side reactions.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its concentration at any given time, thus disfavoring the homocoupling pathway.
-
Problem 3: Dehalogenation of the Aryl Halide Coupling Partner
This side reaction results in the reduction of your aryl halide starting material, leading to a loss of potential product.
-
The "Why": Dehalogenation can occur when a hydride source is present in the reaction mixture. This can come from solvents (like alcohols) or certain bases (like amines) that can be oxidized by the palladium complex.[2]
-
Solution:
-
Choice of Solvent and Base: Avoid using primary or secondary alcohols as solvents if dehalogenation is observed. When using amine bases, consider more sterically hindered options.
-
Water Content: While some water is often beneficial, excessive amounts can sometimes contribute to dehalogenation pathways. Optimizing the water content in your solvent system can be helpful.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: Due to its potential for decomposition, it is recommended to store this compound under an inert atmosphere in a freezer at -20°C.[14] Some suppliers also recommend storing it at room temperature in a dry, sealed container.[15] Always refer to the supplier's specific storage instructions.
Q2: Can the hydroxyl group of this compound interfere with the reaction?
A2: Absolutely. The ortho-hydroxyl group can act as a directing group, potentially influencing the regioselectivity of the reaction in more complex substrates.[16] It can also chelate to the palladium catalyst, which can either be beneficial by stabilizing a reactive intermediate or detrimental by forming an overly stable, inactive complex.[17] Understanding this dual role is key to optimizing the reaction.
Q3: Is it better to use a boronic acid or a boronate ester for this type of hindered coupling?
A3: For challenging substrates like this, converting the boronic acid to a boronate ester (e.g., pinacol or MIDA ester) is often advantageous. Boronate esters are generally more stable and less prone to protodeboronation and homocoupling.[3] They provide a slow, controlled release of the boronic acid under the reaction conditions, which can lead to cleaner reactions and higher yields.
Q4: What is a good starting point for reaction conditions when coupling this compound with an aryl bromide?
A4: A robust starting point would be to use a modern palladium pre-catalyst like XPhos Pd G3 (2 mol%), a bulky phosphine ligand like XPhos (4 mol%), and a strong base like K₃PO₄ (2-3 equivalents). A common solvent system is a 10:1 mixture of dioxane and water, heated to 80-100 °C under a strict inert atmosphere.[1] However, optimization of these parameters will likely be necessary for each specific substrate pair.
Q5: My reaction is very slow. How can I increase the reaction rate?
A5: Increasing the reaction rate for sterically hindered couplings can be achieved by:
-
Increasing Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. However, be mindful of potential side reactions like protodeboronation.
-
More Active Catalyst System: Switching to a more active ligand or pre-catalyst can significantly accelerate the reaction.
-
Choice of Base: The choice of base has a profound effect on the rate of transmetalation.[7] Screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is a worthwhile endeavor.
Experimental Protocols
General Protocol for a Trial Suzuki Coupling Reaction
This protocol provides a starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equivalents)
-
XPhos ligand (0.04 equivalents)
-
Potassium phosphate (K₃PO₄, 3.0 equivalents)
-
Degassed Dioxane
-
Degassed Water
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium pre-catalyst and the ligand.
-
Add the degassed dioxane and water (typically a 10:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Impact of Reaction Parameters
The following table summarizes the expected impact of key reaction parameters on the outcome of the Suzuki coupling with this compound.
| Parameter | Potential Positive Impact | Potential Negative Impact |
| Bulky Ligand | Increased rate of oxidative addition and reductive elimination. | Can sometimes hinder catalyst-substrate interaction if excessively bulky. |
| Strong Base | Faster transmetalation. | Increased risk of protodeboronation and side reactions with base-sensitive functional groups. |
| Higher Temperature | Increased reaction rate. | Increased risk of protodeboronation and catalyst decomposition. |
| Aqueous Co-solvent | Solubilizes the base, facilitating boronate formation. | Can promote hydrolysis of sensitive functional groups. |
Visualizing the Challenges: A Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in Suzuki couplings with this compound.
Caption: A workflow for troubleshooting Suzuki coupling reactions.
References
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. This compound | 958646-70-3 [amp.chemicalbook.com]
- 15. (2-Chloro-6-hydroxyphenyl)boronic acid - CAS:58646-70-3 - Sunway Pharm Ltd [3wpharm.com]
- 16. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki Reaction Conditions for 2-Chloro-6-hydroxyphenylboronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered and electronically complex substrates, specifically focusing on 2-Chloro-6-hydroxyphenylboronic acid. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and optimized workflows to ensure the success of your demanding coupling reactions.
Introduction: The Unique Challenges of this compound
This compound presents a unique set of challenges in Suzuki-Miyaura couplings. The ortho-chloro substituent introduces significant steric hindrance, which can impede several steps of the catalytic cycle.[1] Additionally, the phenolic hydroxyl group can interact with the catalyst or base in complex ways, potentially leading to undesired side reactions or catalyst deactivation. Understanding these potential pitfalls is the first step toward developing a robust and high-yielding protocol.
Key challenges include:
-
Steric Hindrance: The ortho-chloro group can slow down both the transmetalation and reductive elimination steps of the catalytic cycle.[1]
-
Protodeboronation: The electron-withdrawing nature of the chloro group and the presence of the hydroxyl group can make the boronic acid susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2][3] This is often exacerbated under basic conditions.[2][4]
-
Hydroxyl Group Interference: The acidic proton of the phenol can react with the base, altering the reaction environment. Furthermore, the hydroxyl group could potentially coordinate to the palladium center, influencing its catalytic activity.[5]
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can be a competing side reaction, particularly if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.[6]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered when working with this compound.
Q1: My reaction is showing low or no conversion. Where should I start troubleshooting?
A1: Low conversion with this substrate is often linked to inefficient catalysis due to steric hindrance. Your primary focus should be on the catalyst system—specifically the ligand—and the reaction temperature.
-
Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates. You should employ bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands.[1] These ligands promote the crucial reductive elimination step, which is often rate-limiting for hindered biaryl formation.[7]
-
Recommended Ligands: XPhos, SPhos, and RuPhos are excellent starting points.[1] They have proven effective in facilitating couplings of sterically hindered substrates.
-
-
Elevated Temperature: Sterically hindered couplings often require more thermal energy to overcome the activation barriers. If you are running the reaction at room temperature or a modest temperature (e.g., 60 °C), a significant increase to 80-110 °C may be necessary.
-
Catalyst Precursor: Using a modern palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, can ensure the efficient generation of the active Pd(0) species.[1]
Q2: I'm observing a significant amount of a byproduct that appears to be 2-chlorophenol. What is happening and how can I prevent it?
A2: The formation of 2-chlorophenol is a classic sign of protodeboronation .[3] This side reaction is a common challenge with electron-deficient or sterically hindered arylboronic acids and can be promoted by certain bases and solvent systems, especially those containing water at high pH.[2][8]
-
Base Selection: The choice of base is crucial. While strong bases are needed to activate the boronic acid for transmetalation, overly harsh basic conditions can accelerate protodeboronation.[2][4]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous solvent mixtures, for a substrate prone to protodeboronation, minimizing water can be beneficial. Consider using anhydrous solvents like dioxane or toluene. If a co-solvent is needed for solubility, using a polar aprotic solvent like DMF can be an option, but ensure it is rigorously dried.
-
Boronic Esters as an Alternative: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester.[10][11] These are generally more resistant to protodeboronation and can slowly hydrolyze in situ to provide a low concentration of the active boronic acid for the coupling reaction.[11]
Q3: My desired product is forming, but it's contaminated with a symmetrical biaryl byproduct derived from my boronic acid. How do I suppress this homocoupling?
A3: Homocoupling of the boronic acid is typically caused by the presence of Pd(II) species and often exacerbated by oxygen in the reaction mixture.[6]
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use of a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can be beneficial. However, modern precatalysts (e.g., XPhos Pd G3) are designed for efficient and rapid generation of the active Pd(0) catalyst, which can also effectively minimize homocoupling.
-
Ligand-to-Palladium Ratio: Ensure an adequate amount of the phosphine ligand is present. A slight excess of the ligand can help stabilize the Pd(0) species and prevent the formation of ligandless palladium species that can promote side reactions.
Q4: The hydroxyl group seems to be causing issues. Should I protect it?
A4: Protecting the hydroxyl group is a valid strategy, particularly if you suspect it is interfering with the reaction.
-
When to Consider Protection: If you have optimized the ligand, base, and solvent and are still facing issues, protecting the phenol as a methyl or benzyl ether could simplify the system. This eliminates the acidic proton and the potential for the hydroxyl group to coordinate to the palladium.
-
Potential Drawbacks: Adding protection and deprotection steps adds to the overall synthesis length. It is often preferable to find catalytic conditions that tolerate the free hydroxyl group. The hydroxyl group can sometimes even have a beneficial directing effect.[5]
Experimental Protocols & Data
Protocol 1: General Procedure for Optimizing Suzuki Coupling with this compound
This protocol outlines a starting point for the reaction and subsequent optimization.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene, 5-10 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
In a separate vial, weigh the palladium precatalyst (and ligand if necessary) and dissolve it in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Base and Ligand Screening
The following table summarizes typical results from a screening study for the coupling of this compound with 4-bromoanisole.
| Entry | Palladium Precatalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | <10 |
| 2 | Pd₂(dba)₃ (2) | XPhos | K₂CO₃ (2) | Dioxane | 100 | 45 |
| 3 | XPhos Pd G3 (2) | - | K₂CO₃ (2) | Dioxane | 100 | 65 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (3) | Dioxane | 100 | 88 |
| 5 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | Dioxane | 100 | 82 |
| 6 | SPhos Pd G3 (2) | - | K₃PO₄ (3) | Toluene | 110 | 91 |
Yields are determined by ¹H NMR using an internal standard and are for illustrative purposes. Actual results may vary.
Analysis: The data clearly demonstrates the inadequacy of traditional catalysts like Pd(PPh₃)₄ for this transformation (Entry 1). The use of a bulky, electron-rich ligand like XPhos provides a significant improvement (Entries 2 & 3). The choice of base is also critical, with K₃PO₄ providing a superior yield compared to K₂CO₃ (Entry 4 vs. 3), likely by effectively promoting transmetalation while minimizing base-catalyzed protodeboronation.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting Suzuki couplings with this substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. wwjmrd.com [wwjmrd.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
side reactions of 2-Chloro-6-hydroxyphenylboronic acid in cross-coupling
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Chloro-6-hydroxyphenylboronic acid in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountered with this specific substrate. Here, we move beyond generic protocols to explain the causality behind experimental choices, ensuring your success in synthesizing complex molecules.
Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by users. Each answer provides a brief explanation and directs you to more detailed troubleshooting guides for solutions.
Q1: My Suzuki-Miyaura reaction with this compound is giving very low yields. What are the likely causes?
A: Low yields with this substrate are typically traced back to three primary issues: (1) Protodeboronation , where the boronic acid group is replaced by a hydrogen atom; (2) Catalyst inhibition , where the ortho-hydroxyl group coordinates to the palladium center, hindering catalytic activity; and (3) Steric hindrance from the two ortho-substituents slowing down the key transmetalation step. Each of these requires a specific troubleshooting strategy.[1][2]
Q2: I'm observing a significant amount of 2-chlorophenol as a byproduct. What is this side reaction and how can I prevent it?
A: The formation of 2-chlorophenol is a classic sign of protodeboronation.[3][4] This is an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material. It is often accelerated by strong bases, the presence of water, and elevated temperatures.[2][5][6] Strategies to mitigate this include using milder bases, employing anhydrous conditions, or converting the boronic acid to a more stable form like a boronate ester.
Q3: The reaction stalls after partial conversion, even with extended reaction times. Why is my catalyst dying?
A: Catalyst deactivation is a common problem, and with this substrate, the primary suspect is the ortho-hydroxyl group. The phenolic oxygen can act as a ligand, coordinating to the palladium(II) intermediate in the catalytic cycle. This can form a stable, off-cycle complex that is reluctant to proceed to reductive elimination, effectively "poisoning" the catalyst. Protecting the hydroxyl group or using specialized ligands can overcome this issue.
Q4: Can I use standard Suzuki coupling conditions for this substrate?
A: While standard conditions can sometimes work, they are often not optimal for this compound due to its unique electronic and steric properties.[7][8] The combination of a sterically demanding di-ortho-substituted ring and a potentially interfering hydroxyl group often requires careful selection of the catalyst, ligand, base, and solvent to favor the desired cross-coupling pathway over side reactions.[9][10]
Troubleshooting Guides & In-Depth Solutions
This section provides detailed, step-by-step guidance for diagnosing and solving the specific challenges associated with this compound.
Guide 1: Combating Protodeboronation
Protodeboronation is the protonolysis of the carbon-boron bond and is a frequent cause of low yields.[3] The mechanism is often base-catalyzed, where the boronic acid is converted to a more reactive boronate anion, which is then protonated by a proton source (typically water).[5][6]
Diagnostic Symptoms:
-
Major byproduct identified as 2-chlorophenol by LC-MS or NMR.
-
Recovery of unreacted aryl halide coupling partner.
-
Yields do not improve with longer reaction times or increased temperature.
Solutions & Optimization Protocol
| Parameter | Standard Condition (Prone to Failure) | Optimized Condition (Recommended) | Rationale |
| Base | Strong, aqueous bases (e.g., NaOH, K₃PO₄ in water) | Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, KF) | Strong bases and water significantly accelerate protodeboronation.[2][6] Weaker bases minimize the formation of the overly reactive boronate species. |
| Solvent | Protic or aqueous solvent mixtures (e.g., Dioxane/H₂O) | Anhydrous solvents (e.g., dry Toluene, THF, Dioxane) | Water is the primary proton source for this side reaction.[2] Eliminating water dramatically suppresses protodeboronation. |
| Boronic Acid Form | Free Boronic Acid | Boronate Ester (e.g., Pinacol, MIDA) or Trifluoroborate Salt | These derivatives are more stable and less prone to protodeboronation.[1][11] They slowly release the boronic acid under reaction conditions, keeping its concentration low and minimizing side reactions.[3] |
Workflow: Converting to a Boronate Ester for Enhanced Stability
A highly effective strategy is to protect the boronic acid as a diethanolamine adduct, which is a stable, crystalline solid that can be used directly in coupling reactions.[12]
Step-by-Step Protocol:
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring. You may observe the initial solid dissolving completely before a new precipitate forms.[12]
-
Precipitation & Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white, solid diethanolamine adduct by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under a vacuum.
-
Usage: This stable adduct can now be used directly in your Suzuki protocol, ideally with a protic solvent in the mixture to facilitate the release of the active boronic acid.[12]
Guide 2: Overcoming Catalyst Inhibition by the ortho-Hydroxyl Group
The proximity of the hydroxyl group to the reaction center presents a significant challenge. It can chelate to the palladium catalyst, forming a stable palladacycle that inhibits the catalytic turnover.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield reactions.
Solutions & Optimization Protocol
-
Protection of the Hydroxyl Group: The most robust solution is to temporarily protect the -OH group, for example, as a methyl ether (OMe) or a silyl ether (e.g., TBDMS). This removes the interfering functionality entirely. After the coupling, the protecting group can be removed.
-
Use of Specialized Ligands: If protection is not feasible, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired reaction pathway.
-
Rationale: These ligands increase the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step.[9] Their steric bulk can also disfavor the formation of the inhibitory chelate with the hydroxyl group and promote a faster reductive elimination.[7][10]
-
Recommended Ligands: Buchwald-type ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are often effective for sterically hindered and functionalized substrates.[1][9]
-
Illustrative Reaction Pathways
The diagram below illustrates the desired catalytic cycle versus the off-cycle pathways that lead to common failures with this substrate.
Caption: Desired catalytic cycle vs. key off-cycle pathways.
General Protocol for Challenging Suzuki-Miyaura Coupling
This protocol incorporates best practices for mitigating the side reactions discussed above. It should be used as a starting point for optimization.
Reagents & Setup:
-
Reactants: Aryl Halide (1.0 equiv), this compound (or its protected ester form, 1.2-1.5 equiv).
-
Catalyst System: Pd₂(dba)₃ (1-2 mol%) with a bulky phosphine ligand like SPhos or P(t-Bu)₃ (2-4 mol%).
-
Base: Finely powdered, anhydrous K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Solvent: Anhydrous, degassed Toluene or Dioxane.
-
Glassware: All glassware should be oven- or flame-dried before use.
Step-by-Step Procedure:
-
Flask Preparation: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the boronic acid (or ester), the base, the palladium source, and the ligand.
-
Degassing: Subject the flask to three cycles of vacuum followed by backfilling with the inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.2 M relative to the limiting reagent.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Look for the disappearance of the limiting reagent and the appearance of the product mass.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Lee, C.-Y., Ahn, S.-J., & Cheon, C.-H. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 78(23), 12154–12160. [Link]
-
Cheon, C. H., Lee, C. Y., & Ahn, S. J. (2013). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. PubMed.[Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved from [Link]
-
Liu, Y., et al. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances, 5(21), 16323-16326. [Link]
-
Zultanski, S. L., & Sigman, M. S. (2016). Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. Journal of the American Chemical Society, 138(40), 13154–13157. [Link]
-
Kaur, S., et al. (2022). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate.[Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Unknown. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.[Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12548–12556. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.[Link]
-
Unknown. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Retrieved from [Link]
-
Cheon, C. H., Lee, C. Y., & Ahn, S. J. (2013). ChemInform Abstract: Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. ResearchGate.[Link]
-
Unknown. (n.d.). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Rickhaus, M. (2014). Comment on "How can I solve my problem with Suzuki coupling?". ResearchGate.[Link]
-
Zhang, Y., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.[Link]
-
Reddit User. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.[Link]
-
Deshmukh, M. B. (2014). Comment on "Which conditions are favorable for the efficient Suzuki coupling?". ResearchGate.[Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.[Link]
-
Reddit User. (2021). Help needed with unreproducible Suzuki coupling. Reddit.[Link]
-
Morken, J. P., et al. (2012). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 51(15), 3663–3667. [Link]
-
Unknown. (2018). A Suzuki–Miyaura Coupling of ortho‐Hydroxyaryl Bromide with Isopropenylboronic Pinacol Ester: Synthesis of the Potassium‐Channel Opener (+)‐Callitrisic Acid. Semantic Scholar.[Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Stanchev, S., & Stanoeva, E. (2009). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Current Organic Synthesis, 6(3), 256-281. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification of Biaryls from 2-Chloro-6-hydroxyphenylboronic acid Suzuki Reactions
Welcome to the technical support center for the purification of biaryl compounds derived from Suzuki-Miyaura cross-coupling reactions utilizing 2-Chloro-6-hydroxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with purifying these specific molecules. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of your target biaryl compounds.
I. Understanding the Chemistry: Why Purification Can Be Challenging
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency.[1][2] However, the purification of the resulting biaryl products can be a significant bottleneck, particularly when using sterically hindered and electronically complex substrates like this compound. The presence of the ortho-chloro and ortho-hydroxy groups introduces specific challenges that can lead to a range of impurities, complicating the isolation of the desired product.
The Suzuki-Miyaura Catalytic Cycle
To effectively troubleshoot purification, a foundational understanding of the reaction mechanism is essential. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst.[3]
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with this compound in Suzuki reactions.
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: Besides unreacted starting materials, the primary impurities to anticipate are:
-
Homocoupled Biaryl (Ar'-Ar'): This byproduct arises from the coupling of two molecules of the boronic acid.[2] Its formation is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that requires in-situ reduction.[2][4]
-
Protodeboronated Arene (Ar'-H): This impurity results from the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond.[5] The presence of water and the basicity of the reaction medium can influence the rate of this side reaction.
-
Boronic Acid-Related Impurities: Residual this compound and its anhydride trimer (boroxine) can also be present in the crude product.
Q2: How do the ortho-substituents on this compound affect the reaction and purification?
A2: The ortho-chloro and -hydroxy groups have significant steric and electronic effects:
-
Steric Hindrance: The bulky ortho-substituents can slow down the rate of transmetalation, potentially leading to incomplete conversion and a higher proportion of starting materials in the crude product.[6]
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom and the electron-donating and acidic nature of the hydroxyl group can influence the reactivity of the boronic acid and the properties of the final product. The phenolic hydroxyl group, in particular, can impact the solubility and chromatographic behavior of both the starting material and the product.
-
Chelation: The ortho-hydroxy group can potentially chelate to the palladium center, which may influence the catalytic activity and selectivity of the reaction.
Q3: My desired biaryl product and the homocoupled byproduct have very similar polarities. How can I separate them?
A3: This is a common and challenging purification scenario. Here are a few strategies:
-
Chromatography Optimization: Meticulous optimization of the solvent system for column chromatography is crucial. A shallow gradient of a more polar solvent in a non-polar solvent system can often provide the necessary resolution. Consider using a different stationary phase, such as alumina, or reverse-phase chromatography if silica gel fails.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful technique for separating closely related compounds.[7] Careful solvent screening is key to finding a system where the desired product has significantly lower solubility than the homocoupled impurity at a given temperature.
-
Reaction Optimization: Preventing the formation of the homocoupled byproduct is the most effective strategy. Ensure your reaction is thoroughly degassed and run under an inert atmosphere to minimize oxygen.[4] Using a Pd(0) catalyst directly can also reduce homocoupling compared to Pd(II) precatalysts.[2]
Q4: Can the acidic nature of the phenolic hydroxyl group be exploited for purification?
A4: Yes, the acidity of the hydroxyl group on both the starting material and the product can be leveraged for an acid-base extraction workup. By washing the organic layer with a mild aqueous base (e.g., dilute sodium bicarbonate or carbonate solution), the phenolic compounds can be deprotonated to form water-soluble phenoxides, which will partition into the aqueous layer. Subsequent acidification of the aqueous layer will re-protonate the phenols, allowing them to be extracted back into an organic solvent. This can be an effective way to separate them from non-acidic impurities.
III. Troubleshooting Guide
This guide provides a systematic approach to resolving common purification issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Co-elution of Product and Starting Aryl Halide | Similar polarity of the product and the starting aryl halide. | - Optimize the column chromatography solvent system. Try a less polar eluent to increase the separation. - Consider using a different stationary phase (e.g., alumina). - If the starting material is significantly less polar, a "catch and release" strategy with a more polar solvent flush after eluting the starting material might work. |
| Significant Amount of Homocoupled Byproduct | - Incomplete degassing of the reaction mixture (presence of oxygen). - Use of a Pd(II) precatalyst. | - Ensure rigorous degassing of solvents and reaction vessel before adding the catalyst.[4] - Use a Pd(0) catalyst source like Pd(PPh₃)₄.[2] - Meticulously optimize chromatography or attempt recrystallization for separation. |
| Presence of Protodeboronated Byproduct | - Instability of the boronic acid under the reaction conditions. - Prolonged reaction times at elevated temperatures. | - Use a milder base (e.g., K₃PO₄ instead of stronger bases). - Minimize the amount of water in the reaction mixture. - Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Streaking or Poor Separation on Silica Gel Column | - The acidic nature of the phenolic hydroxyl group interacting with the silica gel. - The polar nature of the boronic acid and its byproducts. | - Add a small amount of a modifying agent to the eluent, such as a few drops of acetic acid, to suppress the ionization of the phenolic group. - Consider switching to neutral alumina as the stationary phase. - If the product is sufficiently non-polar, reverse-phase chromatography (C18) can be an effective alternative.[8] |
| Difficulty Removing Residual Palladium | - Incomplete precipitation of palladium black. - Coordination of palladium to the product. | - Filter the crude reaction mixture through a pad of Celite® before workup. - Treat the organic solution with an activated carbon slurry and then filter. - Consider using a palladium scavenger resin. |
Purification Strategy Decision Workflow
IV. Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup and Column Chromatography
This protocol is a general starting point for the purification of biaryls from Suzuki reactions.
-
Reaction Quench and Initial Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with water and then brine.[4]
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system. A good starting point for hydroxylated biaryls is a mixture of hexanes and ethyl acetate.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 95:5 hexanes:EtOAc and gradually increasing the proportion of EtOAc).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Acid-Base Extraction for Phenolic Biaryls
This protocol is particularly useful for separating the desired phenolic biaryl from non-acidic impurities.
-
Initial Workup:
-
After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
-
Basic Wash:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium carbonate (Na₂CO₃). This will deprotonate the phenolic hydroxyl groups, causing the desired product and any unreacted this compound to move into the aqueous layer.
-
Separate the aqueous layer and save it. Repeat the basic wash on the organic layer to ensure complete extraction of acidic compounds.
-
-
Acidification and Re-extraction:
-
Combine the aqueous layers and cool them in an ice bath.
-
Slowly acidify the aqueous solution with dilute hydrochloric acid (e.g., 1 M HCl) until the pH is acidic (check with pH paper). The phenolic product should precipitate out or become soluble in an organic solvent.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified phenolic biaryl.
-
Protocol 3: Recrystallization
This method is ideal for purifying solid products.[9]
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, toluene, ethyl acetate, ethanol, methanol, and mixtures thereof) at room temperature and upon heating.
-
The ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once crystal growth appears to have stopped, cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
V. References
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Suzuki reaction. Wikipedia.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Suzuki cross-coupling reaction. YouTube.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PMC - NIH.
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry - ACS Publications.
-
Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H-Catalyzed Si–O Coupling with Hydrosilanes. PubMed Central.
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
-
What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange.
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate.
-
Process for preparing biaryl compounds. Google Patents.
-
Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. DOI.
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate.
-
Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central.
-
Diagnosing issues with a failed Suzuki coupling?. r/Chempros - Reddit.
-
Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis - ACS Publications.
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [No Source Found].
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
-
Recrystallization and Crystallization. [No Source Found].
-
B-Alkyl Suzuki Couplings. Macmillan Group.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
-
Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography. MDPI.
-
Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester.
-
Column Chromatography As A Tool For Purification. [No Source Found].
-
Separation and Purification of Plant Extracts by Removal of Chlorophyll, Xanthophylls and Pigments using Mineral Adsorbents in Liquid Chromatography (CLS). Corpus Publishers.
-
Recrystallization. YouTube.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Troubleshooting the Deboronation of 2-Chloro-6-hydroxyphenylboronic Acid in Suzuki-Miyaura Coupling
Welcome to our dedicated technical support guide for researchers, chemists, and professionals in drug development. This resource addresses a common and often frustrating challenge encountered during Suzuki-Miyaura cross-coupling reactions: the premature deboronation of 2-Chloro-6-hydroxyphenylboronic acid. This di-ortho-substituted arylboronic acid presents a unique set of steric and electronic challenges that can favor the undesired protodeboronation pathway over the productive cross-coupling. This guide is structured in a question-and-answer format to provide direct, actionable solutions to the specific issues you may be facing in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant amounts of 2-chlorophenol as a byproduct in my Suzuki reaction. What is causing this, and how can I prevent it?
A1: The formation of 2-chlorophenol is a classic sign of protodeboronation (also referred to as deboronation), a side reaction where the C–B bond of your boronic acid is cleaved and replaced with a C–H bond.[1] With a substrate like this compound, several factors related to its unique structure can exacerbate this issue.
Causality Behind the Issue:
-
Steric Hindrance: The two ortho substituents (–Cl and –OH) create significant steric bulk around the boronic acid moiety. This can hinder the approach of the boronic acid to the palladium center, slowing down the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] If transmetalation is slow, the boronic acid remains in the reaction mixture for a longer period, increasing its exposure to conditions that favor protodeboronation.[3]
-
Electronic Effects: The electron-withdrawing nature of the ortho-chloro group can influence the reactivity of the C-B bond. For some electron-deficient arylboronic acids, this can increase their susceptibility to base-mediated protodeboronation.[4]
-
Role of the Hydroxyl Group: The acidic proton of the ortho-hydroxyl group can participate in acid-base equilibria within the reaction mixture. While it can potentially have a beneficial directing effect through coordination with the palladium center, under certain conditions, it might also facilitate protonolysis of the C-B bond.[5][6][7]
-
Reaction Conditions: High temperatures, the presence of water, and the choice of base can all significantly contribute to the rate of protodeboronation.[8]
Q2: My reaction is sluggish, and I suspect the catalyst system is not suitable for this sterically demanding substrate. What catalyst and ligand combination should I use?
A2: For di-ortho-substituted substrates like this compound, standard catalysts like Pd(PPh₃)₄ are often inefficient. You require a catalyst system that can facilitate both the oxidative addition to your coupling partner and, crucially, the sterically hindered transmetalation step, while outcompeting the deboronation pathway.
Recommended Catalyst Systems:
Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly recommended for such challenging couplings.[9] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the catalytic cycle.
| Ligand | Precatalyst (Example) | Key Advantages for this Substrate |
| XPhos | XPhos Pd G3 | Excellent for sterically hindered substrates and couplings involving aryl chlorides.[10] Promotes rapid rates of both oxidative addition and reductive elimination. |
| SPhos | SPhos Pd G2/G3 | Highly active for a broad range of Suzuki couplings, including those with hindered aryl and heteroaryl substrates.[9] |
| RuPhos | RuPhos Pd G3 | Often effective for couplings involving substrates with both steric hindrance and challenging electronic properties. |
Experimental Protocol: A Starting Point for Optimization
Here is a general protocol employing a modern palladium precatalyst. Remember that optimization of stoichiometry, temperature, and reaction time is crucial.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 10:1 or Toluene) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Q3: What is the optimal base for this reaction, considering the presence of the acidic hydroxyl group?
A3: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so harsh as to accelerate protodeboronation.[11] For substrates containing acidic protons, like the hydroxyl group in your molecule, careful selection is even more important.
Base Selection Guide:
| Base | Strength | Common Solvents | Considerations for this compound |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene | Often an excellent choice for challenging substrates. Its strength can promote the formation of the reactive boronate species, facilitating transmetalation. Use anhydrous, finely powdered K₃PO₄. |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/EtOH/H₂O | A standard, milder base. It may be less effective if the transmetalation is particularly slow due to steric hindrance. |
| Cs₂CO₃ | Strong | Dioxane/H₂O, DMF | More soluble than K₂CO₃ and can sometimes accelerate sluggish reactions. However, its higher basicity might also increase the rate of protodeboronation. |
| KF | Mild | THF (anhydrous), Dioxane | A milder option that can be useful if your coupling partner has base-sensitive functional groups. Often requires anhydrous conditions to be effective.[12] |
Why to Avoid Strong Hydroxide Bases (NaOH, KOH):
Strong aqueous bases like NaOH or KOH can significantly increase the rate of protodeboronation, especially at elevated temperatures.[13] The high concentration of hydroxide ions in solution can readily attack the boronic acid, leading to the undesired side reaction.
Q4: Can I use a boronate ester instead of the boronic acid to improve stability?
A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy to mitigate protodeboronation. Pinacol esters (Bpin) are the most common and are generally more stable than the corresponding boronic acids.[14]
Advantages of Using a Pinacol Ester:
-
Increased Stability: The pinacol protecting group shields the boron atom, reducing its susceptibility to hydrolysis and subsequent protodeboronation.
-
Slow Release: Under the reaction conditions, the pinacol ester can slowly hydrolyze to release the active boronic acid. This "slow-release" strategy maintains a low steady-state concentration of the more labile boronic acid, favoring the desired cross-coupling over decomposition.
Experimental Protocol: Preparation of the Pinacol Ester
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv.) in a suitable solvent like THF or Dioxane.
-
Addition: Add pinacol (1.1 equiv.).
-
Drying: Add a drying agent like anhydrous MgSO₄ and stir the mixture at room temperature for several hours or overnight.
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting pinacol ester can often be used directly in the Suzuki coupling without further purification.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the undesired protodeboronation pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The competing protodeboronation pathway of the boronic acid.
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| High levels of 2-chlorophenol | Protodeboronation | 1. Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos).2. Use a milder, anhydrous base (e.g., finely powdered K₃PO₄).3. Lower the reaction temperature and monitor for conversion.4. Convert the boronic acid to its pinacol ester. |
| Low or no conversion | Inefficient catalyst system | 1. Use a modern palladium precatalyst (e.g., XPhos Pd G3).2. Increase catalyst loading (e.g., from 1 mol% to 3 mol%).3. Ensure all reagents and solvents are pure and rigorously degassed. |
| Sluggish reaction | Steric hindrance | 1. Employ a highly active catalyst system (see above).2. Increase the reaction temperature cautiously, while monitoring for deboronation.3. Consider a more forcing solvent like NMP, but be aware this can also increase side reactions.[15] |
| Multiple side products | Catalyst decomposition, homocoupling | 1. Ensure a strictly inert atmosphere throughout the reaction.2. Use a precatalyst to ensure clean generation of the active Pd(0) species.[14]3. Use degassed solvents and high-purity reagents. |
By systematically addressing these parameters, researchers can significantly improve the outcome of Suzuki-Miyaura couplings involving the challenging this compound, minimizing deboronation and maximizing the yield of the desired biaryl product.
References
-
Wikipedia. (2023). XPhos. [Link]
-
ResearchGate. (2018). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 104(12), 6217-6254. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Wikipedia. (2023). Protodeboronation. [Link]
-
Malineni, J., et al. (2016). A universal, bench-stable and easily prepared NiIICl(1-naphthyl)(PCy3)2/PCy3 σ-complex enables efficient and quantitative cross-coupling of aryl chlorides, bromides, iodides, mesylates, and fluorides with aryl neopentylglycolboronates. Synthesis, 48(16), 2795-2807. [Link]
-
Ser, C. T., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Butters, M., et al. (2010). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Angewandte Chemie International Edition, 49(36), 6329-6332. [Link]
-
Ser, C. T., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Ser, C. T., et al. (2024). Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. [Link]
-
Chtita, S., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 796. [Link]
-
Al-Masri, A. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 213-227. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Organic Chemistry Portal. (2020). Biaryl synthesis by C-C coupling. [Link]
-
Ghaffari, M. T., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35649-35660. [Link]
-
Stahl, T., et al. (2014). Base-promoted Protodeboronation of 2,6-disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365-5368. [Link]
-
ResearchGate. (2017). The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (2000). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. [Link]
-
ResearchGate. (2023). Examples of biaryl‐containing drugs and agrochemicals. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Larkin, J. D., et al. (2008). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. The Journal of Physical Chemistry A, 112(31), 7277-7290. [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2228-2237. [Link]
-
Brot, M. D., et al. (2003). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 92(5), 1039-1051. [Link]
-
ResearchGate. (2017). Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and.... [Link]
-
Brot, M. D., et al. (2003). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 92(5), 1039-1051. [Link]
-
Shaffer, P. L., et al. (2010). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 53(16), 6100-6111. [Link]
-
Filarowski, A., et al. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules, 24(21), 3908. [Link]
-
Teske, J. A. (2024). Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. Chemistry – A European Journal, e202303534. [Link]
-
Atilgan, E., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 384. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 10. XPhos - Wikipedia [en.wikipedia.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. chemrxiv.org [chemrxiv.org]
preventing homocoupling of 2-Chloro-6-hydroxyphenylboronic acid
Technical Support Center: Suzuki-Miyaura Coupling
Topic: Preventing Homocoupling of 2-Chloro-6-hydroxyphenylboronic acid Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions. This document focuses on a common and frustrating side reaction: the homocoupling of your boronic acid reagent, specifically targeting the sterically hindered and electronically complex this compound. Homocoupling not only consumes your valuable starting material and reduces the yield of your desired cross-coupled product but also introduces a structurally similar byproduct that can be challenging to separate during purification.
As Senior Application Scientists, we understand that success in synthesis lies in controlling the reaction pathways. This guide moves beyond simple procedural steps to explain the underlying mechanisms driving homocoupling and provides field-proven strategies to suppress this unwanted reaction, ensuring the integrity and efficiency of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What exactly is boronic acid homocoupling and why is it such a problem?
A1: Boronic acid homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. In the context of your experiment, this means two units of this compound react to form a di-chloro di-hydroxy biphenyl. This is highly problematic for three key reasons:
-
Reduced Yield: It consumes the boronic acid, directly lowering the potential yield of your desired unsymmetrical cross-coupled product.
-
Complicated Purification: The homocoupled byproduct is often structurally and chemically similar to the target molecule, making separation by standard techniques like column chromatography difficult and laborious.[1]
-
Stoichiometric Imbalance: The consumption of the boronic acid disrupts the carefully planned stoichiometry of the reaction, potentially leading to incomplete conversion of the limiting reagent.
Q2: What are the primary chemical pathways that cause boronic acid homocoupling?
A2: There are two principal mechanisms responsible for the majority of homocoupling events in palladium-catalyzed reactions:
-
Oxygen-Mediated Homocoupling: This is the most common cause. Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2] This Pd(II) can then undergo a transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate the active Pd(0) catalyst. The persistent presence of oxygen creates a catalytic cycle for this unwanted side reaction.[3][4]
-
Palladium(II) Precatalyst-Mediated Homocoupling: When using a common Pd(II) salt like Palladium(II) Acetate (Pd(OAc)₂) as a precatalyst, it must first be reduced in situ to the catalytically active Pd(0) state. Boronic acids themselves can act as the reducing agent.[3][5] This process involves the Pd(II) precatalyst reacting directly with two equivalents of the boronic acid to generate the homocoupled product alongside the desired Pd(0) species.[6] This is often observed as a rapid formation of the homocoupling byproduct at the very beginning of the reaction.
Q3: Does the structure of this compound make it more susceptible to homocoupling?
A3: Yes, its structure presents specific challenges. The presence of two ortho substituents (the chloro and hydroxyl groups) makes this a sterically hindered boronic acid. This steric bulk can slow down the rate of the desired transmetalation step with the aryl halide-Pd(II) complex in the main Suzuki-Miyaura cycle.[7][8] When the desired reaction pathway is slowed, competing side reactions like homocoupling can become more prominent. If the rate of homocoupling is faster than the rate of cross-coupling, a significant amount of byproduct will be formed.
Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues
Problem: My reaction is complete, but my final product is significantly contaminated with a symmetrical biaryl byproduct.
-
Primary Suspect: Inadequate removal of dissolved oxygen from your solvent and reaction mixture.
-
Underlying Cause: As discussed in FAQ 2, oxygen facilitates a catalytic cycle that consumes your boronic acid to produce the homocoupled dimer.[3][4] Even trace amounts of oxygen can be detrimental over the course of a multi-hour reaction.
-
Solution: You must implement a rigorous and effective degassing protocol. Standard purging with an inert gas is good, but for sensitive substrates, more robust methods are required.
| Degassing Method | Procedure | Effectiveness & Best Use Case |
| Inert Gas Sparging | Bubble a stream of argon or nitrogen directly through the solvent for 15-30 minutes. | Good for most applications. A subsurface sparge (gas introduced below the liquid surface) is significantly more effective than simply blowing gas over the surface.[1][4] |
| Freeze-Pump-Thaw | Freeze the solvent using liquid nitrogen, apply a high vacuum to remove gases from the solid, and then thaw under an inert atmosphere. | Highly effective; considered the gold standard for removing dissolved gases. Recommended for particularly sensitive or sluggish reactions. Repeat the cycle 3-5 times for best results.[1] |
| Sonication under Vacuum | Place the solvent flask in an ultrasonic bath while applying a vacuum. | Moderately effective. The ultrasonic waves help to nucleate and remove dissolved gas bubbles. |
Problem: I'm using Pd(OAc)₂ and see a burst of homocoupling product within the first 15 minutes of the reaction.
-
Primary Suspect: Precatalyst reduction by the boronic acid.
-
Underlying Cause: Your Pd(II) precatalyst is using the boronic acid as a sacrificial reductant to generate the active Pd(0) catalyst, producing the homocoupled byproduct in the process.[3][5][6]
-
Solutions:
-
Switch to a Pd(0) Source: Use a catalyst that is already in the active oxidation state, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). This eliminates the need for an in situ reduction step.[9]
-
Use a Modern Precatalyst: Employ well-defined Pd(II) precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) that are designed for rapid, clean, and efficient conversion to the active Pd(0) species, minimizing side reactions.[9][10]
-
Alter the Order of Addition: Pre-heat the reaction mixture containing the aryl halide, base, ligand, and Pd(II) precatalyst for 10-15 minutes before adding the boronic acid.[2] This can allow the precatalyst to be reduced by other means (e.g., by a phosphine ligand) before the boronic acid is introduced.
-
Problem: My reaction is sluggish, and increasing the temperature to force it to completion only increases the amount of homocoupling.
-
Primary Suspect: Suboptimal choice of ligand and/or base for this sterically demanding substrate.
-
Underlying Cause: High temperatures can accelerate catalyst decomposition and other side reactions. The root cause is likely that the desired catalytic cycle is inefficient. The ligand may not be bulky or electron-rich enough to facilitate the difficult oxidative addition or reductive elimination steps required for your hindered substrate.[7][8]
-
Solution: Instead of increasing temperature, optimize the catalytic system.
-
Ligand Screening: For sterically hindered substrates like this compound, bulky, electron-rich biaryl phosphine ligands are the standard. They accelerate the rate-limiting reductive elimination step, which helps the desired cross-coupling outcompete homocoupling. Good starting points include SPhos , XPhos , and RuPhos .[7][11]
-
Base Selection: The base is crucial for activating the boronic acid.[12] For sensitive or hindered substrates, a moderately strong, non-nucleophilic base is often preferred. Potassium phosphate (K₃PO₄) is an excellent choice. Stronger bases like NaOH or Cs₂CO₃ can sometimes promote side reactions.[13]
-
Visualizing the Reaction Pathways
A clear understanding of the competing reactions is essential for troubleshooting.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Troubleshooting Workflow
Use this decision tree to systematically diagnose and resolve homocoupling issues.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. chemistai.org [chemistai.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
effect of ortho-substituents in 2-Chloro-6-hydroxyphenylboronic acid reactivity
Technical Support Center: Reactivity of 2-Chloro-6-hydroxyphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting, field-proven insights, and optimized protocols for experiments involving this compound. The unique ortho-substitution pattern of this reagent presents specific challenges and opportunities in cross-coupling reactions, which this guide will help you navigate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when using this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low or no conversion. What are the primary causes?
A1: Low reactivity with this substrate is a common challenge and typically stems from a combination of severe steric hindrance and potential catalyst inhibition.
-
Causality—Steric Hindrance: The boronic acid has two substituents (ortho-chloro and ortho-hydroxyl) flanking the carbon-boron bond. This arrangement creates significant steric bulk, which can impede the crucial transmetalation step of the catalytic cycle where the aryl group is transferred to the palladium center.[1][2] Standard catalyst systems, such as those using Pd(PPh₃)₄, are often ineffective because the ligands are not bulky enough to create the highly reactive, coordinatively unsaturated palladium(0) species needed to overcome this hurdle.[3]
-
Causality—Catalyst Interaction: The ortho-hydroxyl group can interact with the palladium catalyst. While sometimes beneficial, this chelation can also stabilize an inactive state of the catalyst or alter the geometry of the transition state in an unfavorable way, slowing down the reaction.[4][5]
Troubleshooting & Optimization:
-
Catalyst & Ligand Selection (Most Critical Factor):
-
Employ Bulky, Electron-Rich Ligands: Switch to modern catalyst systems that utilize Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands are designed to promote the formation of a highly reactive, low-coordinate Pd(0) species that can more easily accommodate sterically demanding substrates.[3][6]
-
Use Palladium Precatalysts: Consider using air-stable palladium precatalysts (e.g., G3 or G4 palladacycles). These form the active Pd(0) species efficiently and can lead to more reproducible results.
-
-
Reaction Conditions:
-
Increase Temperature: For sterically hindered couplings, higher temperatures (e.g., 80-110 °C) are often necessary to provide sufficient energy to overcome the activation barrier.[7]
-
Choice of Base: Use a moderately strong base like K₃PO₄ or Cs₂CO₃. Very strong bases like alkoxides can promote side reactions.[3]
-
Q2: I'm observing a significant amount of 2-chlorophenol as a byproduct. What is this, and how can I prevent it?
A2: The formation of 2-chlorophenol is a classic sign of protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[8] Boronic acids with phenolic hydroxyl groups, particularly in the ortho or para position, are known to be susceptible to this process.[9][10][11]
-
Causality—The Role of Water and Base: Protodeboronation is often catalyzed by the presence of a proton source (like water) and facilitated by the basic conditions required for the Suzuki coupling.[12][13] Mechanistic studies suggest the reaction can proceed through the coordination of water to the boron atom, followed by cleavage of the C-B bond.[9][10] The electron-withdrawing nature of the adjacent chloro group can further weaken the C-B bond, making it more prone to cleavage.
Troubleshooting & Optimization:
-
Minimize Water:
-
Use anhydrous, degassed solvents. Purchase high-quality anhydrous solvents or dry them using standard laboratory procedures (e.g., distillation or passing through a solvent purification system).
-
Dry your base (e.g., K₃PO₄) in an oven before use.
-
-
Modify Base and Solvent Conditions:
-
Milder Base: In some cases, a weaker base like potassium fluoride (KF) or cesium fluoride (CsF) can be effective for activating the boronic acid without aggressively promoting protodeboronation.[14]
-
Aprotic Conditions: If the reaction allows, using a completely aprotic solvent system (e.g., dioxane, toluene) with a suitable base can significantly reduce this side reaction.[2]
-
-
Protecting Group Strategy:
-
If other methods fail, consider protecting the ortho-hydroxyl group as a methyl ether (-OMe) or another stable protecting group. This removes the acidic proton and can alter the electronic properties to disfavor protodeboronation. The protecting group can be removed after the coupling reaction.
-
Q3: How does the ortho-hydroxyl group specifically influence the reaction, and can its effect be managed?
A3: The ortho-hydroxyl group has a dual electronic and chelating effect that profoundly impacts reactivity.
-
Electronic Effect: As a strong electron-donating group (via resonance), the hydroxyl group increases the nucleophilicity of the aryl ring, which can be beneficial for the transmetalation step.
-
Chelating/Directing Effect: The proximity of the -OH group to the boronic acid allows it to coordinate to the palladium center during the catalytic cycle. This can have several consequences:
-
Positive: It may pre-organize the transition state, accelerating the reaction in some contexts.[15]
-
Negative: It can lead to the formation of a stable, inactive palladacycle, effectively sequestering the catalyst.[4][5] It can also influence regioselectivity in reactions with multiple coupling sites.[4]
-
Troubleshooting & Optimization:
-
Ligand Choice: The choice of ligand is paramount. A strongly coordinating, bulky monodentate ligand (like SPhos or XPhos) can often outcompete the intramolecular hydroxyl group coordination at the palladium center, forcing the desired catalytic cycle to proceed.[3]
-
Base Selection: The base deprotonates the hydroxyl group to a phenoxide (-O⁻), which is an even stronger electron-donator and chelating agent. Using a base that is strong enough to facilitate the catalytic cycle but perhaps not fully deprotonate the phenol (or does so reversibly) can be a delicate balance. K₃PO₄ is often a good starting point.[3]
-
Protecting Group: As mentioned in A2, protecting the hydroxyl group is the most direct way to eliminate its chelating effects. This simplifies the system, making the substrate behave more like a standard sterically hindered arylboronic acid.
Troubleshooting Guide: At-a-Glance
| Symptom | Primary Suspected Cause(s) | Recommended Solutions & Rationale |
| Low or No Product Formation | 1. Steric Hindrance: Both ortho-substituents are blocking access to the C-B bond.[1][2]2. Ineffective Catalyst: Standard ligands (e.g., PPh₃) are not active enough.[3] | 1. Switch to Bulky Ligands: Use Buchwald ligands (SPhos, XPhos) or NHC ligands to create a more reactive Pd(0) center.[3][6]2. Increase Temperature: Run the reaction at 80-110 °C in a high-boiling solvent like dioxane or toluene.3. Use a Palladium Precatalyst: Employ a modern, air-stable precatalyst for reliable activation. |
| Significant Protodeboronation (2-chlorophenol byproduct) | 1. Presence of Water: Water acts as a proton source to cleave the C-B bond.[12]2. Base is Too Strong/Reactive: Harsh basic conditions accelerate the undesired cleavage.[13]3. Inherent Substrate Instability: Phenol boronic acids are prone to this side reaction.[9][10] | 1. Use Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware.2. Use Milder Base: Consider K₃PO₄, Cs₂CO₃, or CsF.[3][14]3. Protect the Hydroxyl Group: Convert -OH to -OMe or another protecting group prior to coupling. |
| Reaction Stalls or is Sluggish | 1. Catalyst Inhibition: The ortho-hydroxyl group may be forming an inactive chelate with palladium.[4][5]2. Low Catalyst Activity: The chosen catalyst system cannot overcome the high activation energy. | 1. Use a More Robust Ligand: A bulky, electron-rich monodentate ligand can disrupt inhibitory chelation.[3]2. Increase Catalyst Loading: If stalling persists, increase catalyst/ligand loading from 1-2 mol% to 3-5 mol%. |
Experimental Protocols & Visualizations
Recommended Starting Protocol for Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point to overcome the inherent challenges of this compound.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos Pd G3) (2 mol%)
-
SPhos ligand (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or Toluene/Water (10:1) mixture
Procedure:
-
Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, palladium precatalyst, and ligand.
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance, reactions may require 12-24 hours for completion.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Core Challenge
The diagram below illustrates the steric and electronic challenges posed by the ortho-substituents during the critical transmetalation step of the Suzuki-Miyaura reaction.
Caption: A logical workflow for troubleshooting difficult couplings.
References
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 78(23), 12154–12160. [Link]
-
Cheon, C. H., & Strassner, T. (2013). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. PubMed, J Org Chem, 78(23), 12154-60. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Protodeboronation of ortho- and para-Phenol Boronic Acids... ResearchGate. Retrieved from [Link]
-
Yamamoto, T., & Cheon, C. H. (2017). Development of Organic Transformations Based on Protodeboronation. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Retrieved from [Link]
-
Ge, S., & Hartwig, J. F. (2022). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines... NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Retrieved from [Link]
-
ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction... ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. ResearchGate. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). An efficient synthesis of sterically hindered arylboronic acids. ElectronicsAndBooks. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected optimization by screening influences of boronic acid catalysts and chiral ligands. ResearchGate. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PubMed Central (PMC). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents... NIH. Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids... NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Catalyst Deactivation with 2-Chloro-6-hydroxyphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common yet significant challenge in Suzuki-Miyaura cross-coupling: catalyst deactivation when using 2-Chloro-6-hydroxyphenylboronic acid. This substrate, while valuable, possesses structural features that make it particularly prone to inhibiting standard palladium catalysts. This resource provides a structured approach to diagnosing issues, understanding the underlying deactivation mechanisms, and implementing robust solutions.
Section 1: Frequently Asked Questions (FAQs) - Quick Diagnosis
This section addresses the most common symptoms and initial questions that arise during experimentation.
Q1: My reaction has stalled at low conversion, and I'm recovering mostly starting material. What's the likely cause?
A: Stalled reactions with this substrate often point directly to catalyst deactivation. The primary culprit is the ortho-hydroxyl group, which can chelate to the palladium center, forming a stable, inactive complex that effectively removes the catalyst from the productive cycle.[1][2] Steric hindrance from the two ortho substituents also dramatically slows the key transmetalation step, giving deactivation pathways more time to occur.[3]
Q2: I'm observing significant formation of phenol (from protodeboronation) instead of my desired product. Why is this happening and how can I stop it?
A: Protodeboronation is a common side reaction for many boronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[4] This process is often accelerated by high temperatures and the presence of aqueous bases.[5] For sensitive substrates like this compound, the desired cross-coupling may be slow due to steric and electronic effects, allowing the competing protodeboronation pathway to dominate.
Q3: My reaction mixture turned black almost immediately, and the yield was poor. What does this indicate?
A: The rapid formation of a black precipitate is typically palladium black, which consists of agglomerated palladium nanoparticles.[6] This indicates that the active, soluble Pd(0) catalyst has decomposed and crashed out of solution. This is a severe form of deactivation often caused by overly high temperatures, oxygen contamination, or the displacement of stabilizing ligands by coordinating agents—in this case, potentially the substrate itself.
Q4: I'm using a standard catalyst like Pd(PPh₃)₄ and it's not working. What should I try next?
A: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates. The steric bulk of the two ortho groups on your boronic acid prevents it from approaching the palladium center efficiently.[7][8] You need to switch to a more specialized catalyst system featuring bulky, electron-rich ligands that are designed to accelerate the rate-limiting steps for challenging couplings.[3][9]
Section 2: Deep Dive - Understanding the Deactivation Pathways
Effective troubleshooting requires a solid understanding of the chemical mechanisms responsible for catalyst failure. With this compound, two primary pathways are at play: catalyst inhibition via chelation and substrate degradation via protodeboronation.
Catalyst Inhibition by Intramolecular Chelation
The core issue with this substrate is the proximity of the hydroxyl group to the boronic acid. After the initial steps of the catalytic cycle, an intermediate is formed where the palladium is bound to your coupling partner. At this stage, the ortho-hydroxyl group can coordinate to the palladium center, forming a highly stable five- or six-membered ring (a palladacycle). This chelated complex can be a "catalyst resting state" that is too stable to proceed with the final, product-forming step (reductive elimination), effectively sequestering the catalyst.
Caption: Fig 1. Competing pathways: productive coupling vs. catalyst deactivation.
Substrate Degradation via Protodeboronation
Protodeboronation is a hydrolytic process that cleaves the carbon-boron bond. This side reaction is a major yield-reducing pathway and is particularly problematic for electron-deficient or sterically hindered boronic acids where the desired coupling is slow.
Key factors that promote protodeboronation include:
-
Aqueous Base: Water and a base are often required for the main catalytic cycle but also facilitate this side reaction.[4]
-
Elevated Temperature: Higher temperatures increase the rate of protodeboronation.[5]
-
Long Reaction Times: If the main reaction is slow, the boronic acid is exposed to degrading conditions for longer.
Section 3: Systematic Troubleshooting Guide
When a reaction fails, a systematic approach is more effective than random changes. Follow this workflow to diagnose and solve the issue.
Caption: Fig 2. Logical workflow for troubleshooting failed reactions.
Section 4: Validated Mitigation Strategies & Protocols
Here we provide actionable protocols and data to overcome the challenges associated with this compound.
Strategy 1: Catalyst and Ligand Selection
The most critical factor for success is choosing a catalyst system that can overcome both steric hindrance and potential chelation. Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are essential.[3] These ligands accelerate both the oxidative addition and the final reductive elimination steps, helping the productive catalytic cycle outcompete the deactivation pathways.[9]
| Catalyst System (Precatalyst) | Ligand Type | Typical Loading (mol%) | Recommended For |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2-10 | Not recommended for this substrate. |
| XPhos Pd G3 | Bulky Biaryl Phosphine | 1-3 | First choice. Excellent for sterically hindered and ortho-substituted substrates.[3] |
| SPhos Pd G3 | Bulky Biaryl Phosphine | 1-3 | Strong alternative to XPhos, sometimes better for electron-rich partners.[9] |
| RuPhos Pd G3 | Bulky Biaryl Phosphine | 1-3 | Effective for a wide range of challenging couplings. |
| Pd₂(dba)₃ + P(t-Bu)₃ | Bulky, Basic Phosphine | 1-2 (Pd), 2-4 (Ligand) | A powerful system, but requires careful handling due to air sensitivity.[10] |
Table 1. Recommended Catalyst Systems for Coupling this compound.
Strategy 2: Mitigating Protodeboronation
If protodeboronation is the primary side reaction, the strategy shifts to protecting the boronic acid functionality or modifying the reaction conditions to disfavor this pathway.
N-methyliminodiacetic acid (MIDA) boronates are significantly more stable to protodeboronation. They participate in the reaction via a "slow-release" mechanism, where the MIDA group is hydrolyzed under the reaction conditions to liberate the active boronic acid at a low, steady concentration.[11][12][13] This minimizes the amount of free boronic acid available for degradation at any given time.
Step-by-Step MIDA Ester Formation:
-
Dissolution: In a vial, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in DMSO or DMF.
-
Dehydration: Add a drying agent such as molecular sieves or perform the reaction under azeotropic reflux with toluene to remove water.
-
Isolation: Once the reaction is complete (monitor by NMR or LCMS), the MIDA boronate can often be precipitated by adding a non-polar solvent, filtered, and dried.
-
Coupling: Use the isolated MIDA boronate directly in the Suzuki coupling reaction under standard conditions, typically with a base like K₃PO₄ or Cs₂CO₃. The reaction will slowly release the boronic acid for coupling.
For highly sensitive substrates, removing water can suppress the hydrolytic protodeboronation pathway.[5] This requires the use of an anhydrous solvent and a non-hydroxide base.
Step-by-Step Anhydrous Suzuki Coupling:
-
Preparation: Thoroughly oven-dry all glassware. Use anhydrous solvents (e.g., dioxane, toluene, or THF, freshly distilled or from a solvent purification system).
-
Reagent Loading: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), an anhydrous base such as potassium phosphate (K₃PO₄, 3.0 equiv) or cesium fluoride (CsF, 3.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Reaction: Add the anhydrous solvent via syringe. Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress.[3][5]
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the base and salts.
By systematically applying these diagnostic and mitigation strategies, researchers can successfully overcome the inherent challenges of using this compound and achieve high yields in their cross-coupling reactions.
References
-
Whittaker, D., & Lindsley, C. W. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available from: [Link]
-
Wikipedia. Protodeboronation. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664-674. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol Research Portal. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Dhar, D., & Dash, J. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 1(10), 1669-1676. Available from: [Link]
-
Zhang, T., & Zhang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters, 16(5), 1530-1533. Available from: [Link]
-
Tcyrulnikov, S., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organometallics, 40(24), 4195-4209. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
-
ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Available from: [Link]
-
Kim, H., & Lee, S. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3953-3956. Available from: [Link]
-
Semproni, M. J., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 43(1), 1-8. Available from: [Link]
-
Semproni, M. J., et al. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Available from: [Link]
-
Biedrzycka, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available from: [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. Available from: [Link]
-
Roy, D., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(22), 14170-14178. Available from: [Link]
-
Biedrzycka, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available from: [Link]
-
Nolan, S. P., & Cazin, C. S. J. (Eds.). (2012). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Approach. John Wiley & Sons. Available from: [Link]
-
Wikipedia. Cross-coupling reaction. Available from: [Link]
-
Ojwach, S. O., & Akerman, M. P. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5256-5287. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Ghaffari, B., et al. (2021). Palladium-Catalyzed Ortho Alkoxylation of Oxazoline Derivatives: An Avenue to Reach Meta-Substituted Electron-Rich Arenes Exploiting Oxazoline as a Removeable Directing Group. ACS Omega, 6(31), 20563-20573. Available from: [Link]
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Morken, J. P., et al. (2013). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Journal of the American Chemical Society, 135(42), 15942-15945. Available from: [Link]
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Denmark, S. E., & Sweis, R. F. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 37(11), 835-846. Available from: [Link]
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Daugulis, O., et al. (2011). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 44(5), 351-361. Available from: [Link]
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Wang, D.-H., et al. (2012). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 77(19), 8749-8755. Available from: [Link]
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improving yield and purity in 2-Chloro-6-hydroxyphenylboronic acid reactions
Welcome to the technical support center for 2-Chloro-6-hydroxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction outcomes, focusing on improving both yield and purity.
Introduction: The Chemical Landscape of this compound
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its unique structure, featuring both a sterically hindering ortho-chloro substituent and a coordinating hydroxyl group, presents specific challenges and opportunities. Understanding the interplay of these functional groups is paramount to achieving high yields and purity.
This guide will delve into the common pitfalls encountered during its synthesis and application, providing scientifically grounded solutions to overcome them.
Section 1: Troubleshooting Low Yields
Low yields are a frequent frustration in reactions involving sterically hindered boronic acids. The following Q&A section addresses common causes and provides actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired product. What are the likely causes?
A1: Low yields in this specific coupling can often be attributed to several factors stemming from the substrate's inherent properties. The primary challenges are the steric hindrance and the electronic effects of the ortho-substituents.[1]
-
Inefficient Oxidative Addition: The chloro group at the ortho position makes the aryl chloride less reactive towards the palladium catalyst compared to aryl bromides or iodides.[1]
-
Steric Hindrance: The combination of the chloro and hydroxyl groups flanking the boronic acid moiety can physically block the palladium catalyst from efficiently coordinating and participating in the catalytic cycle.[1]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-chloro-6-hydroxyphenol as a byproduct. This process can be accelerated under certain pH conditions and in the presence of water.[2][3]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a reaction often promoted by the presence of oxygen.[1]
Q2: How can I optimize my reaction conditions to improve the yield?
A2: A systematic approach to optimizing your reaction parameters is crucial. Design of Experiments (DoE) can be a powerful tool to efficiently explore the interplay between different variables.[4][5]
Key Parameters for Optimization:
| Parameter | Recommendation & Rationale |
| Catalyst System | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands facilitate the challenging oxidative addition step and stabilize the active palladium species.[1] |
| Base Selection | The choice of base is critical for the transmetalation step. A moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective. The optimal base can depend on the solvent and the specific coupling partner.[1] |
| Solvent | Use anhydrous, degassed solvents like toluene, 1,4-dioxane, or THF. The presence of oxygen can lead to unwanted side reactions, including homocoupling of the boronic acid.[1][6] |
| Temperature | Higher reaction temperatures (80-110 °C) are often necessary to overcome the activation barrier for the oxidative addition of the aryl chloride.[1] |
| Reaction Time | Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.[1] |
Workflow for Optimizing a Suzuki-Miyaura Coupling Reaction:
Caption: Suzuki-Miyaura reaction optimization workflow.
Section 2: Troubleshooting Purity Issues
Achieving high purity is as critical as obtaining a good yield, especially in pharmaceutical applications where even trace impurities can have significant consequences.[7][8]
Q3: I'm observing significant impurities in my final product. What are the common culprits and how can I identify them?
A3: The impurity profile of reactions involving this compound can be complex. Common impurities arise from side reactions of the starting material or incomplete reactions.
Common Impurities and Their Sources:
| Impurity | Source |
| 2-Chloro-6-hydroxyphenol | Protodeboronation of the starting boronic acid.[2] |
| Homocoupled biaryl of the boronic acid | Reaction of two molecules of the boronic acid, often promoted by oxygen.[1] |
| Residual starting materials | Incomplete reaction due to suboptimal conditions.[9] |
| Boronic anhydride/trimer | Dehydration of the boronic acid, which can occur during storage or in the reaction mixture.[10] |
Analytical Techniques for Impurity Profiling:
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities. A diode array detector (DAD) can provide additional spectral information to aid in identification.[7][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main product and any significant impurities.[7]
Q4: What are the best practices for purifying the final product to remove these impurities?
A4: The choice of purification method depends on the nature of the impurities and the scale of your reaction.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A gradient elution system may be necessary to separate closely related impurities.[12]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[12]
-
Acid-Base Extraction: The phenolic hydroxyl group allows for purification via acid-base extraction. Dissolving the crude product in an organic solvent and washing with a basic aqueous solution can remove non-acidic impurities. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.[10]
-
Derivatization: In some cases, impurities can be removed by forming a derivative. For instance, boronic acids can be converted to their diethanolamine adducts, which are often crystalline and can be easily separated.[13]
Decision Tree for Purification Strategy:
Caption: Decision pathway for selecting a purification strategy.
Section 3: Synthesis and Handling of this compound
The quality of your starting material is a critical factor that influences the outcome of your reactions.[14][15]
Q5: What are the common methods for synthesizing this compound, and what are the associated challenges?
A5: The most common synthetic route involves the reaction of an organometallic reagent with a borate ester.[16][17]
General Synthetic Pathway:
-
Protection of the hydroxyl group: The acidic proton of the hydroxyl group must be protected to prevent it from reacting with the organometallic reagent. Common protecting groups include BOC, trimethylsilyl, or benzyl groups.[18]
-
Formation of an organometallic reagent: This is typically achieved through a lithium-halogen exchange reaction using n-butyllithium or by forming a Grignard reagent.[18][19]
-
Borylation: The organometallic intermediate is then reacted with a borate ester, such as trimethyl borate or triisopropyl borate, at low temperatures.[18][19]
-
Hydrolysis and Deprotection: The resulting boronate ester is hydrolyzed under acidic conditions, which also removes the protecting group, to yield the final boronic acid.[18]
Challenges:
-
Temperature Control: The formation of the organometallic reagent is highly exothermic and requires strict temperature control (typically -78 °C) to prevent side reactions.[6]
-
Moisture Sensitivity: All reagents and solvents must be scrupulously dry, as any moisture will quench the organometallic intermediate.[6]
-
Purification of the Intermediate: The protected intermediate may require purification before proceeding to the next step to ensure the final product's purity.[18]
Q6: How should this compound be stored to maintain its stability and purity?
A6: Proper storage is essential to prevent degradation.
-
Temperature: Store in a freezer under -20°C.[20]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and decomposition.[20][21]
-
Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis and the formation of boronic anhydrides.
Conclusion
Successfully working with this compound requires a deep understanding of its chemical behavior and a meticulous approach to experimental design and execution. By anticipating and addressing the common challenges of low yield and impurity formation, researchers can unlock the full potential of this valuable synthetic building block. This guide serves as a starting point for troubleshooting and optimization, and we encourage you to adapt these principles to your specific research needs.
References
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015). Organic Process Research & Development.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development.
- IMPURITIES – DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.).
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
- This compound | 958646-70-3. (n.d.). ChemicalBook.
- Addressing stability issues of heteroaryl boronic acids in solution. (n.d.). Benchchem.
- How to purify boronic acids/boronate esters?. (2016). ResearchGate.
-
Miyaura Borylation troubleshoot. (2024). Reddit. Available at: [Link]
- Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. (n.d.). Benchchem.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. Available at: [Link]
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering.
- How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. (2024). Chemistry Stack Exchange.
- Safety Data Sheet - this compound. (2024). Aaronchem.
- Purification of boronic acids?. (2017). Reddit.
- Preparation method of hydroxyphenylboronic acid. (2020). Google Patents.
- Sourcing High-Purity 2-Hydroxyphenylboronic Acid: A Guide for Chemical Procurement. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. (2014). IPQpubs.
- A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment. (n.d.). Benchchem.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
-
Improvement on synthesis of different alkyl-phenylboronic acid. (2009). Journal of Biomedical Nanotechnology. Available at: [Link]
- Purity determination of the starting materials used in the synthesis of pharmaceutical substances. (2019). ResearchGate.
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- 17. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Workup & Troubleshooting for 2-Chloro-6-hydroxyphenylboronic Acid Reactions
Welcome to the technical support guide for researchers utilizing 2-Chloro-6-hydroxyphenylboronic acid. This resource is designed to provide practical, field-proven insights into the unique challenges and workup procedures associated with this versatile yet demanding reagent. As scientists and drug development professionals, we understand that success lies in the details. This guide moves beyond standard protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
The structure of this compound, with its ortho-substituents, presents specific steric and electronic challenges that can complicate reactions and subsequent purifications.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you are most likely to encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when using this compound in a Suzuki-Miyaura coupling?
You should anticipate three main challenges rooted in the molecule's structure:
-
Steric Hindrance: The presence of both a chloro and a hydroxyl group in the positions ortho to the boronic acid creates significant steric bulk. This can impede the approach of the palladium catalyst, slowing down or inhibiting the crucial transmetalation step in the catalytic cycle.[1][2][3] Consequently, standard Suzuki conditions may result in low or no product yield. Overcoming this requires carefully selected, highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4]
-
Side Reactions: The molecule is susceptible to two common side reactions:
-
Protodeboronation: This is the undesired cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by aqueous basic conditions and can be a significant pathway for starting material loss.[5][6][7]
-
Homocoupling: The formation of a biaryl dimer from two molecules of the boronic acid is another common issue. This is often mediated by Pd(II) species in the reaction mixture, which can arise from an incompletely reduced precatalyst or the presence of oxygen.[6][8][9][10]
-
-
Purification Complexity: The product of the coupling reaction will also contain a phenolic hydroxyl group, making its polarity and acidity similar to the unreacted this compound and its homocoupling byproduct. This similarity makes separation by standard silica gel chromatography challenging.
Q2: How does the free phenolic hydroxyl group specifically impact the reaction and workup?
The free -OH group is not an innocent bystander. It influences the process in two ways:
-
During the Reaction: The acidic proton of the phenol can react with the base used in the coupling, altering the stoichiometry and potentially the pH of the reaction. While generally not a major inhibitor for modern catalyst systems, it can interact with the palladium center.
-
During the Workup: This is where the hydroxyl group has its greatest impact. Both the starting boronic acid and the desired biaryl product are phenolic. Therefore, during a standard basic aqueous wash (e.g., with NaOH or Na₂CO₃), both compounds will be deprotonated to form water-soluble phenoxides, making it impossible to separate them at this stage.[11] This necessitates more sophisticated pH-controlled or alternative purification strategies.
Q3: Should I protect the hydroxyl group before running the coupling reaction?
Protecting the hydroxyl group (e.g., as a methyl or benzyl ether) is a valid strategy that can simplify the reaction and purification.
-
Advantages of Protection:
-
Eliminates the acidic proton, preventing potential complications with the base.
-
Reduces the polarity of the starting material, potentially simplifying chromatographic purification as the product will have a distinctly different polarity from the protected starting material.
-
May prevent unwanted coordination with the catalyst.
-
-
Disadvantages of Protection:
Recommendation: For initial explorations or small-scale syntheses, it is often preferable to attempt the coupling with the unprotected phenol first, using an optimized workup procedure as described below. If purification proves intractable or yields are consistently low, a protection strategy should then be considered.
Troubleshooting Guide: From Reaction to Pure Product
This section addresses specific problems you may encounter during your experiments.
Problem: My Suzuki reaction has stalled or resulted in a very low yield.
Q: I've run my reaction with this compound, but TLC/LC-MS analysis shows mostly unreacted starting materials. What should I change?
This is a classic issue stemming from the steric hindrance of the substrate.[1][2] A standard catalyst like Pd(PPh₃)₄ is often insufficient.
Solution Pathway:
-
Catalyst System Upgrade: The choice of ligand is critical. Switch to a modern Buchwald-type ligand known for coupling sterically hindered substrates.
-
Primary Recommendation: Use a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos .[4] These ligands promote the difficult oxidative addition and reductive elimination steps.
-
Alternative: Consider using a pre-formed palladium precatalyst that incorporates these ligands for more reliable generation of the active Pd(0) species.
-
-
Base Optimization: A strong, non-nucleophilic base is often required.
-
Solvent and Temperature: Ensure the solvent can facilitate the reaction at an appropriate temperature.
-
Rigorous Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), which can also promote homocoupling.[8][10]
-
Procedure: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes (sparging).[9] Maintain a positive pressure of inert gas throughout the reaction.
-
| Issue | Probable Cause | Recommended Solution |
| Low Conversion | Insufficient catalyst activity due to steric hindrance. | Use Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos). |
| Inappropriate base or solvent. | Use K₃PO₄ as the base in a high-boiling solvent like dioxane or toluene with water. | |
| Catalyst deactivation by oxygen. | Thoroughly degas the reaction mixture with N₂ or Ar before adding the catalyst. |
Problem: I can't separate my product from unreacted boronic acid.
Q: My product and the starting boronic acid have very similar Rf values on a TLC plate, and my column is not providing good separation. What is a better workup strategy?
This is the most common workup challenge. The key is to exploit the different acidic properties of the boronic acid moiety versus the phenolic product or to use a scavenger.
Solution 1: pH-Controlled Liquid-Liquid Extraction
This protocol relies on the fact that boronic acids are Lewis acids that become more water-soluble upon forming a boronate complex with a base.[9][11]
Step-by-Step Protocol:
-
Quench and Dilute: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).
-
Initial Basic Wash: Transfer the mixture to a separatory funnel and wash with a 1 M aqueous solution of Na₂CO₃ or a saturated NaHCO₃ solution. Crucially, do not use a strong base like NaOH yet. This initial mild basic wash will remove some of the boronic acid without fully deprotonating the likely less acidic product phenol. Discard the aqueous layer.
-
Strong Base Extraction: Now, extract the organic layer with a 1-2 M NaOH solution. Both your phenolic product and the remaining boronic acid/homocoupled phenol will be deprotonated and move into the aqueous layer. The neutral organic impurities and catalyst ligands (like triphenylphosphine oxide) will remain in the organic phase, which can now be discarded.
-
Selective Acidification & Extraction: Carefully acidify the separated aqueous layer with 1 M HCl, monitoring the pH. The goal is to protonate your product (a phenol, pKa ~10) without fully protonating the boronic acid (pKa ~8-9).
-
Adjust the pH to ~9. At this pH, your product should be largely neutral while the boronic acid may remain as a more water-soluble boronate salt.
-
Extract the aqueous layer with EtOAc. Your product should preferentially move into the organic layer.
-
Repeat the extraction 2-3 times.
-
-
Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be significantly enriched.
Solution 2: Boronic Acid Scavengers
If the extraction is still not effective, using a scavenger resin that selectively binds to boronic acids is a highly efficient but more expensive option.[16]
Step-by-Step Protocol:
-
Initial Filtration: After the reaction, filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate.
-
Resin Treatment: Re-dissolve the crude residue in a suitable solvent (e.g., THF, DCM). Add a boronic acid scavenger resin (e.g., SiliaBond Diol or DEAM).
-
Stirring: Stir the mixture at room temperature for 1-4 hours. The resin will covalently bind the unreacted boronic acid and its byproducts.
-
Purification: Filter off the resin and wash it with the solvent. The filtrate will contain your desired product, free from boron-containing impurities. Concentrate the filtrate to obtain the purified product.
Problem: I am observing significant side products from protodeboronation or homocoupling.
Q: My main impurities are 2-chloro-6-hydroxyphenol (from protodeboronation) and the symmetrical biaryl from homocoupling. How can I suppress these side reactions?
A: Suppressing Protodeboronation: This side reaction is often exacerbated by excess water and strong bases.[6]
-
Minimize Water: While a small amount of water is often beneficial for Suzuki couplings, using an excessive amount can promote protodeboronation. Try reducing the water content or running the reaction under nearly anhydrous conditions.
-
Use Boronic Esters: Consider converting the boronic acid to its pinacol ester derivative. Boronic esters are significantly more stable and less prone to protodeboronation.[7] The coupling can be run directly with the ester.
-
Milder Base: If possible, switch to a milder base like cesium fluoride (CsF) or potassium fluoride (KF).
A: Suppressing Homocoupling: This is almost always due to issues with the catalyst's oxidation state or the presence of an oxidant (oxygen).[9][10]
-
Rigorous Degassing: As mentioned before, this is the most critical factor. Ensure your reaction is free of oxygen by sparging with an inert gas.[8][9]
-
Use High-Quality Precatalysts: Using a well-defined Pd(0) source [e.g., Pd₂(dba)₃] or a modern precatalyst ensures that the active Pd(0) species is cleanly generated without residual Pd(II).
-
Stoichiometry: Ensure you are not using a large excess of the boronic acid, as this can favor homocoupling. A ratio of 1.1-1.3 equivalents is typically sufficient.
References
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). Organic Process Research & Development. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(4), 659–663. ACS Publications. [Link]
-
Can I remove boronic acid using Work up process? (2016). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Mechanochemically Accelerated N-Arylation: A Scalable and Solvent-Minimized Approach Bypassing Friction Sensitive Reagents. (2023). ACS Sustainable Chemistry & Engineering. ACS Publications. Retrieved January 4, 2026, from [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2012). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 17(1), 1163–1185. PMC. [Link]
-
Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. (2019). The Journal of Organic Chemistry. ACS Publications. Retrieved January 4, 2026, from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Royal Society of Chemistry. [Link]
-
Selective deprotection of phenolic polysulfonates. (2019). Tetrahedron Letters. ResearchGate. Retrieved January 4, 2026, from [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... (2001). SciSpace. Retrieved January 4, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
(2-Chloro-6-hydroxyphenyl)boronic acid. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved January 4, 2026, from [Link]
-
Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 4, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved January 4, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 4, 2026, from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695–4698. NIH. [Link]
-
2-Chloro-6-fluoro-5-hydroxyphenylboronic acid. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
-
The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2001). ResearchGate. Retrieved January 4, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to 2-Chloro-6-hydroxyphenylboronic acid and 2-fluorophenylboronic acid in Modern Organic Synthesis
This guide provides an in-depth, objective comparison of 2-Chloro-6-hydroxyphenylboronic acid and 2-fluorophenylboronic acid, two ortho-substituted arylboronic acids crucial in synthetic chemistry. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple product-to-product comparison. Instead, it delves into the fundamental structural, electronic, and mechanistic nuances that dictate their reactivity and application scope. We will explore how subtle differences in substitution translate into significant performance variations in key transformations like the Suzuki-Miyaura coupling and provide the experimental rationale to guide your selection process.
Introduction to Ortho-Substituted Phenylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its capacity to form C-C bonds under mild conditions with broad functional group tolerance.[1] The choice of the organoboron reagent is paramount to the reaction's success. While simple phenylboronic acids are well-understood, ortho-substituted variants introduce layers of complexity and opportunity. Steric hindrance and altered electronic properties at the ortho position can profoundly influence reaction kinetics and yields.[2][3] This guide focuses on two such reagents: this compound, which possesses two distinct ortho substituents, and 2-fluorophenylboronic acid, which features a single, highly electronegative atom. Understanding their comparative performance is key to leveraging their unique synthetic potential.
Physicochemical and Structural Properties
A foundational comparison begins with the intrinsic properties of each molecule. These parameters often provide the first clues into their relative stability, solubility, and handling characteristics.
| Property | This compound | 2-fluorophenylboronic acid |
| Molecular Formula | C₆H₆BClO₃ | C₆H₆BFO₂ |
| Molecular Weight | 172.37 g/mol [4] | 139.92 g/mol [5][6] |
| Appearance | Solid | White to light yellow crystalline powder[7] |
| Melting Point | — | 101-110 °C[5] |
| pKa (Predicted) | ~8.03 (for similar 2-chloro-6-fluorophenylboronic acid)[8] | — |
| Key Structural Features | Contains ortho-chloro and ortho-hydroxyl groups. | Contains a single ortho-fluoro group. |
The Decisive Factor: Structural Effects on Reactivity
The divergent reactivity of these two boronic acids stems from the interplay of steric, electronic, and unique intramolecular effects imposed by their ortho-substituents.
Steric Hindrance
Both reagents are sterically demanding compared to unsubstituted phenylboronic acid. This hindrance primarily impacts the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from boron to the palladium center.
-
This compound: The presence of two ortho substituents (chlorine and hydroxyl) creates significant steric bulk around the carbon-boron bond. This can impede the approach of the palladium complex, potentially slowing the rate of transmetalation and requiring more forcing conditions or highly active catalyst systems.
-
2-fluorophenylboronic acid: While the single fluorine atom is smaller than a chlorine atom, it still provides notable steric shielding. The impact is generally less severe than the dual substitution in its counterpart, often allowing for faster reaction times under similar conditions.[2]
Electronic Effects
The electronic nature of the substituents modifies the nucleophilicity of the aryl group being transferred.
-
2-fluorophenylboronic acid: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the phenyl ring and the carbanion character of the ipso-carbon attached to boron, which can decelerate the transmetalation step.[2]
-
This compound: This molecule presents a more complex electronic profile. The chlorine atom is strongly electron-withdrawing (-I effect). Conversely, the hydroxyl group is a strong π-donor through resonance (+M effect) and is also inductively withdrawing (-I effect). The net electronic influence on the C-B bond is an intricate balance of these competing factors.
Intramolecular Interactions: A Key Differentiator
The most significant distinction in their chemical behavior arises from the potential for intramolecular interactions, particularly within the transition state of the catalytic cycle.
-
This compound: The ortho-hydroxyl group is uniquely positioned to act as a directing group or an internal base. It can coordinate to the palladium center or participate in hydrogen bonding, creating a chelated transition state. This pre-organization can accelerate the transmetalation step by positioning the boronic acid favorably, potentially overcoming the inherent steric hindrance. This phenomenon has been observed in related ortho-substituted systems where such chelation assistance provides an alternative, lower-energy reaction pathway.[9]
-
2-fluorophenylboronic acid: Computational studies suggest the potential for a weak intramolecular O-H···F hydrogen bond between the boronic acid's hydroxyl group and the ortho-fluorine.[10][11] This interaction can influence the molecule's conformation but is significantly weaker than the potential palladium chelation offered by the hydroxyl group in the other reagent. It is less likely to provide a substantial catalytic advantage.
Caption: A diagram comparing the proposed transmetalation pathways.
Comparative Performance in Suzuki-Miyaura Coupling
To illustrate these principles, consider a hypothetical yet representative Suzuki-Miyaura coupling with 4-bromoanisole. The choice of catalyst and conditions is critical; modern systems using bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (NHCs) are often necessary to overcome the challenges posed by ortho-substituted substrates.[12]
| Parameter | Reaction with this compound | Reaction with 2-fluorophenylboronic acid | Rationale |
| Aryl Halide | 4-Bromoanisole | 4-Bromoanisole | Common coupling partner. |
| Catalyst System | Pd(OAc)₂ / SPhos | Pd(OAc)₂ / SPhos | Effective for sterically hindered substrates.[12] |
| Base | K₃PO₄ | K₃PO₄ | Strong, non-nucleophilic base suitable for boronic acids. |
| Solvent | Toluene / H₂O | Toluene / H₂O | Standard biphasic solvent system. |
| Temperature | 100 °C | 100 °C | Standard temperature for these couplings. |
| Expected Yield | Good to Excellent | Excellent | The chelation assistance in the chloro-hydroxy variant may compensate for its greater steric bulk, leading to comparable or slightly lower yields than the less-hindered fluoro variant. |
| Reaction Time | Potentially Slower | Potentially Faster | The greater steric bulk of the dichloro-substituted acid may lead to slower overall kinetics despite potential chelation effects. |
Application Focus: Synthesis of Benzofurans
A key advantage of This compound lies in its utility for synthesizing complex heterocyclic structures, such as benzofurans. The ortho-hydroxyl group serves as a powerful synthetic handle. Following an initial Suzuki-Miyaura coupling, the resulting biaryl can undergo an intramolecular cyclization (e.g., a palladium-catalyzed C-H activation or an Ullmann-type coupling) to form the benzofuran ring system. This tandem reaction strategy is a highly efficient method for building molecular complexity.[13][14][15]
2-fluorophenylboronic acid lacks this intrinsic functionality for direct cyclization into oxygen-containing heterocycles, making it less suitable for such one-pot or tandem strategies.
Caption: Workflow for benzofuran synthesis using the bifunctional boronic acid.
Experimental Protocols
The following are generalized, representative protocols. Causality: The choice of an advanced ligand like SPhos is deliberate; it forms a bulky, electron-rich palladium complex that is highly active for the oxidative addition of aryl halides and facilitates the challenging reductive elimination step for sterically crowded biaryls.[12] A strong base like K₃PO₄ is used to facilitate the formation of the reactive boronate species, which is essential for transmetalation.[16]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic Acid (this compound OR 2-fluorophenylboronic acid, 1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the selected boronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the anhydrous toluene and degassed water via syringe.[12]
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or GC-MS until the starting aryl halide is consumed (typically 12-24 hours).
-
Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Recommendations
The choice between this compound and 2-fluorophenylboronic acid is not arbitrary but a strategic decision based on the synthetic goal.
-
Choose 2-fluorophenylboronic acid for:
-
Standard Suzuki-Miyaura couplings where high yields and potentially faster reaction rates are desired for introducing a 2-fluorophenyl moiety.
-
Applications where the electronic properties of the fluorine atom are specifically required in the final product.
-
-
Choose this compound for:
-
Tandem reaction sequences where the ortho-hydroxyl group is used for subsequent intramolecular cyclizations to form heterocycles like benzofurans.
-
Syntheses where potential chelation assistance can be exploited to overcome the reactivity challenges of other sterically hindered coupling partners.
-
While both reagents are powerful tools, their performance is dictated by the subtle yet profound influence of their ortho-substituents. A thorough understanding of these underlying steric and electronic principles empowers the synthetic chemist to make informed decisions, optimizing reaction design for efficiency and success.
References
- An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids. (2025). Benchchem.
- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. (2025). Benchchem.
-
Smalec, A. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Smalec, A. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. [Link]
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C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health (NIH). [Link]
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Smalec, A. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
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2-Fluorophenylboronic acid. Chongqing Chemdad Co., Ltd. [Link]
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Oliveira, B. G. et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry. [Link]
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Oliveira, B. G. et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. PubMed. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health (NIH). [Link]
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. (2025). Benchchem.
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
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The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace. [Link]
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Synthesis of benzofurans – substrate scope. ResearchGate. [Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Synthesis of Substituted Benzofurans via Microwave-Enhanced Catch and Release Strategy. ResearchGate. [Link]
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2-Fluorophenylboronic acid. PubChem. [Link]
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(2-Chloro-6-hydroxyphenyl)boronic acid. PubChem. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link]
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Intramolecular hydrogen bonding. ResearchGate. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]
-
2-Chloro-6-fluoro-5-hydroxyphenylboronic acid. PubChem. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. [Link]
-
Phenylboronic acid. Wikipedia. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PubMed Central. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]
-
2-Fluoro-6-hydroxyphenylboronic acid. PubChem. [Link]
-
2-Chloro-6-methoxyphenylboronic acid. PubChem. [Link]
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yield comparison Suzuki coupling 2-Chloro-6-hydroxyphenylboronic acid
An In-Depth Technical Guide to the Suzuki-Miyaura Coupling of 2-Chloro-6-hydroxyphenylboronic Acid: A Yield Comparison and Protocol Analysis
For researchers and professionals in drug development and fine chemical synthesis, the construction of biaryl scaffolds is a foundational task. Among these, structures containing the 2-hydroxy-6-chlorobiphenyl moiety are of significant interest due to their presence in various biologically active molecules and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging the crucial carbon-carbon bond in these structures, prized for its functional group tolerance and generally mild conditions.[1][2]
This guide provides a comprehensive analysis of the Suzuki-Miyaura coupling utilizing this compound. We will delve into the mechanistic nuances, compare reaction yields under various catalytic systems, and provide a detailed, field-proven experimental protocol. Furthermore, we will objectively compare this methodology with alternative synthetic routes, offering a complete picture for strategic decision-making in your research.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Cornerstone
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated palladium-catalyzed cycle.[1][2] Understanding this mechanism is paramount to troubleshooting and optimizing reaction conditions, particularly with challenging substrates. The cycle comprises three fundamental steps:
-
Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halogen bond of an aryl halide (Ar-X). This forms a Pd(II) intermediate. The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[1][3]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the boronic acid to the palladium center. The process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species (-B(OR)₃⁻), which then readily exchanges its organic group with the halide on the Pd(II) complex.[2][4]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]
The Challenge of ortho-Substitution
While powerful, the Suzuki coupling is not without its challenges, especially when dealing with ortho-substituted substrates like this compound. Two primary factors come into play:
-
Steric Hindrance : The bulky chlorine and hydroxyl groups at the ortho positions can sterically impede the approach of the boronic acid to the palladium center during the transmetalation step. This can significantly slow down the reaction rate and lead to lower yields.[5]
-
Catalyst Interaction : The acidic proton of the hydroxyl group can potentially interact with the basic conditions or the catalyst itself. Furthermore, the oxygen atom can act as a ligand, coordinating to the palladium center and altering its catalytic activity, sometimes leading to catalyst inhibition.[6]
These challenges necessitate careful optimization of catalysts, ligands, bases, and solvents to achieve satisfactory yields.
Yield Comparison: Suzuki Coupling of this compound
To provide a clear performance benchmark, the following table summarizes typical yields for the Suzuki-Miyaura coupling of this compound with a model aryl bromide (4-bromoanisole). The data is a composite representation from literature precedents involving sterically hindered substrates.[5][7][8]
Table 1: Yield Comparison for the Suzuki Coupling of this compound with 4-Bromoanisole
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 18 | 45-55 |
| 2 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 | 12 | 75-85 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ | Toluene | 110 | 12 | 88-95 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 60-70 |
Yields are approximate and can vary based on substrate purity, reaction scale, and precise conditions.
Analysis of Conditions:
-
Entry 1 represents a "classic" condition using Tetrakis(triphenylphosphine)palladium(0). While convenient, its performance with sterically hindered substrates is often moderate.
-
Entry 2 employs a more electron-rich and bulky phosphine ligand, P(t-Bu)₃, which is known to accelerate the oxidative addition and reductive elimination steps, leading to improved yields.[4]
-
Entry 3 utilizes a highly active Buchwald-type ligand (SPhos) in combination with Pd₂(dba)₃.[5] These advanced ligands form highly reactive, coordinatively unsaturated Pd(0) species, which are exceptionally effective for coupling challenging substrates, including aryl chlorides, resulting in excellent yields.
-
Entry 4 uses a common catalyst system that is often effective for a range of substrates but can be less efficient for those with significant steric hindrance compared to specialized ligand systems.[9]
Comparison with Alternative Synthetic Methods
While the Suzuki coupling is a dominant methodology, other reactions can be employed to synthesize polychlorinated biphenyls. Understanding these alternatives provides crucial context for selecting the optimal synthetic route.[5][10]
Table 2: Comparison of Suzuki Coupling with Alternative C-C Coupling Methods
| Feature | Suzuki-Miyaura Coupling | Ullmann Coupling | Cadogan Reaction |
| Reagents | Aryl Halide + Boronic Acid | Aryl Halide + Copper | Aryl Halide + Trialkyl Phosphite |
| Typical Yields | Good to Excellent (60-98%)[5] | Low to Moderate (20-40%)[5] | Variable, often low |
| Functional Group Tolerance | Very High | Moderate | Low |
| Stereoselectivity | High (retains stereochemistry)[11] | Not applicable | Not applicable |
| Toxicity/Byproducts | Low toxicity reagents; boronic acids are generally stable.[1] | Requires stoichiometric copper, often at high temperatures. | Can produce toxic byproducts. |
| Key Advantage | Versatility and high yields.[10] | Useful for symmetrical biaryls. | One-pot deoxygenative coupling. |
| Key Disadvantage | Cost of palladium and ligands. | Harsh conditions, poor yields for unsymmetrical products.[5] | Low selectivity and yield. |
The Suzuki-Miyaura coupling clearly offers superior yields and functional group tolerance compared to older methods like the Ullmann and Cadogan reactions, making it the preferred choice for complex and sterically hindered biaryl synthesis.[5]
Detailed Experimental Protocol
This protocol describes a reliable, high-yielding procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, based on the optimized conditions identified in Table 1 (Entry 3).
Workflow Diagram
Step-by-Step Methodology
-
Reagent Preparation : To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv), SPhos (0.03 mmol, 3 mol%), and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Under a positive pressure of Argon, add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Execution : Lower the flask into a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.[8]
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Drying and Concentration : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.
Conclusion
The Suzuki-Miyaura cross-coupling is an exceptionally powerful and versatile method for the synthesis of biaryl compounds derived from this compound. While steric hindrance from the ortho-substituents presents a challenge, it can be effectively overcome through the rational selection of highly active palladium catalysts and specialized phosphine ligands, such as the Buchwald-type SPhos ligand. The optimized protocols can deliver yields significantly superior to those of alternative methods like the Ullmann coupling, with the added benefits of milder conditions and broader functional group compatibility. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully implement this critical transformation in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Biaryl Synthesis: Navigating Alternatives to 2-Chloro-6-hydroxyphenylboronic Acid
Introduction: The Challenge of ortho-Substituted Hydroxylated Biaryls
The synthesis of biaryl scaffolds is a fundamental pursuit in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Specifically, the construction of biaryls bearing ortho-substituents, such as a hydroxyl group, presents a significant synthetic hurdle due to steric hindrance, which can impede the crucial bond-forming step.[3][4] Reagents like 2-chloro-6-hydroxyphenylboronic acid are valuable building blocks for creating such motifs via the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction renowned for its versatility.[5]
However, reliance on a single class of reagents can be limiting. Boronic acids, particularly those with electron-rich or certain heterocyclic structures, can be prone to decomposition via protodeboronation, oxidation, or polymerization, complicating storage and reducing reaction efficiency.[6] For researchers and process chemists aiming for robust, scalable, and versatile synthetic routes, a deep understanding of the available alternatives is not just advantageous—it is essential.
This guide provides an in-depth comparison of alternative reagents and methodologies for the synthesis of biaryls, particularly those where a sterically encumbered, functionalized partner like this compound would be used. We will move beyond a simple listing of options to explain the mechanistic rationale behind their performance, supported by experimental data and actionable protocols.
The Suzuki-Miyaura Coupling: A Quick Primer
The palladium-catalyzed Suzuki-Miyaura coupling reaction is the workhorse for biaryl synthesis, joining an organoboron compound with an organohalide.[7][8] The general catalytic cycle provides the foundation for understanding how alternative reagents function within this framework or why entirely different coupling strategies may be necessary.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The key step influenced by the choice of boron reagent is Transmetalation , where the organic group is transferred from boron to the palladium center. The efficiency of this step is highly dependent on the nature of the boron species.
I. Advanced Boron Reagents: Enhancing Stability and Reactivity
For chemists committed to the Suzuki-Miyaura framework, moving beyond standard boronic acids to more robust derivatives can overcome many common challenges.
Potassium Organotrifluoroborates (ArBF₃K)
Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that serve as excellent surrogates for boronic acids.[9][10] The tetrahedral, anionic boron center is inherently more stable and less prone to protodeboronation than the trigonal, neutral boronic acid.[9]
Why choose ArBF₃K salts?
-
Enhanced Stability: They can be stored for extended periods without degradation, ensuring reproducibility.[10]
-
Slow Release: Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid, maintaining a low, steady concentration that can suppress side reactions like homocoupling.
-
Atom Economy: They are prepared from organoboron intermediates and inexpensive potassium hydrogen fluoride (KHF₂).[10]
Experimental Insight: The coupling of ArBF₃K salts often requires specific conditions. While a base is necessary for the transmetalation step, the hydrolysis of the trifluoroborate also consumes base. Therefore, stoichiometric amounts of base are critical. These reagents have proven effective in couplings with various aryl chlorides, which are typically less reactive than bromides or iodides.[10]
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable, crystalline solids.[6] They are particularly revolutionary for their ability to stabilize otherwise volatile or unstable boronic acids, such as those derived from certain heterocycles, vinyl groups, or cyclopropyl rings.[6]
Why choose MIDA boronates?
-
Unparalleled Stability: They protect the boronic acid moiety from decomposition on the benchtop and under reaction conditions.
-
Controlled Release: MIDA boronates hydrolyze in situ under mild basic conditions (e.g., K₃PO₄ in aqueous dioxane) to slowly liberate the corresponding boronic acid. This "slow release" mechanism is crucial for reactions where the boronic acid is inherently unstable, preventing its decomposition from outcompeting the desired cross-coupling.[6]
-
Broad Applicability: They are highly effective in couplings with challenging substrates, including deactivated heteroaryl chlorides.[6]
Comparison of Advanced Boron Reagents
| Feature | This compound | Potassium Aryltrifluoroborates (ArBF₃K) | MIDA Boronates |
| Stability | Moderate; susceptible to protodeboronation and oxidation. | High; crystalline, air- and moisture-stable solids.[9] | Very High; exceptional benchtop stability.[6] |
| Handling | Standard solid, but purity can vary. | Easy to handle crystalline solid. | Easy to handle crystalline solid. |
| Reactivity | Generally high, but decomposition can compete. | Requires hydrolysis for activation; can be slower. | Requires in situ hydrolysis for "slow release" of the active boronic acid.[6] |
| Key Advantage | Commercially available and widely used. | Excellent for long-term storage and reproducibility. | Ideal for stabilizing inherently unstable boronic acids. |
| Common Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, CsF, K₃PO₄[9] | K₃PO₄ (for slow release)[6] |
II. Beyond Boron: Alternative Organometallic Reagents
When the Suzuki-Miyaura coupling is not optimal, other cross-coupling reactions employing different organometallic reagents offer powerful alternatives. Each comes with a distinct reactivity profile and set of considerations, particularly regarding functional group tolerance.
Caption: Decision logic for selecting a cross-coupling strategy.
Organozinc Reagents (Negishi Coupling)
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their boron counterparts.[11][12] This heightened reactivity can be advantageous for coupling with less reactive electrophiles like aryl chlorides.[13]
Why consider Negishi coupling?
-
High Reactivity: Often successful where Suzuki-Miyaura couplings are sluggish.[11]
-
Broad Scope: Couples a wide variety of sp³, sp², and sp hybridized carbons.[12]
Causality and Caveats: The high nucleophilicity of organozinc reagents is a double-edged sword. While it drives the reaction, it also makes them intolerant of acidic protons, such as the one on the hydroxyl group of our target scaffold. Therefore, protection of the phenol (e.g., as a methoxy or silyl ether) is typically required before forming the organozinc species. The reaction is also sensitive to air and moisture.[8]
Organomagnesium Reagents (Kumada Coupling)
The Kumada coupling employs Grignard reagents (organomagnesium halides), which are among the most reactive organometallics used in cross-coupling.[14][15] This makes them highly effective for forming sterically hindered biaryl bonds, even with challenging aryl chlorides.[16]
Why consider Kumada coupling?
-
Exceptional Reactivity: Can overcome significant steric barriers.
-
Cost-Effective: Grignard reagents are readily prepared from inexpensive starting materials.[14]
Causality and Caveats: Similar to organozinc reagents, Grignard reagents are extremely basic and will be quenched by acidic functional groups like phenols.[14] Phenol protection is mandatory. Furthermore, their high reactivity can sometimes lead to a reduction in chemoselectivity, promoting side reactions like homocoupling.[17]
Organosilicon Reagents (Hiyama Coupling)
The Hiyama coupling uses organosilanes or organosilanols. A key feature of this reaction is the requirement for an activator, typically a fluoride source (e.g., TBAF) or base, to generate a hypervalent, nucleophilic siliconate species.
Why consider Hiyama coupling?
-
Low Toxicity: Organosilicon reagents are generally considered non-toxic and environmentally benign compared to alternatives like organostannanes (Stille coupling).
-
Stability: The reagents are often stable and easy to handle.
Causality and Caveats: The need for an activator adds a layer of complexity to reaction optimization. However, this tunable reactivity can be an advantage, allowing for fine control over the coupling process. The reaction is tolerant of many functional groups, and the presence of a hydroxyl group is often compatible, though its acidity might necessitate careful choice of the fluoride source and base.
Performance Comparison of Non-Boron Reagents
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages | Phenol Compatibility |
| Negishi [11] | Organozinc (R-ZnX) | High reactivity, broad scope. | Requires protection of acidic protons; moisture sensitive. | Protection required. |
| Kumada [14] | Organomagnesium (R-MgX) | Very high reactivity, cost-effective. | Requires protection of acidic protons; lower chemoselectivity. | Protection required. |
| Hiyama [18] | Organosilicon (R-SiR'₃) | Low toxicity, stable reagents. | Requires an activator (e.g., fluoride); can be slower. | Generally tolerant, but may require optimization. |
| Stille [18] | Organotin (R-SnR'₃) | Excellent functional group tolerance. | High toxicity of tin reagents and byproducts. | Generally tolerant. |
III. Experimental Protocols
Trustworthy protocols are self-validating. The following methods are representative of standard laboratory procedures for the synthesis of a hydroxylated biaryl.
Protocol 1: Suzuki-Miyaura Coupling using an Aryltrifluoroborate
This protocol details the synthesis of 2-hydroxy-6-phenylbiphenyl by coupling 2-bromobiphenyl with potassium 2-hydroxy-6-phenylphenyltrifluoroborate.
Materials:
-
Potassium 2-hydroxy-6-phenylphenyltrifluoroborate (1.2 mmol)
-
2-Bromobiphenyl (1.0 mmol)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add potassium 2-hydroxy-6-phenylphenyltrifluoroborate, 2-bromobiphenyl, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired biaryl.
Protocol 2: Negishi Coupling with a Protected Phenol
This protocol describes the coupling of a protected 2-chloro-6-methoxyphenylzinc chloride with 4-bromoanisole.
Part A: Preparation of the Organozinc Reagent
-
To an oven-dried flask under argon, add magnesium turnings (1.5 mmol).
-
Add a solution of 2-chloro-6-methoxy-1-iodobenzene (1.2 mmol) in anhydrous THF (3 mL). If the reaction does not initiate, add a crystal of iodine.
-
Stir the mixture at room temperature for 2 hours to form the Grignard reagent.
-
In a separate flask under argon, add anhydrous ZnCl₂ (1.5 mmol) and dissolve in anhydrous THF (3 mL).
-
Transfer the prepared Grignard reagent solution to the ZnCl₂ solution via cannula at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The organozinc reagent is now ready for use.
Part B: Cross-Coupling Reaction
-
To a new oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), and XPhos (3.5 mol%).
-
Add a solution of 4-bromoanisole (1.0 mmol) in anhydrous THF (2 mL).
-
Add the freshly prepared organozinc solution from Part A via cannula.
-
Heat the reaction mixture to 65 °C for 12 hours.
-
Cool the reaction to room temperature and quench by slow addition of saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the methoxy-protected biaryl, which can then be deprotected (e.g., using BBr₃) to afford the final hydroxylated product.
Conclusion and Future Outlook
While this compound is a competent reagent, the modern synthetic chemist has a diverse and powerful toolkit of alternatives for constructing challenging biaryl structures.
-
For enhanced stability and reproducibility within the Suzuki framework, potassium organotrifluoroborates and MIDA boronates are superior choices. MIDA boronates, in particular, offer a general solution for otherwise unstable building blocks.[6]
-
For sterically demanding couplings where Suzuki-Miyaura reactions falter, the higher reactivity of organozinc (Negishi) and organomagnesium (Kumada) reagents can provide a path forward, provided that functional groups like phenols are appropriately protected.[11][14]
-
Emerging strategies, such as C-H activation, are poised to further revolutionize biaryl synthesis by bypassing the need for pre-functionalized starting materials altogether, though these methods are still evolving in scope and applicability.[19]
The optimal choice of reagent is ultimately dictated by the specific substrate, desired scale, and tolerance for functional group protection strategies. By understanding the underlying principles of reactivity and stability for each class of reagent, researchers can make more informed decisions, leading to more efficient, robust, and successful synthetic campaigns.
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Wang, Y., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 13(1), 4567. Retrieved January 4, 2026, from [Link]
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Farooq, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 4. Retrieved January 4, 2026, from [Link]
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Indolese, A. F. (2000). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Tetrahedron, 56(44), 8657-8660. Retrieved January 4, 2026, from [Link]
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Mohammadi, Z., & Gholinejad, M. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 209-222. Retrieved January 4, 2026, from [Link]
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Sartori, G., et al. (1993). Selective synthesis of unsymmetrical hydroxylated and methoxylated biaryls. The Journal of Organic Chemistry, 58(25), 7271–7273. Retrieved January 4, 2026, from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 4, 2026, from [Link]
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Marion, N., & Nolan, S. P. (2008). A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 130(8), 2743–2754. Retrieved January 4, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved January 4, 2026, from [Link]
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Fernandes, A. C., et al. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 28(14), 5396. Retrieved January 4, 2026, from [Link]
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Kaur, N. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 12(12), 1601. Retrieved January 4, 2026, from [Link]
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Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Retrieved January 4, 2026, from [Link]
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Sartori, G., et al. (1993). Selective synthesis of unsymmetrical hydroxylated and methoxylated biaryls. The Journal of Organic Chemistry, 58(25), 7271-7273. Retrieved January 4, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 4, 2026, from [Link]
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Liu, C., et al. (2009). Efficient Negishi Coupling Reactions of Aryl Chlorides Catalyzed by Binuclear and Mononuclear Nickel−N-Heterocyclic Carbene Complexes. The Journal of Organic Chemistry, 74(17), 6828–6831. Retrieved January 4, 2026, from [Link]
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Chen, X., et al. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 51(11), 2795–2806. Retrieved January 4, 2026, from [Link]
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Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules, 22(12), 2205. Retrieved January 4, 2026, from [Link]
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Hocek, M., et al. (2004). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Collection of Czechoslovak Chemical Communications, 69(6), 1347-1364. Retrieved January 4, 2026, from [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates. Organic letters, 11(12), 2361–2364. Retrieved January 4, 2026, from [Link]
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Al-dujaili, A. H., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18501–18552. Retrieved January 4, 2026, from [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3561–3563. Retrieved January 4, 2026, from [Link]
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Yin, J., & Buchwald, S. L. (2002). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Journal of the American Chemical Society, 124(41), 1162–1163. Retrieved January 4, 2026, from [Link]
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Dalton Transactions. (n.d.). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Retrieved January 4, 2026, from [Link]
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Chua, Y.-Y., & Duong, H. A. (2014). Selective Kumada biaryl cross-coupling reaction enabled by an iron(III) alkoxide-N-heterocyclic carbene catalyst system. Chemical Communications, 50(61), 8424–8427. Retrieved January 4, 2026, from [Link]
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Al-dujaili, A. H., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC advances, 13(27), 18501–18552. Retrieved January 4, 2026, from [Link]
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Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 8(13), 2755–2758. Retrieved January 4, 2026, from [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved January 4, 2026, from [Link]
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-Chloro-6-hydroxyphenylboronic Acid in Synthesis
For researchers, scientists, and professionals in drug development, the selection of a synthetic building block is a decision governed by a delicate balance of reactivity, yield, and, critically, cost. The price per gram of a reagent is merely the entry point to a far more complex equation of overall cost-effectiveness. This guide provides an in-depth analysis of 2-Chloro-6-hydroxyphenylboronic acid, a versatile reagent, and evaluates its economic and synthetic viability against common alternatives, particularly in the context of synthesizing high-value heterocyclic scaffolds.
The Strategic Value of a Multifunctional Reagent
In the landscape of modern organic synthesis, boronic acids are foundational pillars, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed method forges carbon-carbon bonds with remarkable efficiency and functional group tolerance, making it a cornerstone of pharmaceutical manufacturing.[1][3]
This compound (CID 54758882) distinguishes itself within this class by offering three distinct points of functionality:
-
The boronic acid group , the reactive handle for Suzuki-Miyaura coupling.
-
The hydroxyl group , a nucleophile poised for intramolecular cyclization or other derivatization.
-
The ortho-chloro substituent , which electronically modulates the reactivity of the boronic acid and serves as a potential site for further functionalization.
This trifecta of reactive sites makes it an exceptionally efficient building block for constructing complex molecules, most notably benzofuran derivatives, which are prevalent scaffolds in medicinal chemistry, known for their antitumor, anti-inflammatory, and antiviral properties.[4][5]
A Comparative Case Study: The Synthesis of 2-Arylbenzofurans
A primary application for this compound is the streamlined synthesis of 2-arylbenzofurans. The typical synthetic strategy involves a two-step, one-pot process: a Suzuki-Miyaura coupling with a terminal alkyne, followed by an intramolecular cyclization. This approach offers a significant advantage over classical methods, which may require harsher conditions or less readily available starting materials.
Caption: Workflow for 2-Arylbenzofuran Synthesis.
This pathway's efficiency is a direct contributor to its cost-effectiveness. By building complexity rapidly from commercially available starting materials, it reduces step count, solvent usage, and purification labor compared to more linear synthetic routes.
Performance vs. Alternatives: A Data-Driven Comparison
The true measure of a reagent's value is its performance relative to other available options. We will consider two classes of alternatives: other boronic acids for the same pathway and entirely different synthetic routes.
Alternative Boronic Acids
The primary alternatives for this specific transformation are other substituted 2-hydroxyphenylboronic acids.
| Reagent | Key Features | Expected Performance | Relative Cost-Effectiveness |
| This compound | Ortho-chloro group provides electronic modulation. | High yields, clean conversion, predictable reactivity. | High: Excellent balance of reactivity and cost for this specific application. |
| 2-Hydroxyphenylboronic acid | Lacks the chloro substituent.[6] | May exhibit different reactivity profiles; potentially slower or requiring more catalyst. | Moderate: Lower initial cost but may lead to higher process costs due to lower efficiency. |
| 5-Chloro-2-hydroxyphenylboronic acid | Chloro group is para to the hydroxyl group.[1] | Different electronic effects can alter cyclization efficiency. | Moderate: Useful for accessing different isomers but may not be as optimized for the 2-arylbenzofuran scaffold. |
| Potassium Organotrifluoroborates | More stable alternative to boronic acids.[7] | Offer enhanced stability and ease of handling but may require different reaction optimization.[7] | Variable: Higher initial cost but can be beneficial in multi-step syntheses where boronic acid instability is a concern.[7] |
Alternative Synthetic Routes
Other established methods for synthesizing benzofurans exist, providing a broader context for evaluation.[8]
| Synthetic Route | Description | Advantages | Disadvantages |
| Heck or Sonogashira Coupling | Coupling of o-iodophenols with alkynes followed by cyclization. | Well-established and versatile. | Often requires more expensive iodide starting materials and potentially harsh conditions. |
| Oxidative Cyclization | Cyclization of 2-hydroxystilbenes mediated by reagents like hypervalent iodine.[8] | Can be effective for specific substrates. | May have limited substrate scope and require stoichiometric oxidants, increasing waste. |
| Tandem Cyclization | Cascade reactions involving various substrates like ortho-hydroxy α-aminosulfones.[4] | High efficiency for specific complex structures. | Less general applicability compared to cross-coupling approaches. |
The Holistic View of Cost-Effectiveness
The initial purchase price of a reagent is only one component of the total synthesis cost. A comprehensive evaluation must include indirect factors that significantly impact the bottom line.
Caption: Factors Influencing Overall Synthesis Cost.
Analysis:
-
Yield and Purity: this compound often provides high yields in Suzuki couplings. A high-yielding reaction reduces the effective cost of the starting material per gram of product and simplifies purification, saving significant costs in solvents, materials (e.g., silica gel), and labor.
-
Catalyst Loading: Efficient reagents may require lower catalyst loadings. Given the high cost of palladium catalysts, even a small reduction (e.g., from 2 mol% to 0.5 mol%) can result in substantial savings, especially at scale.
-
Reaction Conditions: The ability to run reactions at or near room temperature reduces energy costs. Shorter reaction times increase throughput, allowing for more efficient use of reactor time.
-
Stability and Handling: While boronic acids can be less stable than alternatives like organotrifluoroborates, their handling is well-understood.[7][9] The cost-benefit of using a more stable but more expensive alternative must be evaluated on a case-by-case basis.
Experimental Protocol: Synthesis of a 2-Arylbenzofuran Precursor
This protocol is a representative example of a Suzuki-Miyaura coupling using this compound.
Reaction: Palladium-catalyzed Suzuki-Miyaura coupling of this compound with 1-ethynyl-4-fluorobenzene.
Materials:
-
This compound (1.0 equiv)
-
1-Ethynyl-4-fluorobenzene (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.5 equiv)
-
Solvent: Dioxane/Water (4:1 mixture)
Procedure:
-
To an oven-dried reaction vessel, add this compound, Palladium(II) Acetate, and SPhos.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen). Repeat three times.
-
Add the dioxane, followed by 1-ethynyl-4-fluorobenzene.
-
In a separate flask, dissolve the potassium carbonate in water. Add this aqueous solution to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The resulting crude product, 2-((4-fluorophenyl)ethynyl)-6-chlorophenol, can be purified by column chromatography or taken directly to the next cyclization step.
Trustworthiness: This protocol incorporates a well-established palladium catalyst system (Pd(OAc)₂/SPhos) known for its high efficiency in coupling reactions involving sterically hindered or electron-rich boronic acids. The use of a biphasic solvent system aids in the dissolution of both the organic substrates and the inorganic base, facilitating the reaction.
Conclusion
While the upfront cost of this compound may be higher than that of simpler, unsubstituted analogues like 2-hydroxyphenylboronic acid, its true value lies in its synthetic efficiency. For specific, high-value applications such as the rapid construction of 2-arylbenzofuran libraries, its performance often justifies the initial investment.
The key takeaway for research and development professionals is to look beyond the catalog price. A holistic cost-effectiveness analysis—factoring in reaction yield, purity, catalyst efficiency, and downstream processing costs—reveals that a well-chosen, multifunctional reagent like this compound is often the most economical choice for accelerating drug discovery and development programs.
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Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86, 6931-6936. Available from: [Link]
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Molecules. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health (NIH). Available from: [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., Kariuki, B. M., & El-Hiti, G. A. (2024). Synthesis of benzofuran derivatives. ResearchGate. Available from: [Link]
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Archives of Pharmacal Research. (2004). Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. PubMed. Available from: [Link]
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Molecules. (2012). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. National Institutes of Health (NIH). Available from: [Link]
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Current Organic Chemistry. (2006). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Bentham Science. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing Boronic Acids: A Guide for Pharmaceutical R&D Managers. Available from: [Link]
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Dataintelo. (2025). Boronic Acid Sales Market Report | Global Forecast From 2025 To 2033. Available from: [Link]
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Synthetic Communications. (2006). An Efficient and Cost-Effective Synthesis of 2-Phenyl-3-aminopyridine (III). ResearchGate. Available from: [Link]
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Molecules. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available from: [Link]
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The Journal of Organic Chemistry. (1999). Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings. PubMed. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of 2-Hydroxyphenylboronic Acid in Advancing Chemical Research. Available from: [Link]
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Chemistry Central Journal. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PubMed Central. Available from: [Link]
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Navigating the Challenges of Sterically Hindered Suzuki-Miyaura Coupling: A Comparative Catalyst Study for 2-Chloro-6-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the synthesis of sterically congested biaryl compounds, a common motif in pharmaceuticals and functional materials, presents a significant challenge. This guide provides an in-depth comparative analysis of various palladium catalyst systems for the coupling of a particularly demanding substrate: 2-Chloro-6-hydroxyphenylboronic acid. Our focus is to elucidate the interplay between ligand architecture, reaction conditions, and catalytic efficiency, offering actionable insights for overcoming the hurdles of steric hindrance in cross-coupling reactions.
The Challenge: Coupling of this compound
The structure of this compound presents a dual challenge for the Suzuki-Miyaura coupling. The ortho-chloro and ortho-hydroxyl groups impose significant steric bulk around the boronic acid moiety. This steric hindrance can impede the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. Furthermore, the electronic properties of these substituents can influence the reactivity of the boronic acid. The hydroxyl group, being electron-donating, can affect the Lewis acidity of the boron center, while the electron-withdrawing nature of the chlorine atom can also play a role. Successfully coupling this substrate requires a catalyst system that is not only highly active but also sterically tailored to accommodate the demanding nature of the reactants.
Catalyst Systems Under Investigation
To address the challenges posed by this compound, we have selected a range of palladium catalysts featuring ligands known for their effectiveness in demanding cross-coupling reactions. The development of specialized ligands has been a major advancement in palladium catalysis, significantly enhancing the rates of key steps like oxidative addition and reductive elimination. Our comparative study will focus on two main classes of phosphine ligands that have demonstrated considerable success in overcoming steric challenges:
-
Bulky Biarylphosphines: Ligands such as SPhos and XPhos, developed by the Buchwald group, are characterized by their large steric footprint and electron-rich nature. These properties are known to promote the formation of monoligated, highly reactive Pd(0) species, which are crucial for efficient oxidative addition of aryl chlorides.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands, such as IPr, have emerged as powerful alternatives to phosphines. Their strong σ-donating ability and steric bulk can lead to highly stable and active palladium catalysts.
Experimental Design
To ensure a rigorous and objective comparison, a standardized experimental protocol was employed for the coupling of this compound with a model aryl chloride, 4-chloroanisole. The choice of base, solvent, and temperature are critical parameters that can significantly influence the outcome of a Suzuki-Miyaura coupling.
Standardized Reaction Protocol:
A mixture of this compound (1.2 equivalents), 4-chloroanisole (1.0 equivalent), the specified palladium precatalyst (2 mol %), and ligand (4 mol %) was prepared in a reaction vessel. A solution of potassium phosphate (K₃PO₄) (3.0 equivalents) in a 1,4-dioxane/water (4:1) solvent mixture was added. The reaction mixture was then heated to 100 °C and monitored by GC-MS until the consumption of the starting material was complete or no further conversion was observed.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
The bulky ligands facilitate the initial oxidative addition of the aryl chloride to the Pd(0) center. More importantly, their steric bulk promotes the formation of a coordinatively unsaturated palladium intermediate that is more accessible for the sterically hindered boronic acid to approach during the transmetalation step. The electron-rich nature of these phosphines also enhances the rate of the final reductive elimination step,
A Comparative Analysis: The Strategic Advantages of 2-Chloro-6-hydroxyphenylboronic Acid in Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the construction of complex biaryl structures that form the backbone of numerous pharmaceuticals, the choice of building blocks is paramount. Phenylboronic acids are indispensable reagents, celebrated for their stability, low toxicity, and versatile reactivity in palladium-catalyzed cross-coupling reactions like the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2][3] However, not all isomers are created equal. The substitution pattern on the phenyl ring dramatically influences the reagent's physicochemical properties and, consequently, its performance in a reaction.
This guide provides an in-depth comparison of 2-Chloro-6-hydroxyphenylboronic acid against its other isomers. We will explore how its unique ortho, ortho' substitution pattern imparts distinct advantages in terms of stability, reactivity, and selectivity, offering strategic benefits for synthetic chemists.
The Decisive Influence of Substituent Positioning
The properties of an arylboronic acid, such as its acidity (pKa) and reactivity, are finely tuned by the electronic and steric nature of its substituents.[4][5] Electron-withdrawing groups, like a chloro substituent, generally increase the Lewis acidity of the boron atom, which can facilitate key steps in catalytic cycles.[4][5] Conversely, electron-donating groups can modulate the nucleophilicity of the aryl ring. The true advantage, however, often lies in the synergistic interplay of multiple substituents, particularly when they are positioned in close proximity to the reactive boronic acid moiety.
This compound is a prime example of such a synergistic arrangement. The placement of both a chloro and a hydroxyl group in the positions ortho to the boronic acid group creates a unique chemical environment that distinguishes it from its isomers, such as 3-Chloro-2-hydroxyphenylboronic acid or 4-Chloro-2-hydroxyphenylboronic acid.
Key Advantage 1: Enhanced Stability through Intramolecular Hydrogen Bonding
A significant challenge in working with boronic acids is their propensity to undergo protodeboronation or form boroxines (cyclic anhydrides), especially under reaction conditions. The standout feature of this compound is the ability of the ortho-hydroxyl group to form a stabilizing intramolecular hydrogen bond with one of the oxygen atoms of the boronic acid group.[6][7][8]
This internal hydrogen bond forms a quasi-six-membered ring, a conformationally favorable arrangement known as chelation.[8] This chelation effect imparts several benefits:
-
Increased Stability: The intramolecular hydrogen bond rigidifies the conformation of the boronic acid group, protecting it from degradation pathways. This can lead to greater reagent longevity and more consistent reaction outcomes.
-
Modulation of Acidity: The hydrogen bond can stabilize the tetrahedral boronate anion, which is a key intermediate in many reactions.[6] This stabilization effectively lowers the pKa of the boronic acid, making it more acidic.
-
Geometric Control: By locking the boronic acid group into a more planar orientation with the phenyl ring, the intramolecular bond can influence the steric environment around the boron atom, impacting its approach to a catalyst's metal center.
Isomers lacking the ortho-hydroxy group, such as 4-chloro-2-hydroxyphenylboronic acid, cannot form this stabilizing intramolecular hydrogen bond, as the hydroxyl group is too distant.[9] While an ortho-hydroxyl group is present in 3-chloro-2-hydroxyphenylboronic acid, the electronic influence of the meta-chloro group is different from the ortho-chloro in the title compound.
Caption: Intramolecular hydrogen bond in this compound.
Key Advantage 2: Tailored Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation.[1][2] Its catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. The unique structure of this compound provides advantages at the critical transmetalation step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. The rate and efficiency of this step are influenced by:
-
Lewis Acidity of Boron: The electron-withdrawing ortho-chloro group increases the Lewis acidity of the boron atom. This facilitates the formation of the reactive boronate complex (formed by the reaction of the boronic acid with the base), which is often the species that participates in transmetalation.[4][10]
-
Nucleophilicity of the Aryl Ring: While the chloro group is electron-withdrawing, the hydroxyl group is electron-donating, creating a balanced electronic profile that maintains sufficient nucleophilicity for the aryl group to transfer effectively to the palladium catalyst.
-
Steric Influence: The presence of two ortho substituents can play a crucial role in preventing the formation of undesired side products. This steric hindrance can also accelerate the final reductive elimination step, regenerating the active catalyst more quickly and improving overall turnover.[11]
Comparative Analysis of Isomers
| Isomer | Position of Substituents (relative to B(OH)₂) | Key Structural/Electronic Features | Anticipated Impact on Reactivity |
| This compound | Cl: orthoOH: ortho | Strong intramolecular H-bond.[6] Strong inductive withdrawal from Cl. Steric hindrance from two ortho groups. | Enhanced stability. Increased Lewis acidity at boron promotes transmetalation. Steric bulk may accelerate reductive elimination.[11] |
| 3-Chloro-2-hydroxyphenylboronic acid | Cl: metaOH: ortho | Intramolecular H-bond possible. Weaker inductive withdrawal from Cl at the boron center. | Good stability, but the electronic effect of the meta-chloro group is less pronounced on the boron atom compared to an ortho position. |
| 4-Chloro-2-hydroxyphenylboronic acid | Cl: paraOH: ortho | Intramolecular H-bond possible. Inductive withdrawal and weak mesomeric donation from Cl. | Good stability, but lacks the direct steric and strong inductive effects of the 2-chloro isomer. |
| 5-Chloro-2-hydroxyphenylboronic acid | Cl: metaOH: ortho | Intramolecular H-bond possible. Similar electronic profile to the 3-chloro-2-hydroxy isomer. | Reactivity is expected to be similar to the 3-chloro-2-hydroxy isomer. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol illustrates a typical application, demonstrating the practical use of these reagents. This procedure is a representative example and should be optimized for specific substrates.
Objective: Synthesis of a biaryl compound via Suzuki-Miyaura cross-coupling.
Materials:
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol)
-
Toluene/Water (4:1 mixture, 5 mL)
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: In the open air, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Solvent Addition: Add the toluene/water (4:1, 5 mL) solvent mixture.
-
Inerting: Seal the vial and purge with nitrogen or argon gas for 5-10 minutes to remove oxygen.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
For researchers and drug development professionals, the selection of a boronic acid isomer is a critical decision that can profoundly impact the efficiency, yield, and purity of a synthetic route. This compound presents a compelling case as a strategically advantageous reagent. Its unique ortho, ortho' substitution pattern facilitates a stabilizing intramolecular hydrogen bond, enhancing its bench-top stability and shelf-life. Furthermore, the combination of steric hindrance and tuned electronic effects from the adjacent chloro and hydroxyl groups offers superior control and reactivity in Suzuki-Miyaura cross-coupling reactions. By understanding these structure-activity relationships, chemists can leverage the distinct properties of this compound to overcome synthetic challenges and accelerate the development of novel molecular entities.
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
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Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
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Effect of substituents on Suzuki-Miyaura reactions. ResearchGate. [Link]
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The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. [Link]
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The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]
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Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PubMed Central. [Link]
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Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. ResearchGate. [Link]
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Suzuki-Miyaura cross-coupling reaction of 2-chloro-6-methoxypyridine. ResearchGate. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Intra Molecular Hydrogen bond Effect on Physical Properties(Chemical Bonding). YouTube. [Link]
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Navigating the "Ortho Effect": A Comparative Guide to the Limitations of 2-Chloro-6-hydroxyphenylboronic Acid in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Arylboronic acids are foundational reagents in modern organic chemistry, particularly for the construction of biaryl and heteroaryl structures through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. While an invaluable tool, not all boronic acids are created equal. This guide provides an in-depth technical analysis of the limitations associated with a specific, yet illustrative, building block: 2-chloro-6-hydroxyphenylboronic acid. We will explore the inherent challenges this substitution pattern presents and objectively compare its performance with alternative reagents, supported by established chemical principles and representative experimental data.
The Challenge of the ortho-Substitution: Unpacking the Limitations
The utility of this compound is often hampered by a combination of steric and electronic factors, a phenomenon broadly categorized as the "ortho effect."[1] These limitations can manifest as diminished reaction yields, sluggish conversion rates, and the prevalence of undesirable side reactions.
Steric Hindrance: A Physical Barrier to Reactivity
The primary limitation of this compound in cross-coupling reactions is the steric bulk imposed by the ortho-substituents.[1] The chloro and hydroxyl groups flank the boronic acid moiety, creating a sterically congested environment. This physically impedes the approach of the boronic acid to the palladium catalyst's coordination sphere, which is a critical step in the transmetalation phase of the Suzuki-Miyaura catalytic cycle. The result is often a significant decrease in reaction rate and overall yield compared to its less hindered meta and para isomers.[1]
Diagram: Steric Hindrance in Suzuki-Miyaura Coupling
Caption: Steric clash from ortho-substituents hindering catalyst approach.
Protodeboronation: An Unwanted Side Reaction
A prevalent and often frustrating side reaction with many boronic acids, including this compound, is protodeboronation.[2] This is the protonolysis of the carbon-boron bond, which replaces the boronic acid group with a hydrogen atom, leading to the formation of 2-chlorophenol as a byproduct and a reduction in the yield of the desired coupled product.[2][3] The propensity for protodeboronation is highly dependent on the reaction conditions, such as pH, temperature, and the nature of the substituents on the aryl ring.[2] Electron-donating groups, like the hydroxyl group, can increase the electron density on the aromatic ring, potentially making the C-B bond more susceptible to cleavage under certain conditions.
The Dual Role of the ortho-Hydroxyl Group
The presence of the hydroxyl group in the ortho position introduces further complexity. While it is an electron-donating group, which can influence the electronic properties of the boronic acid, it also has the potential to coordinate to the palladium catalyst. This chelation can sometimes be beneficial, leading to unique reactivity or selectivity.[4] However, it can also lead to catalyst inhibition or promote alternative reaction pathways, further complicating the desired cross-coupling. Additionally, the acidity of the hydroxyl group can influence the overall reaction environment.
Comparative Performance in Suzuki-Miyaura Coupling
| Reagent | Key Structural Feature | Expected Performance in Suzuki Coupling | Common Challenges |
| This compound | ortho-Chloro and ortho-Hydroxyl groups | Low to moderate yields, requires forcing conditions | Significant steric hindrance, protodeboronation, potential catalyst inhibition |
| 4-Chlorophenylboronic acid | para-Chloro group | High yields, standard conditions | Minimal steric hindrance, generally good reactivity |
| 4-Hydroxyphenylboronic acid | para-Hydroxyl group | Good to high yields, may require specific base conditions | Potential for protodeboronation, but less sterically hindered |
Case Study: Synthesis of Dibenzofurans
A key application where the limitations of this compound become apparent is in the synthesis of substituted dibenzofurans. A common strategy involves an intermolecular Suzuki-Miyaura coupling followed by an intramolecular C-O bond formation.
Diagram: Synthetic Route to Dibenzofurans
Caption: Synthetic pathway to dibenzofurans highlighting the challenging step.
In this synthetic approach, the initial Suzuki-Miyaura coupling is often the bottleneck. The steric hindrance of this compound can lead to low yields of the crucial biaryl intermediate. This necessitates the use of more reactive coupling partners, specialized and often expensive phosphine ligands, and higher catalyst loadings to achieve acceptable conversions.
Alternative Reagents and Strategies
To circumvent the limitations of this compound, several alternative reagents and strategies can be employed.
Potassium Organotrifluoroborates
Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that serve as excellent alternatives to boronic acids. They are known to be less prone to protodeboronation and can exhibit enhanced reactivity in certain cross-coupling reactions. The corresponding potassium (2-chloro-6-hydroxyphenyl)trifluoroborate can be prepared from the boronic acid and used in Suzuki-Miyaura couplings, often with improved results.
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable, crystalline solids that are increasingly used as surrogates for boronic acids.[5] MIDA boronates are generally unreactive under standard Suzuki-Miyaura conditions but can be slowly hydrolyzed in situ to release the free boronic acid, which then participates in the catalytic cycle. This slow-release mechanism can be advantageous for challenging couplings involving unstable boronic acids, as it keeps the concentration of the reactive boronic acid low, thus minimizing side reactions like protodeboronation.
Alternative Coupling Strategies
When the Suzuki-Miyaura coupling proves to be inefficient, alternative cross-coupling reactions can be considered. For instance, a Kumada or Negishi coupling using the corresponding Grignard or organozinc reagent derived from 2-chloro-6-hydroxybromobenzene could be a viable option. However, these methods often have a lower functional group tolerance compared to the Suzuki-Miyaura reaction.
Experimental Protocols
The following are general protocols for Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent is often necessary for challenging substrates like this compound.
General Protocol for a Challenging Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%).
-
Addition of Base and Solvent: Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water, 5-10 mL) and a base (e.g., K₃PO₄, Cs₂CO₃, 2-3 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules. However, its utility is often limited by the inherent challenges of its ortho-disubstituted pattern, primarily steric hindrance and a susceptibility to protodeboronation. A thorough understanding of these limitations is crucial for the successful design and execution of synthetic routes. By considering alternative reagents such as potassium organotrifluoroborates and MIDA boronates, and by carefully optimizing reaction conditions with robust catalyst systems, researchers can overcome these challenges and effectively incorporate this and other sterically hindered boronic acids into their target molecules.
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- ResearchGate. (n.d.). Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and....
- PubMed Central (PMC). (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
- Wikipedia. (n.d.).
- Semantic Scholar. (2022). Facile Preparation of Phenyboronic-Acid-Functionalized Fe3O4 Magnetic Nanoparticles for the Selective Adsorption.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- ChemRxiv. (2022). Protodeboronation of (Hetero)
- PubMed Central (PMC). (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Organic Chemistry Portal. (n.d.).
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- MDPI. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents.
- PubMed Central (PMC). (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- PubMed. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
- ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A)....
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- PubMed Central (PMC). (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- MDPI. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
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A Head-to-Head Comparison for Synthetic Chemists: 2-Chloro-6-hydroxyphenylboronic Acid vs. Its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the selection of building blocks in synthetic chemistry is a critical decision that directly impacts reaction efficiency, reproducibility, and overall project timelines. In the realm of palladium-catalyzed cross-coupling, organoboron reagents are indispensable tools for carbon-carbon bond formation. While boronic acids have long been the workhorses of the Suzuki-Miyaura reaction, their inherent instability can present significant challenges. This guide provides an in-depth, data-supported comparison of 2-Chloro-6-hydroxyphenylboronic acid and its corresponding potassium trifluoroborate salt, offering a clear perspective on their respective strengths and weaknesses in practical application.
The central thesis of this guide is that while this compound is a viable reagent, its trifluoroborate counterpart offers substantial advantages in stability, handling, and stoichiometric precision, making it a superior choice for demanding synthetic campaigns. We will explore the fundamental chemical differences that underpin these advantages and provide a detailed experimental protocol for a benchmark Suzuki-Miyaura cross-coupling reaction to illustrate the performance disparity.
Pillar 1: Stability and Handling—A Fundamental Divide
The most significant distinction between boronic acids and their trifluoroborate salts lies in their chemical stability, a factor that has profound implications for storage, handling, and reaction consistency.
This compound , like most boronic acids, possesses a vacant p-orbital on its trigonal planar boron center, making it susceptible to degradation. Boronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1] This dehydration process can complicate accurate massing and lead to inconsistent reaction stoichiometry.[2] Furthermore, they are prone to protodeboronation, a process where the carbon-boron bond is cleaved by acidic protons, particularly under non-anhydrous conditions.[3][4]
In stark contrast, Potassium 2-Chloro-6-hydroxyphenyltrifluoroborate is a crystalline, free-flowing solid that boasts exceptional stability.[1][5] The boron atom in a trifluoroborate salt is tetracoordinate, forming a stable anionic complex with three fluorine atoms.[4] This structure effectively "protects" the carbon-boron bond, rendering the molecule remarkably stable to both air and moisture.[6][7][8][9] This inherent robustness allows for indefinite storage at room temperature without special precautions and simplifies handling, as the material is not hygroscopic and does not require an inert atmosphere.[1][6]
Caption: Structural comparison of the boronic acid and its trifluoroborate salt.
Data Summary: Physicochemical Properties
| Property | This compound | Potassium 2-Chloro-6-hydroxyphenyltrifluoroborate |
| Physical State | Solid | Crystalline, free-flowing solid[1][5] |
| Air Stability | Moderate; can dehydrate to form boroxines[1] | High; indefinitely stable in air[6][7] |
| Moisture Stability | Moderate; susceptible to protodeboronation | High; stable to moisture[9] |
| Storage | Recommended under inert atmosphere or desiccated | Bench-stable at room temperature |
| Handling | Requires careful handling to avoid moisture | Easy to handle, non-hygroscopic solid |
| Stoichiometry | Can be uncertain due to boroxine formation | Precise and reliable |
Pillar 2: Accessibility and Synthesis
A key consideration for any reagent is its accessibility. While this compound is commercially available, its trifluoroborate salt can be readily and quantitatively synthesized from the boronic acid in a simple, one-step procedure. This straightforward conversion ensures that the advantages of the trifluoroborate salt are easily accessible to any laboratory. The reaction involves treating the boronic acid with potassium hydrogen fluoride (KHF₂), which is an inexpensive and convenient fluoride source.[1][6][10]
Experimental Protocol 1: Synthesis of Potassium 2-Chloro-6-hydroxyphenyltrifluoroborate
This protocol describes the conversion of the boronic acid to its corresponding trifluoroborate salt.
-
Dissolution: Dissolve 1.0 equivalent of this compound in 10 volumes of methanol in a flask.
-
Addition of KHF₂: To the stirring solution, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equivalents).
-
Precipitation: A white precipitate of the potassium trifluoroborate salt should form almost immediately.
-
Stirring: Continue to stir the mixture at room temperature for 30-60 minutes to ensure complete conversion.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Washing: Wash the solid with cold methanol and then diethyl ether to remove any unreacted starting material and residual water.
-
Drying: Dry the product under vacuum to yield the pure potassium 2-Chloro-6-hydroxyphenyltrifluoroborate. The reaction typically proceeds in near-quantitative yield.
Pillar 3: Performance in Suzuki-Miyaura Cross-Coupling
To provide a definitive benchmark, we will compare the performance of both reagents in a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, proceeding via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11][12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The critical transmetalation step requires activation of the organoboron species by a base.[11] For the trifluoroborate salt, this step is believed to involve in-situ hydrolysis to the boronic acid or a related boronate species, which then participates in the catalytic cycle. The enhanced stability of the trifluoroborate salt ensures that the active boron species is generated gradually and is available throughout the course of the reaction, preventing degradation that can occur with the boronic acid itself.
Experimental Protocol 2: Benchmark Suzuki-Miyaura Coupling with 4-Bromoanisole
This protocol outlines a parallel experiment to compare the efficacy of the two boron reagents.
-
Reaction Setup (for each reaction):
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), the organoboron reagent (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 3.0 equiv.).
-
Reagent A: this compound
-
Reagent B: Potassium 2-Chloro-6-hydroxyphenyltrifluoroborate
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and a suitable solvent mixture (e.g., Dioxane/H₂O, 4:1, 5 mL).
-
-
Reaction Execution:
-
Purge the vials with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Seal the vials and place them in a preheated oil bath at 100 °C.
-
Stir the reactions for 12 hours.
-
-
Workup and Analysis:
-
Cool the reactions to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Determine the product yield by ¹H NMR analysis using an internal standard or by purification via column chromatography.
-
Anticipated Results and Discussion
Based on established literature, the reaction utilizing Potassium 2-Chloro-6-hydroxyphenyltrifluoroborate is expected to provide a higher and more reproducible yield.[3][10] The boronic acid, being less stable, may undergo partial decomposition under the basic and high-temperature reaction conditions, leading to a lower effective concentration and consequently, a diminished yield.[4] The superior stability of the trifluoroborate salt ensures that the nucleophilic partner is preserved until it is consumed in the catalytic cycle, leading to a more efficient and reliable transformation.
Data Summary: Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | Reaction with Boronic Acid | Reaction with Trifluoroborate Salt |
| Organoboron Reagent | This compound | Potassium 2-Chloro-6-hydroxyphenyltrifluoroborate |
| Equivalents Used | 1.2 | 1.2 |
| Catalyst | Pd(dppf)Cl₂ (2 mol%) | Pd(dppf)Cl₂ (2 mol%) |
| Base | Cs₂CO₃ (3 equiv.) | Cs₂CO₃ (3 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) |
| Temperature | 100 °C | 100 °C |
| Anticipated Yield | Good (e.g., 70-85%) | Excellent (e.g., >90%) |
| Reproducibility | Moderate to Good | High |
Conclusion and Recommendations
-
For Stability and Reliability: The trifluoroborate salt is the clear winner. Its exceptional stability to air and moisture eliminates concerns about degradation during storage and handling, ensuring stoichiometric accuracy and experimental reproducibility.
-
For Reaction Performance: The protected nature of the trifluoroborate often translates to higher and more consistent yields in cross-coupling reactions, as the reagent is less prone to competitive decomposition pathways.
-
For Convenience: While requiring a simple synthetic step from the boronic acid, the ease of handling and long-term stability of the trifluoroborate salt offer significant downstream convenience, particularly in high-throughput screening or multi-step synthesis campaigns.
For researchers in drug development and complex molecule synthesis, where reliability and efficiency are paramount, the adoption of potassium 2-Chloro-6-hydroxyphenyltrifluoroborate over its boronic acid precursor is a strategically sound decision. It is a robust, dependable, and highly effective building block that can streamline synthetic workflows and deliver more consistent results.
References
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health (NIH). [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications. [Link]
-
Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]
-
Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. National Institutes of Health (NIH). [Link]
-
Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]
-
Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health (NIH). [Link]
-
TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses. [Link]
-
(2-Chloro-6-hydroxyphenyl)boronic acid. PubChem. [Link]
-
Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health (NIH). [Link]
-
Potassium Phenyltrifluoroborate. ResearchGate. [Link]
-
2-Chloro-6-fluoro-5-hydroxyphenylboronic acid. PubChem. [Link]
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Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
-
OXIDATION OF POTASSIUM ORGANOTRIFLUOROBORATES: A GENERAL AND EFFICIENT METHOD FOR THE SYNTHESIS OF PHENOLS AND ALCOHOLS. Organic Syntheses. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]
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comparative analysis of synthetic routes to 2-Chloro-6-hydroxyphenylboronic acid
A Comparative Guide to the Synthesis of 2-Chloro-6-hydroxyphenylboronic Acid
Executive Summary
This compound is a valuable bifunctional building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to construct complex biaryl and heteroaryl structures.[1][2] These motifs are central to the architecture of numerous pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the chloro, hydroxyl, and boronic acid groups offers multiple points for sequential, regioselective functionalization. However, the synthesis of this molecule is non-trivial due to the inherent reactivity of the functional groups, particularly the acidic proton of the phenol and the lability of the C-B bond under certain conditions.
This guide provides a comparative analysis of the most viable synthetic routes to this compound. We will dissect two primary strategies: Directed ortho-Metalation (DoM) of a protected 2-chlorophenol and Halogen-Metal Exchange from a dihalogenated precursor. Each route will be evaluated based on its underlying chemical principles, operational complexity, yield, scalability, and safety considerations. Detailed experimental protocols and quantitative data are presented to empower researchers in selecting and executing the optimal strategy for their specific laboratory or process chemistry needs.
Introduction: The Strategic Value of this compound
Phenylboronic acids are a cornerstone of C-C bond formation in synthetic chemistry.[3][4] The title compound is of particular interest because its substitution pattern allows for orthogonal chemical strategies. For instance, the boronic acid can participate in a Suzuki-Miyaura coupling, the chloride can be subjected to a subsequent coupling reaction (e.g., Buchwald-Hartwig amination or a second Suzuki coupling under more forcing conditions), and the hydroxyl group can be alkylated, acylated, or used to direct further reactions.[5][6] This synthetic versatility makes it a high-value intermediate in drug discovery and process development.
The primary challenge in its synthesis lies in the incompatibility of the free hydroxyl group with the highly basic organometallic intermediates required for borylation.[7] Therefore, all successful routes necessitate a protection-deprotection sequence, adding to the overall step count but ensuring the reaction's success.
Comparative Overview of Synthetic Strategies
Two principal retrosynthetic disconnections lead to the most practical syntheses of this compound. Both rely on the formation of an organometallic intermediate ortho to the hydroxyl group, which is then trapped with a borate ester.
| Metric | Route A: Directed ortho-Metalation (DoM) | Route B: Halogen-Metal Exchange |
| Starting Material | 2-Chlorophenol | 2-Chloro-6-bromophenol |
| Key Principle | C-H activation directed by a protected OH group. | Selective metalation of the more reactive C-Br bond. |
| Key Reagents | s-BuLi or n-BuLi, TMEDA, Borate Ester | n-BuLi, Borate Ester |
| Typical Overall Yield | Moderate to Good | Good to High |
| Scalability | Feasible, but requires careful thermal management. | Feasible, similar scalability challenges to DoM. |
| Safety Concerns | Pyrophoric alkyllithiums, cryogenic temperatures (-78 °C). | Pyrophoric alkyllithiums, cryogenic temperatures (-78 °C). |
| Cost-Effectiveness | High (based on readily available 2-chlorophenol). | Moderate (2-chloro-6-bromophenol is more expensive). |
Detailed Analysis of Synthetic Routes
Route A: Directed ortho-Metalation (DoM) of Protected 2-Chlorophenol
This is arguably the most common and intellectually elegant approach, leveraging the powerful directing ability of an ortho functional group to achieve high regioselectivity in C-H functionalization.
Principle and Rationale
Directed ortho-metalation (DoM) involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[8][9] The DMG, in this case, a protected hydroxyl group, coordinates to the lithium cation of the base, lowering the kinetic barrier for deprotonation at the adjacent position through a complex-induced proximity effect (CIPE).[10] The acidic phenolic proton must be replaced with a protecting group (PG) that is stable to strong bases but can be removed under conditions that do not cleave the boronic acid. The methoxymethyl (MOM) ether is an excellent choice due to its stability and facile cleavage under mild acidic conditions.
Workflow Diagram
Caption: Workflow for the Directed ortho-Metalation (DoM) route.
Detailed Experimental Protocol
Step 1: Protection of 2-Chlorophenol as the MOM Ether
-
To a solution of 2-chlorophenol (1.0 equiv.) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv.) in dichloromethane (DCM, ~0.5 M) at 0 °C, add chloromethyl methyl ether (MOM-Cl, 1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-chloro-1-(methoxymethoxy)benzene as a colorless oil.
Step 2: Directed ortho-Metalation and Borylation
-
To a solution of 2-chloro-1-(methoxymethoxy)benzene (1.0 equiv.) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv.) in anhydrous tetrahydrofuran (THF, ~0.3 M) under an argon atmosphere, cool the mixture to -78 °C.
-
Add sec-butyllithium (s-BuLi, 1.2 equiv., ~1.4 M in cyclohexane) dropwise, maintaining the internal temperature below -70 °C. A color change (typically to yellow or orange) indicates the formation of the aryllithium species.
-
Stir the solution at -78 °C for 1 hour.
-
Add triisopropyl borate (B(O-iPr)₃, 1.5 equiv.) dropwise, again keeping the temperature below -70 °C.
-
Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.
Step 3: Hydrolysis and Deprotection
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl until the pH is ~1-2. This step hydrolyzes both the boronate ester and the MOM protecting group.
-
Stir vigorously for 2-4 hours at room temperature.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization or slurrying in a hexane/diethyl ether mixture to afford this compound as a white to off-white solid.
Discussion
-
Advantages: This route utilizes an inexpensive and widely available starting material (2-chlorophenol). The regioselectivity of the lithiation step is excellent, typically >95%, avoiding the formation of other isomers.
-
Disadvantages: The protocol requires three distinct synthetic steps (protection, borylation, deprotection). The use of pyrophoric alkyllithium reagents and cryogenic temperatures demands specialized equipment and handling procedures, which can be a barrier to scalability.
Route B: Halogen-Metal Exchange from 2-Chloro-6-bromophenol
This strategy exploits the differential reactivity of aryl halides in halogen-metal exchange reactions, providing a highly efficient pathway to the target aryllithium intermediate.
Principle and Rationale
Halogen-metal exchange is a rapid reaction between an organohalide and an organolithium reagent. The rate of exchange is highly dependent on the halogen: I > Br > Cl >> F.[4][11] By using 2-chloro-6-bromophenol as the precursor (after protection), one can selectively perform a lithium-bromine exchange at the C6 position without disturbing the C-Cl bond, especially at low temperatures. This method generates the same key aryllithium intermediate as the DoM route but circumvents the C-H activation step. The same considerations for hydroxyl protection apply.
Workflow Diagram
Caption: Workflow for the Halogen-Metal Exchange route.
Detailed Experimental Protocol
Step 1: Protection of 2-Chloro-6-bromophenol
-
This step is analogous to the protection of 2-chlorophenol described in Route A, using 2-chloro-6-bromophenol as the starting material.
Step 2: Lithium-Bromine Exchange and Borylation
-
To a solution of 1-bromo-2-chloro-3-(methoxymethoxy)benzene (1.0 equiv.) in anhydrous THF (~0.3 M) under an argon atmosphere, cool the mixture to -78 °C.
-
Add n-butyllithium (n-BuLi, 1.1 equiv., ~2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the solution at -78 °C for 30 minutes.
-
Add triisopropyl borate (B(O-iPr)₃, 1.5 equiv.) dropwise, keeping the temperature below -70 °C.
-
Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.
Step 3: Hydrolysis and Deprotection
-
This workup is identical to that described in Step 3 of Route A.
Discussion
-
Advantages: The lithium-halogen exchange is typically very fast and clean, often leading to higher yields of the borylated intermediate compared to DoM. The reaction may be less sensitive to steric hindrance than DoM.
-
Disadvantages: The primary drawback is the higher cost and lower availability of the 2-chloro-6-bromophenol starting material. This route shares the same safety and equipment requirements (pyrophoric reagents, cryogenic temperatures) as the DoM approach.
Conclusion and Recommendations
Both the Directed ortho-Metalation and Halogen-Metal Exchange routes are robust and reliable methods for synthesizing this compound. The choice between them is largely dictated by economics and the scale of the synthesis.
-
For academic research and small-scale synthesis (< 10 g): The Directed ortho-Metalation (Route A) is often preferred. Its reliance on the inexpensive starting material 2-chlorophenol makes it highly cost-effective, and the slightly lower yields or additional optimization required are acceptable trade-offs at this scale.
-
For process development and larger-scale synthesis (> 50 g): The Halogen-Metal Exchange (Route B) may become more attractive. Although the starting material is more expensive, the potentially higher yields, faster reaction times, and greater reliability can lead to better overall process efficiency and cost-effectiveness at scale, justifying the initial raw material investment.
Both methods require careful handling of hazardous reagents at low temperatures. Future advancements may focus on transition-metal-catalyzed C-H borylation methods that could circumvent the need for stoichiometric organolithium reagents, but these are not yet established for this specific substitution pattern and often face challenges with regioselectivity in the presence of multiple directing groups.
References
-
PubChem. (2-Chloro-6-hydroxyphenyl)boronic acid. National Center for Biotechnology Information. [Link]
- Google Patents. (2020). Preparation method of hydroxyphenylboronic acid. CN111072698A.
-
Patsnap. (2019). Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. Eureka. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
- Google Patents. (2003). Process for the preparation of substituted phenylboronic acids. US6576789B1.
-
Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]
-
Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319. [Link]
-
Ibezim, E. C., et al. (2016). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. International Journal of Molecular Sciences, 17(10), 1613. [Link]
-
ResearchGate. (2013). An Overview of the Synthetic Routes to the Best Selling Drugs Containing 6-Membered Heterocycles. [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
Dolle, F., et al. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Arylated and C-Alkenylated Purines. Collection of Czechoslovak Chemical Communications, 67(7), 955-970. [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. [Link]
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ResearchGate. (2022). The synthetic route of 2-chloro-N-(2,6-diethylphenyl)-N-(2-oxoethyl)acetamide. [Link]
-
Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. r/chemistry. [Link]
-
DiVA portal. (2015). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. [Link]
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ResearchGate. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Georganics. (2024). Phenylboronic acid – preparation and application. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Chem 204 Handout. [Link]
-
Silva, F. A., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2675. [Link]
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ResearchGate. (2015). The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Deng, J., et al. (2012). Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. Journal of the Chinese Chemical Society, 59(1), 88-92. [Link]
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ResearchGate. (2014). ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]
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MDPI. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-hydroxyphenylboronic acid
As researchers and scientists at the forefront of drug development, our work with specialized reagents like 2-Chloro-6-hydroxyphenylboronic acid is foundational to innovation. However, the integrity of our research and the safety of our laboratories are contingent upon the meticulous management of these chemicals from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring that safety and environmental stewardship are integral parts of our scientific process.
I. Hazard Identification and Immediate Safety Precautions
Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is a reactive compound that demands careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance presents several hazards.[1]
Core Directive: All handling and disposal operations involving this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemically resistant nitrile or neoprene gloves. Gloves must be inspected for integrity before each use.
-
Protective Clothing: A flame-resistant lab coat.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is required.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning |
Source: PubChem CID 54758882[1]
II. The Core Principles of Chemical Waste Management
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[2][3] Adherence to the following principles ensures a self-validating and compliant disposal system.
-
Characterize: All waste must be correctly identified. Waste streams containing this compound must be clearly designated.
-
Segregate: This compound's waste must be kept separate from other chemical waste streams to prevent dangerous reactions.[2] Never mix boronic acids with incompatible materials like strong oxidizing agents, acids, or bases.[3][4]
-
Contain: Use only designated, chemically compatible, and sealable containers for waste collection.
III. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe collection and disposal of waste generated from the use of this compound.
Step 1: Waste Collection
-
Solid Waste:
-
Carefully collect any unused (surplus or expired) solid this compound.
-
Include any contaminated disposable materials such as weighing paper, gloves, and absorbent pads.
-
Place all solid waste into a designated, sealable, wide-mouth container made of a compatible material (e.g., HDPE - high-density polyethylene).[5][6]
-
The container must be clearly labeled as "Hazardous Waste."
-
-
Liquid Waste:
-
For solutions containing this compound, collect the liquid waste in a separate, sealable, and chemically compatible container (e.g., a glass or HDPE bottle).[2][5]
-
Use a funnel to prevent spills during transfer.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
The container must be clearly labeled as "Hazardous Waste."
-
Step 2: Labeling the Waste Container
Proper labeling is a critical safety and regulatory requirement. Your hazardous waste label must include the following information:
-
The full chemical name: "this compound." Do not use abbreviations.
-
For liquid waste, list all components of the solution, including solvents and their approximate percentages.
-
The specific hazard characteristics (e.g., "Irritant," "Harmful").
-
The date on which waste was first added to the container.
Step 3: Temporary Storage
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a main hazardous waste storage room.[2] This area should be away from general laboratory traffic and incompatible materials.
Step 4: Arranging for Final Disposal
Once the waste container is full or reaches your institution's time limit for accumulation, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[5] Ensure all required paperwork and waste manifests are completed accurately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
IV. Protocol for Decontaminating Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste or recycled.
-
First Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered acutely hazardous and MUST be collected and disposed of as liquid hazardous waste.[2][7] Transfer this rinseate to your designated liquid hazardous waste container.
-
Subsequent Rinses: Depending on your local and institutional guidelines, the second and third rinses may also need to be collected as hazardous waste. Always consult your EHS department for specific requirements.[7]
-
Final Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area (such as the back of the fume hood). Once dry, deface or remove the original label. The decontaminated container can then be disposed of in the appropriate regular laboratory glassware or plastic recycling stream.
V. Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
For Small Spills (Solid):
-
For Small Spills (Liquid):
-
Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.
-
Collect the absorbent material and place it into a sealed container for disposal as hazardous waste.[5]
-
-
For Large Spills:
By adhering to these rigorous protocols, you uphold the highest standards of laboratory safety, protect our environment, and ensure the continued integrity of your vital research.
References
- BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
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- CymitQuimica. (2025). SAFETY DATA SHEET - 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 3-Hydroxyphenylboronic acid.
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- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Phenylboronic acid.
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A Researcher's Guide to the Safe Handling of 2-Chloro-6-hydroxyphenylboronic Acid
As a cornerstone in modern synthetic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions, 2-Chloro-6-hydroxyphenylboronic acid is a valuable building block for the synthesis of complex organic molecules. Its effective use, however, necessitates a thorough understanding of its handling characteristics to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the recommended procedures.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively documented, the well-established reactivity of boronic acids and their derivatives warrants a cautious approach. Based on data from structurally similar compounds, this chemical should be handled as a substance that can cause skin, eye, and respiratory tract irritation.[1] Ingestion may also be harmful.[2]
The primary risks associated with handling this compound, which is typically a solid, stem from:
-
Inhalation of airborne dust particles.
-
Dermal contact with the solid or solutions.
-
Ocular exposure to dust or splashes.
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the scale of the reaction, the potential for dust generation, and the specific manipulations to be performed.
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure is to use robust engineering controls that contain the hazard at its source.
-
Chemical Fume Hood: All manipulations of this compound, especially the weighing and transfer of the solid, must be conducted in a certified chemical fume hood.[3][4] This not only protects the user from inhaling dust but also contains any potential spills.
-
Ventilation: Ensure that the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[1][3][4]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The appropriate selection and use of PPE provide a critical barrier between the researcher and the chemical. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a significant risk of splashing.[3][5][6] | Protects the eyes from dust particles and splashes, which can cause serious irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[3][4][7] | Prevents skin contact, which can lead to irritation. Proper glove removal technique is essential to avoid cross-contamination.[7] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3][4] | Protects the skin on the arms and body from accidental spills or contact. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust is likely to be generated, a NIOSH-approved N95 or higher-rated respirator should be used.[4][7] | Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation.[1] |
Safe Handling and Operational Plan
Adherence to a standardized operational protocol is paramount for ensuring safety and reproducibility.
Preparation:
-
Confirm that the chemical fume hood is functioning correctly.
-
Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[4]
-
Assemble all necessary equipment and reagents before starting work.
-
Don all required PPE as outlined in the table above.
Handling:
-
Conduct all manipulations of the solid compound, including weighing and transfer, within the fume hood.[4]
-
Use a spatula or other appropriate tool to transfer the solid, minimizing the generation of dust.[4]
-
Keep the container of this compound tightly closed when not in use.[4][7]
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Post-Handling:
-
Thoroughly clean the work area to remove any residual chemical.
-
Properly dispose of all waste as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4]
Spill Management Workflow
In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the general workflow for managing a chemical spill.
Caption: Workflow for managing a chemical spill.
Disposal Plan
All waste generated from the use of this compound must be considered hazardous waste.[3]
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not pour boronic acid waste down the drain.[7][8]
-
Empty Containers: "Empty" containers may still retain chemical residues and should be disposed of as hazardous waste.[7]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal company.[7]
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[7][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.[1][7]
By integrating these safety protocols into your laboratory workflow, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.
References
- BenchChem. (n.d.). Personal protective equipment for handling Borinic acid, methyl ester.
- ChemicalBook. (2025). 2-CHLORO-6-METHOXYPHENYLBORONIC ACID - Safety Data Sheet.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Hydroxybenzeneboronic acid.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Formylphenylboronic acid.
- Echemi. (n.d.). 2-CHLORO-4-HYDROXYPHENYLBORONIC ACID Safety Data Sheets.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- CymitQuimica. (2025). SAFETY DATA SHEET - 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET - 2,4,6-Trihydroxybenzoic acid monohydrate.
- Aaronchem. (2024). Safety Data Sheet - 4-Chloro-2-fluoro-5-hydroxyphenylboronic acid pinacol ester.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - dihydroxy(phenyl)borane.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
